molecular formula C5H10ClNO3 B151321 cis-4-Hydroxy-L-proline hydrochloride CAS No. 441067-49-8

cis-4-Hydroxy-L-proline hydrochloride

Numéro de catalogue: B151321
Numéro CAS: 441067-49-8
Poids moléculaire: 167.59 g/mol
Clé InChI: YEJFFQAGTXBSTI-MMALYQPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a high-value chiral scaffold in medicinal chemistry, serving as a critical building block for the synthesis of novel small-molecule therapeutics. Its primary research application is in the development of potent inhibitors targeting the Programmed Death Ligand 1 (PD-L1) immune checkpoint . This stereospecific compound is utilized to enhance the pharmacological properties of drug candidates, as the hydroxyproline moiety can be strategically modified to optimize binding affinity and solubility during lead optimization . Research indicates that derivatives of this compound are investigated for their role in blocking the PD-1/PD-L1 interaction, a promising strategy in cancer immunotherapy to restore T-cell-mediated antitumor responses . Furthermore, its structure makes it a candidate for creating analogs suitable for radiolabeling, which can be applied in Positron Emission Tomography (PET) for non-invasive imaging and quantitative analysis in drug development . This compound is for research use only and is strictly not for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFFQAGTXBSTI-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633586
Record name (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441067-49-8
Record name (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

cis-4-Hydroxy-L-proline hydrochloride CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-4-Hydroxy-L-proline hydrochloride, a synthetic amino acid analog with significant potential in biomedical research and drug development. This document details its chemical identity, physicochemical properties, and core biological activities, with a focus on its mechanisms of action as an inhibitor of collagen synthesis and an inducer of apoptosis in cancer cells. Detailed experimental protocols and quantitative data from preclinical studies are presented to support its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of cis-4-Hydroxy-L-proline, a non-proteinogenic amino acid.

Chemical Structure:

  • Systematic Name: (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

  • Molecular Formula: C₅H₁₀ClNO₃[1][2]

  • Molecular Weight: 167.59 g/mol [1][2]

  • CAS Number: 441067-49-8[1][2]

The non-hydrochloride form, cis-4-Hydroxy-L-proline, has a CAS number of 618-27-9 and a molecular weight of 131.13 g/mol .[3][4]

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of cis-4-Hydroxy-L-proline

PropertyValueSource
Physical Description White to off-white powder[3]
Water Solubility 492 g/L[5]
logP -3.3[5]
pKa (Strongest Acidic) 1.64[5]
pKa (Strongest Basic) 10.62[5]
Polar Surface Area 69.56 Ų[5]

Core Biological Activities and Mechanisms of Action

This compound exhibits two primary biological activities that are of significant interest in research and drug development: inhibition of collagen synthesis and induction of apoptosis in cancer cells.

Inhibition of Collagen Synthesis

cis-4-Hydroxy-L-proline acts as an antagonist of proline, a critical component of collagen.[6] It competitively inhibits prolyl-4-hydroxylase, an enzyme essential for the post-translational modification of proline to 4-hydroxyproline (B1632879) in procollagen (B1174764) chains.[7][8] This hydroxylation is crucial for the formation of a stable triple-helix structure of collagen.[8] By inhibiting this step, cis-4-Hydroxy-L-proline disrupts the proper folding and secretion of collagen, leading to its degradation.

G cluster_collagen Collagen Synthesis Pathway cluster_inhibition Inhibition by cis-4-Hydroxy-L-proline Procollagen Procollagen Hydroxylated Procollagen Hydroxylated Procollagen Procollagen->Hydroxylated Procollagen Prolyl-4-hydroxylase Stable Collagen Triple Helix Stable Collagen Triple Helix Hydroxylated Procollagen->Stable Collagen Triple Helix Helix Formation Secreted Collagen Secreted Collagen Stable Collagen Triple Helix->Secreted Collagen Secretion cis-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline Inhibition cis-4-Hydroxy-L-proline->Inhibition Prolyl-4-hydroxylase Prolyl-4-hydroxylase Inhibition->Prolyl-4-hydroxylase

Diagram 1: Mechanism of Collagen Synthesis Inhibition.
Anticancer Activity: Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

In the context of oncology, particularly in pancreatic cancer, cis-4-Hydroxy-L-proline has been shown to induce cell death through the activation of the unfolded protein response (UPR) and subsequent endoplasmic reticulum (ER) stress.[9][10][11] The accumulation of misfolded proteins, resulting from the inhibition of proper collagen synthesis and other proline-containing proteins, triggers the UPR. Prolonged ER stress ultimately leads to apoptosis.[12][13] Interestingly, this apoptotic pathway appears to be caspase-independent in some cancer cell lines.

G cis-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline Misfolded Proteins Misfolded Proteins cis-4-Hydroxy-L-proline->Misfolded Proteins Inhibition of Protein Folding ER_Stress ER Stress Misfolded Proteins->ER_Stress UPR_Activation UPR Activation ER_Stress->UPR_Activation Apoptosis Caspase-Independent Apoptosis UPR_Activation->Apoptosis

Diagram 2: ER Stress-Induced Apoptosis Pathway.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of cis-4-Hydroxy-L-proline.

Table 2: In Vitro Efficacy of cis-4-Hydroxy-L-proline on Cancer Cells

Cell LineCancer TypeEndpointConcentrationEffectSource
Panc02PancreaticCell ProliferationVariesDose-dependent inhibition[14]
DSL6APancreaticCell ProliferationVariesDose-dependent inhibition[14]

Table 3: In Vivo Efficacy of cis-4-Hydroxy-L-proline in a Pancreatic Cancer Mouse Model

Animal ModelTreatmentDosageOutcomeSource
Subcutaneous Panc02 modelDaily intraperitoneal injections300, 400, and 500 mg/kgDelayed tumor growth, decreased tumor cell proliferation

Experimental Protocols

In Vitro Assessment of Collagen Synthesis Inhibition

This protocol provides a general framework for assessing the inhibition of collagen synthesis in a cell culture system.

  • Cell Culture: Plate fibroblasts or other collagen-producing cells in appropriate culture medium and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. A vehicle control (medium without the compound) should be included.

  • Metabolic Labeling: After a desired incubation period (e.g., 24-48 hours), add a radiolabeled amino acid precursor for collagen, such as [³H]-proline, to the culture medium.

  • Protein Extraction: After further incubation, harvest the cell layer and the culture medium separately. Precipitate the proteins using a suitable method (e.g., trichloroacetic acid precipitation).

  • Collagenase Digestion: Resuspend the protein pellets and treat one aliquot with purified bacterial collagenase and another with a buffer control.

  • Quantification: Measure the radioactivity in the collagenase-digestible and non-digestible fractions using liquid scintillation counting. The difference in radioactivity between the collagenase-treated and control samples represents the amount of newly synthesized collagen.

  • Data Analysis: Express the results as a percentage of collagen synthesis relative to the total protein synthesis and compare the treated groups to the vehicle control.

In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound in a subcutaneous pancreatic cancer mouse model.[15][16][17]

G cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture Culture Panc02 pancreatic cancer cells Cell_Harvest Harvest and prepare cell suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous injection of cells into mice Cell_Harvest->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer cis-4-Hydroxy-L-proline or vehicle (e.g., daily IP) Randomization->Treatment Monitoring Monitor tumor volume and animal well-being Treatment->Monitoring Euthanasia Euthanize mice at the end of the study Monitoring->Euthanasia Tumor_Excision Excise and weigh tumors Euthanasia->Tumor_Excision Histology Perform histological and immunohistochemical analysis Tumor_Excision->Histology

Diagram 3: Workflow for a Subcutaneous Pancreatic Cancer Mouse Model.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent with well-defined mechanisms of action. Its ability to inhibit collagen synthesis makes it a candidate for studying and potentially treating fibrotic diseases. Furthermore, its pro-apoptotic effects on cancer cells, particularly through the induction of ER stress, highlight its potential in oncology drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.

References

Navigating the Physicochemical Landscape of cis-4-Hydroxy-L-proline Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Hydroxy-L-proline hydrochloride is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its physicochemical properties, particularly solubility and stability, are paramount to its effective use in drug development, from formulation to ensuring therapeutic efficacy and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability of this compound, consolidating available data and outlining detailed experimental protocols for its assessment. While specific quantitative data for the hydrochloride salt is limited in publicly available literature, this guide leverages data from closely related analogs and established scientific principles to provide a robust framework for its characterization.

Introduction

The pyrrolidine (B122466) ring of proline and its hydroxylated derivatives is a recurring motif in a multitude of biologically active molecules. cis-4-Hydroxy-L-proline, in its hydrochloride salt form for enhanced handling and solubility, offers a unique stereochemistry that is exploited in the design of novel therapeutics. Understanding its behavior in various solvent systems and under different environmental stressors is a prerequisite for its successful application in pharmaceutical development. This guide aims to provide a centralized resource on the solubility and stability of this compound, complete with actionable experimental protocols and data presentation frameworks.

Solubility Profile

The hydrochloride salt of cis-4-Hydroxy-L-proline is anticipated to exhibit high aqueous solubility due to the presence of multiple polar functional groups—the carboxylic acid, the secondary amine (as an ammonium (B1175870) chloride salt), and the hydroxyl group—which can readily participate in hydrogen bonding.

Qualitative Solubility

Based on available information for the parent compound and related structures, a general qualitative solubility profile can be summarized.

Solvent ClassExpected SolubilityRationale
Aqueous Buffers Highly SolubleThe ionic nature of the hydrochloride salt and the multiple hydrophilic groups favor dissolution in polar protic solvents like water.
Polar Protic Solvents SolubleSolvents like methanol (B129727) and ethanol (B145695) are expected to be effective at solvating the molecule, though solubility may be less than in water.
Polar Aprotic Solvents Sparingly Soluble to InsolubleSolvents such as DMSO and DMF may offer some solubility, but the lack of proton-donating capability limits their interaction with the anionic chloride.
Non-polar Solvents InsolubleThe high polarity of the molecule precludes significant solubility in non-polar organic solvents like hexane (B92381) and toluene.
Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound is not extensively documented, data from analogous compounds provide valuable insights. For instance, trans-4-hydroxy-L-proline has a reported aqueous solubility of 361 mg/mL at 25°C. The cis isomer is expected to have comparable, if not slightly different, solubility. A Certificate of Analysis for this compound indicates a solution of 1.01g in 100mL of methanol was prepared for optical rotation analysis, suggesting a solubility of at least 10.1 mg/mL in this solvent.

Table 1: Summary of Available Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility
trans-4-Hydroxy-L-prolineWater25361 mg/mL
This compoundMethanol20≥ 10.1 mg/mL
L-Hydroxyproline (isomer unspecified)WaterNot Specified50 mg/mL
cis-4-Hydroxyproline (predicted)WaterNot Specified492 g/L

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light. The primary degradation pathways to consider are hydrolysis and epimerization.

pH-Dependent Stability and Epimerization

The pyrrolidine ring is generally stable; however, the stereochemistry at the C4 position bearing the hydroxyl group can be susceptible to epimerization under certain conditions. Studies on related hydroxyproline (B1673980) isomers have shown that both acidic and alkaline hydrolysis can induce epimerization from the trans to the cis isomer. This suggests that the reverse process, from cis to trans, is also possible, and the equilibrium between the two isomers will be pH and temperature-dependent.

A key stability concern is the potential for racemization or epimerization, which would be critical for applications where stereochemistry is key to biological activity.

Thermal and Photostability

General handling and storage recommendations provide an indication of the compound's stability.

Table 2: Recommended Storage Conditions and General Stability

FormStorage TemperatureDuration
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Note: The specific solvent for the solution stability was not specified in the source material.

Formal thermal and photostability studies are required to quantify degradation under stressed conditions, as outlined in the experimental protocols section.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination

This protocol is based on the widely accepted shake-flask method.

cis-4-Hydroxy-L-proline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical data sheet provides the molecular formula and molecular weight for cis-4-Hydroxy-L-proline hydrochloride, a compound relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental molecular properties of this compound have been determined as follows. This data is essential for a variety of experimental and developmental applications, including stoichiometry, solution preparation, and analytical characterization.

PropertyValue
Molecular Formula C₅H₁₀ClNO₃[1][2][3]
Molecular Weight 167.59 g/mol [1][2][3]

This information is foundational for any research or development activities involving this compound. The requested sections on detailed experimental protocols and signaling pathways are not applicable to the determination of these fundamental chemical properties.

References

The Biological Role of cis-4-Hydroxy-L-proline as a Proline Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique proteinogenic amino acid with a secondary amine, imparts significant conformational constraints on the polypeptide backbone, playing a pivotal role in protein folding and stability.[1] Proline analogs, molecules that mimic the structure of proline, are invaluable tools in chemical biology and drug development for probing protein structure and function. Among these, cis-4-Hydroxy-L-proline (cis-Hyp), a stereoisomer of the naturally occurring trans-4-hydroxy-L-proline found in collagen, has emerged as a potent modulator of biological processes, primarily through its effects on collagen synthesis.[2][3] This technical guide provides a comprehensive overview of the biological role of cis-Hyp, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and applications in research and drug development.

Mechanism of Action: Disruption of Collagen Triple Helix Formation

The primary mechanism by which cis-4-Hydroxy-L-proline exerts its biological effects is through its incorporation into procollagen (B1174764) chains in place of proline. This substitution prevents the proper folding of procollagen into a stable, triple-helical conformation.[1][4] The hydroxylation of proline residues to trans-4-hydroxyproline by prolyl 4-hydroxylase is a critical post-translational modification that stabilizes the collagen triple helix.[5] When cis-Hyp is incorporated, the resulting collagen chains are unable to form this stable structure at physiological temperatures.[4] Consequently, the non-helical procollagen is retained within the endoplasmic reticulum and subsequently targeted for intracellular degradation.[4] This leads to a reduction in the secretion of functional collagen, thereby inhibiting the deposition of collagen in the extracellular matrix.[4][6]

Mechanism of collagen synthesis inhibition by cis-4-Hydroxy-L-proline.

Quantitative Data on Biological Effects

The inhibitory effects of cis-4-Hydroxy-L-proline have been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: Inhibition of Cell Growth by cis-4-Hydroxy-L-proline

Cell LineOncogene50% Inhibitory Dose (ID50) in Monolayer Culture (µg/mL)Reference
NIH-3T3None (Normal)120[7]
NIH-3T3Ki-ras20-55[7]
NIH-3T3mos20-55[7]
NIH-3T3src20-55[7]
NIH-3T3fms20-55[7]
NIH-3T3fes20-55[7]
NIH-3T3met20-55[7]
NIH-3T3trk20-55[7]
NIH-3T3SV4020-55[7]
NIH-3T3N-methylnitrosourea20-55[7]
K-NRKKi-rasNot specified, but comparable to other transformed lines[7]

Table 2: Effects of cis-4-Hydroxy-L-proline on Collagen Synthesis and Cellular Processes

Cell Type/ModelConcentration (µg/mL)DurationEffectReference
Chick Tendon Fibroblasts2006 hoursReduced collagen synthesis from 25% to 7% of total protein synthesis. Increased degradation of newly synthesized collagen.[6]
Rat Schwann Cells & Dorsal Root Ganglion Neurons100-2001 weekInhibited accumulation of collagenous and noncollagenous proteins in the culture medium.[6]
Rat Hepatocytes3200-3200024 hoursSignificantly reduced the production of albumin and urea.[6]
Androgen-induced prostate growth model (guinea pigs)200 mg/kg (s.c.)10 daysSignificantly reduced the wet weight of the prostate.[6]
Bleomycin-induced pulmonary fibrosis model (hamsters)200 mg/kg (s.c.)30 daysPartially prevented the accumulation of collagen in the lungs.[6]
Rat hypoxic pulmonary hypertension model0.8 mg (continuous s.c.)7 daysPrevented and reversed chronic hypoxic pulmonary hypertension (as a polymeric prodrug).[6]

Experimental Protocols

Protocol 1: Incorporation of cis-4-Hydroxy-L-proline into Proteins in Cell Culture

This protocol describes the general procedure for introducing cis-Hyp into cultured cells to study its effects on protein synthesis and function.

Materials:

  • Cell line of interest (e.g., human dermal fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Proline-free cell culture medium

  • cis-4-Hydroxy-L-proline (sterile solution)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture flasks or plates at a density that allows for logarithmic growth during the experiment.

  • Proline Depletion (Optional but Recommended): Once cells have adhered and reached the desired confluency (typically 50-70%), aspirate the complete medium, wash the cells twice with sterile PBS, and replace the medium with proline-free medium. Incubate for 1-2 hours to deplete intracellular proline pools.

  • Treatment with cis-Hyp: Prepare a working solution of cis-Hyp in proline-free medium at the desired final concentration (e.g., 100-200 µg/mL). Remove the proline-free medium and add the cis-Hyp-containing medium to the cells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, or 48 hours).

  • Harvesting: After incubation, harvest the cells and/or culture medium for downstream analysis (e.g., protein extraction, collagen quantification, immunofluorescence).

Protocol 2: Assessment of Collagen Triple Helix Stability by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of proteins, including the triple-helical conformation of collagen.

Materials:

  • Purified collagen or collagen-like peptides (with and without cis-Hyp incorporation)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

  • Circular dichroism spectropolarimeter

  • Quartz cuvette (e.g., 0.1 cm path length)

  • Temperature control unit for the spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the purified collagen sample in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Turn on the spectropolarimeter and the temperature control unit, allowing them to warm up and stabilize.

  • Baseline Correction: Record a baseline spectrum of the buffer alone in the cuvette over the desired wavelength range (e.g., 190-260 nm).

  • Sample Measurement: Replace the buffer with the collagen sample and record the CD spectrum under the same conditions.

  • Thermal Denaturation: To determine the melting temperature (Tm), which is a measure of triple helix stability, perform a thermal melt experiment. Monitor the CD signal at a wavelength characteristic of the triple helix (around 220 nm) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum. The presence of a positive peak around 220 nm is characteristic of the collagen triple helix. A decrease in this signal during the thermal melt indicates denaturation. The Tm is the temperature at which 50% of the collagen is denatured. A lower Tm for cis-Hyp-containing collagen indicates reduced stability.

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture 1. Cell Culture (e.g., Fibroblasts) start->cell_culture treatment 2. Treatment with cis-4-Hydroxy-L-proline cell_culture->treatment imaging 7. Cellular Imaging (e.g., Immunofluorescence) cell_culture->imaging harvest 3. Harvest Cells and Medium treatment->harvest treatment->imaging protein_extraction 4a. Protein Extraction (Cell Lysate) harvest->protein_extraction medium_collection 4b. Medium Collection (Secreted Proteins) harvest->medium_collection collagen_quant 5. Collagen Quantification (e.g., Hydroxyproline (B1673980) Assay) protein_extraction->collagen_quant stability_analysis 6. Stability Analysis (e.g., Circular Dichroism) protein_extraction->stability_analysis medium_collection->collagen_quant end Data Interpretation collagen_quant->end stability_analysis->end imaging->end

A typical experimental workflow for studying cis-4-Hydroxy-L-proline.
Protocol 3: Quantification of Collagen Synthesis using a Hydroxyproline Assay

This assay measures the total amount of collagen in a sample by quantifying its unique amino acid, hydroxyproline.

Materials:

  • Cell lysates or tissue homogenates

  • Concentrated hydrochloric acid (HCl)

  • Hydroxyproline standards

  • Chloramine-T solution

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Heating block or oven

  • Spectrophotometer

Procedure:

  • Sample Hydrolysis: Add a known amount of sample to a pressure-tight vial. Add an equal volume of concentrated HCl (e.g., 6 M). Seal the vial and hydrolyze at 110-120°C for 18-24 hours to break down the protein into its constituent amino acids.

  • Neutralization: After cooling, neutralize the hydrolyzed samples by adding a strong base (e.g., NaOH) until the pH is between 6 and 8.

  • Standard Curve Preparation: Prepare a series of hydroxyproline standards of known concentrations.

  • Oxidation: Add Chloramine-T solution to each standard and sample, and incubate at room temperature for 20-25 minutes. This oxidizes the hydroxyproline.

  • Stopping the Reaction: Add perchloric acid to stop the oxidation reaction.

  • Color Development: Add DMAB solution and incubate at 60-65°C for 15-20 minutes. A chromophore will develop.

  • Measurement: Cool the samples to room temperature and measure the absorbance at a specific wavelength (typically around 550-570 nm) using a spectrophotometer.

  • Calculation: Determine the amount of hydroxyproline in the samples by comparing their absorbance to the standard curve. The collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the weight of collagen.

Applications in Research and Drug Development

The ability of cis-4-Hydroxy-L-proline to inhibit collagen deposition makes it a valuable tool for studying the role of the extracellular matrix in various physiological and pathological processes. Furthermore, it holds therapeutic potential for diseases characterized by excessive collagen accumulation.

  • Fibrotic Diseases: In conditions such as pulmonary fibrosis, liver cirrhosis, and scleroderma, the overproduction of collagen leads to tissue scarring and organ dysfunction. By inhibiting collagen synthesis, cis-Hyp and its derivatives could potentially halt or reverse the progression of fibrosis.[6]

  • Cancer: The tumor microenvironment, rich in collagen, can promote tumor growth, invasion, and metastasis. Targeting collagen production with cis-Hyp may disrupt the supportive tumor stroma and inhibit cancer progression.[6] Transformed cells have been shown to be more sensitive to the growth-inhibitory effects of cis-Hyp than their normal counterparts.[7]

  • Wound Healing: While excessive collagen deposition is detrimental, controlled collagen synthesis is essential for proper wound healing. Cis-Hyp can be used in research to study the dynamics of collagen turnover during tissue repair.

The downstream effects of reduced collagen deposition can impact various signaling pathways involved in cell adhesion, proliferation, and migration. For instance, altered interactions with integrins and other cell surface receptors can modulate intracellular signaling cascades.

Downstream_Signaling cisHyp cis-4-Hydroxy-L-proline inhibit_collagen Inhibition of Collagen Triple Helix Formation cisHyp->inhibit_collagen reduced_deposition Reduced Extracellular Collagen Deposition inhibit_collagen->reduced_deposition altered_ecm Altered ECM Architecture and Stiffness reduced_deposition->altered_ecm integrin_signaling Modulation of Integrin Signaling altered_ecm->integrin_signaling growth_factor_signaling Altered Growth Factor Receptor Signaling altered_ecm->growth_factor_signaling cell_adhesion Decreased Cell Adhesion integrin_signaling->cell_adhesion cell_proliferation Reduced Cell Proliferation integrin_signaling->cell_proliferation cell_migration Inhibited Cell Migration and Invasion integrin_signaling->cell_migration growth_factor_signaling->cell_proliferation therapeutic_effect Therapeutic Potential: Anti-fibrotic & Anti-cancer Effects cell_adhesion->therapeutic_effect cell_proliferation->therapeutic_effect cell_migration->therapeutic_effect

Potential downstream signaling effects of cis-4-Hydroxy-L-proline.

Conclusion

cis-4-Hydroxy-L-proline serves as a powerful chemical tool and a potential therapeutic agent due to its specific inhibitory effect on collagen synthesis. By being incorporated into procollagen chains and preventing the formation of a stable triple helix, it effectively reduces the deposition of collagen in the extracellular matrix. This mechanism has been leveraged to study the role of collagen in various biological contexts and to explore its potential in treating fibrotic diseases and cancer. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to utilize cis-4-Hydroxy-L-proline in their work. Further research into the development of more potent and specific derivatives of cis-Hyp may lead to novel therapeutic strategies for a range of debilitating diseases.

References

The Destabilizing Effect of cis-4-Hydroxy-L-proline Hydrochloride on Collagen Triple Helix Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, owes its structural integrity to its unique triple helical structure. The stability of this helix is heavily reliant on the post-translational hydroxylation of proline residues to trans-4-hydroxyproline. This in-depth technical guide explores the effects of a proline analog, cis-4-Hydroxy-L-proline hydrochloride, on the formation and stability of the collagen triple helix. By being incorporated into the procollagen (B1174764) polypeptide chains in place of proline, cis-4-Hydroxy-L-proline acts as a potent inhibitor of proper collagen folding, leading to the synthesis of non-helical and unstable molecules. This guide provides a comprehensive overview of the mechanism of action, quantitative data on its effects, detailed experimental protocols for analysis, and a visualization of the cellular pathways involved. This information is critical for researchers in fields such as fibrosis, cancer biology, and connective tissue disorders where modulation of collagen synthesis is a key therapeutic strategy.

Introduction

The collagen triple helix is a hallmark of connective tissue strength and integrity. Its formation is a complex process involving the synthesis of procollagen α-chains, extensive post-translational modifications, and the subsequent winding of three chains into a right-handed triple helix. A crucial modification is the hydroxylation of proline residues at the Y-position of the repeating Gly-X-Y amino acid sequence to trans-4-hydroxyproline (Hyp). This hydroxylation, catalyzed by prolyl-4-hydroxylase (P4H), is essential for the thermal stability of the triple helix at physiological temperatures.

Cis-4-Hydroxy-L-proline, a stereoisomer of the naturally occurring trans-4-hydroxyproline, acts as a proline analog. When introduced into cellular systems, it is incorporated into newly synthesized procollagen chains. However, due to its different stereochemistry, it disrupts the formation of the stable triple helix. The resulting non-helical procollagen is recognized by the cell's quality control machinery and targeted for degradation. This guide delves into the specifics of this process, providing the technical details necessary for its study and application in research and drug development.

While most of the literature refers to cis-4-Hydroxy-L-proline, the hydrochloride salt is commonly used in experimental settings for improved solubility and stability in aqueous solutions. For cell culture applications, the hydrochloride form is typically dissolved in water or a buffer and the pH is adjusted to physiological levels (7.2-7.4) before being added to the culture medium.

Mechanism of Action

The primary mechanism by which this compound disrupts collagen triple helix formation is through its incorporation into the procollagen polypeptide chain during protein synthesis. This leads to a cascade of cellular events:

  • Incorporation: As a proline analog, cis-4-Hydroxy-L-proline is recognized by prolyl-tRNA synthetase and incorporated into the growing procollagen α-chains in the endoplasmic reticulum (ER).

  • Disruption of Helix Formation: The cis configuration of the hydroxyl group on the proline ring prevents the proper formation of the polyproline II-type helix, which is a prerequisite for the association of three α-chains into a stable triple helix.

  • Misfolded Protein Response: The accumulation of misfolded, non-helical procollagen in the ER can trigger the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.

  • Intracellular Degradation: The non-helical procollagen is recognized as defective by the ER's quality control system and is subsequently targeted for degradation through the lysosomal pathway. This prevents the secretion of faulty collagen molecules, thereby reducing the deposition of collagen in the extracellular matrix.

cis_4_Hydroxy_L_proline_MoA cluster_cell Fibroblast cluster_er Endoplasmic Reticulum cluster_lysosome Lysosome Procollagen Procollagen Synthesis Misfolded_Procollagen Non-helical Procollagen Procollagen->Misfolded_Procollagen Incorporation of cis-4-Hydroxy-L-proline UPR Unfolded Protein Response (UPR) Misfolded_Procollagen->UPR Triggers Degradation Degradation of Non-helical Procollagen Misfolded_Procollagen->Degradation Lysosomal Pathway CHP_ext cis-4-Hydroxy-L-proline (extracellular) CHP_ext->Procollagen Cellular Uptake

Mechanism of Action of cis-4-Hydroxy-L-proline.

Quantitative Data on the Effects of cis-4-Hydroxy-L-proline

The inhibitory effects of cis-4-Hydroxy-L-proline on collagen synthesis and stability have been quantified in various studies. The following tables summarize key findings.

Cell TypeTreatmentEffect on Collagen SynthesisEffect on Collagen DegradationReference(s)
Freshly isolated chick tendon fibroblasts200 µg/mL cis-4-hydroxyproline for 6 hoursReduced from 25% to 7% of total protein synthesis.[1]Increased from 8% (basal) to 25% of newly synthesized collagen.[1][1]
Human skin fibroblastsL-azetidine-2-carboxylic acid (another proline analog)Inhibition of procollagen production at the post-translational level.[2]Increased fraction of newly synthesized collagenous peptides in a dialyzable form.[2][2]
Rat Schwann cells and dorsal root ganglion neurons co-culture100-200 µg/mL cis-4-hydroxyproline for 1 weekInhibited accumulation of secreted collagen in the culture medium.[1][3]Disrupted collagen triple-helix formation.[3][1][3]
Peptide SequenceConditionMelting Temperature (Tm)CommentsReference(s)
(Pro-Pro-Gly)10-~24°CA baseline collagen-like peptide.[4]
(Pro-Hyp-Gly)10-~58°CDemonstrates the stabilizing effect of trans-4-hydroxyproline (Hyp).[4]
(Pro-3Hyp-Gly)10-21.0°C3-hydroxyproline, another proline analog, destabilizes the triple helix compared to proline.[4]
Collagen from fish species with varying body temperaturesVaries20.7°C to 43.1°CDemonstrates the correlation between hydroxyproline (B1673980) content and thermal stability.[5]

Experimental Protocols

To study the effects of this compound on collagen triple helix formation, a combination of cell-based and biophysical assays is employed.

Cell Culture and Treatment

Objective: To assess the impact of cis-4-Hydroxy-L-proline on collagen synthesis and secretion in a cellular context.

Materials:

  • Fibroblast cell line (e.g., human dermal fibroblasts, NIH/3T3)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound (sterile solution)

  • L-ascorbic acid (vitamin C), a cofactor for prolyl hydroxylase

  • β-aminopropionitrile (BAPN), an inhibitor of lysyl oxidase to prevent collagen cross-linking

Protocol:

  • Seed fibroblasts in culture plates at a desired density and allow them to adhere and grow to sub-confluency.

  • Prepare the treatment medium containing fresh L-ascorbic acid (final concentration 50 µg/mL) and BAPN (final concentration 50 µg/mL).

  • Add varying concentrations of this compound to the treatment medium. A dose-response curve can be generated using concentrations ranging from 10 to 500 µg/mL.

  • Replace the normal growth medium with the treatment medium and incubate for a desired period (e.g., 24-48 hours).

  • Harvest the cell layer and the culture medium separately for analysis of collagen content and conformation.

Pepsin Digestion Assay

Objective: To determine the proportion of newly synthesized collagen that is in a triple-helical conformation. Triple-helical collagen is resistant to pepsin digestion at low temperatures, whereas non-helical chains are degraded.

Materials:

  • Culture medium and cell lysates from the cell culture experiment

  • Pepsin (from porcine gastric mucosa)

  • Acetic acid

  • Tris-HCl buffer

  • SDS-PAGE reagents

Protocol:

  • To the collected culture medium and cell lysates, add acetic acid to a final concentration of 0.5 M.

  • Add pepsin to a final concentration of 100 µg/mL.

  • Incubate the samples at 4°C for 16-24 hours with gentle agitation.

  • Stop the digestion by raising the pH to >8.0 with Tris-HCl.

  • Analyze the samples by SDS-PAGE to visualize the pepsin-resistant collagen α-chains. A reduction in the intensity of the α-chain bands in the cis-4-Hydroxy-L-proline-treated samples indicates a decrease in triple-helical collagen.

Pepsin_Digestion_Workflow start Collagen Sample (from cell culture) add_pepsin Add Pepsin (100 µg/mL) in 0.5 M Acetic Acid start->add_pepsin incubate Incubate at 4°C for 16-24 hours add_pepsin->incubate stop_digestion Stop Digestion (raise pH > 8.0) incubate->stop_digestion sds_page SDS-PAGE Analysis stop_digestion->sds_page analysis Quantify Pepsin-Resistant Collagen α-chains sds_page->analysis

Workflow for the Pepsin Digestion Assay.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the thermal stability of collagen by monitoring the change in its secondary structure as a function of temperature. The triple helix of collagen has a characteristic CD spectrum with a positive peak around 221 nm, which is lost upon denaturation.

Materials:

  • Purified collagen samples (if isolatable)

  • Phosphate buffered saline (PBS)

  • CD spectropolarimeter with a temperature controller

Protocol:

  • Prepare collagen solutions in PBS at a concentration of 0.1-0.2 mg/mL.

  • Record a baseline CD spectrum at a low temperature (e.g., 4°C) from 190 to 260 nm.

  • To determine the melting temperature (Tm), monitor the ellipticity at 221 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 4°C) to a high temperature (e.g., 60°C).

  • The Tm is the temperature at which 50% of the collagen has denatured, corresponding to the midpoint of the sigmoidal melting curve. A lower Tm in the presence of cis-4-Hydroxy-L-proline would indicate decreased thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To obtain thermodynamic data on the denaturation of collagen.

Materials:

  • Hydrated or dehydrated collagen samples

  • Differential Scanning Calorimeter

Protocol:

  • Accurately weigh the collagen sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5-10°C/minute) over a defined temperature range (e.g., 20°C to 150°C for hydrated samples).

  • The denaturation of collagen will be observed as an endothermic peak in the DSC thermogram. The peak temperature of this transition corresponds to the denaturation temperature (Td).

Signaling Pathways and Cellular Fate

The incorporation of cis-4-Hydroxy-L-proline into procollagen triggers a series of events that ultimately lead to its degradation. The following diagram illustrates this pathway.

Collagen_Degradation_Pathway cluster_er Endoplasmic Reticulum cluster_transport Transport cluster_lysosome Lysosome CHP cis-4-Hydroxy-L-proline Translation Translation of Procollagen mRNA CHP->Translation Incorporation Incorporation of CHP into Procollagen Chain Translation->Incorporation Misfolding Procollagen Misfolding (Non-helical) Incorporation->Misfolding UPR_Activation Unfolded Protein Response (UPR) Activation Misfolding->UPR_Activation ERAD_Bypass Bypass of ERAD Misfolding->ERAD_Bypass ER_to_Lysosome ER-to-Lysosome Transport ERAD_Bypass->ER_to_Lysosome Degradation Lysosomal Degradation ER_to_Lysosome->Degradation

Cellular Fate of Procollagen with cis-4-Hydroxy-L-proline.

Conclusion

This compound is a valuable tool for studying the consequences of improper collagen triple helix formation. Its ability to be incorporated into procollagen chains and disrupt their folding provides a clear mechanism for inhibiting the deposition of functional collagen. This technical guide has provided a detailed overview of its mechanism of action, quantitative effects, and the experimental protocols required for its investigation. For researchers in drug development, particularly in the context of fibrotic diseases where excessive collagen deposition is a key pathological feature, understanding and utilizing compounds like cis-4-Hydroxy-L-proline can pave the way for novel therapeutic interventions. The provided methodologies and data serve as a robust starting point for further research into the modulation of collagen synthesis and stability.

References

The Stereochemistry of cis-4-Hydroxy-L-proline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-Hydroxy-L-proline (B556122), a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, is a non-proteinogenic amino acid with significant implications in biochemistry and drug development. Its unique stereochemistry governs its biological activity, influencing protein structure, inhibiting collagen synthesis, and exhibiting potential as an anticancer agent. This technical guide provides an in-depth exploration of the stereochemistry of cis-4-Hydroxy-L-proline, including its structural features, synthesis, and biological significance. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction

Cis-4-Hydroxy-L-proline, also known as (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, is a hydroxylated derivative of the amino acid L-proline.[1] Unlike its diastereomer, trans-4-hydroxy-L-proline, which is a major component of collagen and plays a crucial role in its stability, cis-4-Hydroxy-L-proline is not incorporated into proteins and acts as an antagonist of collagen synthesis.[2][3] This property, along with its potential to influence other biological pathways, has made it a subject of interest for researchers in various fields, including medicine and biotechnology. Understanding the precise three-dimensional arrangement of its atoms is paramount to elucidating its mechanism of action and harnessing its therapeutic potential.

Stereochemistry and Conformational Analysis

The stereochemistry of cis-4-Hydroxy-L-proline is defined by the spatial arrangement of the hydroxyl group and the carboxylic acid group on the pyrrolidine (B122466) ring. In the "cis" configuration, both the hydroxyl group at the C4 position and the carboxylic acid group at the C2 position are on the same side of the ring. The "L" designation refers to the S-configuration at the alpha-carbon (C2).

The pyrrolidine ring of proline and its derivatives is not planar and exists in two major puckered conformations: Cγ-exo and Cγ-endo. The substituents on the ring significantly influence the preferred pucker. The conformational preferences of cis-4-Hydroxy-L-proline are a key determinant of its biological activity.

Quantitative Stereochemical Data

The following tables summarize key quantitative data related to the stereochemistry of cis-4-Hydroxy-L-proline and its derivatives.

Compound Specific Rotation [α]D Conditions Reference
cis-4-Hydroxy-L-proline-58.1°c = 5.2 in H2O[4]
Fmoc-cis-L-4-hydroxyproline-35 ± 5°c = 1 in DMF[5]

Table 1: Optical Rotation of cis-4-Hydroxy-L-proline and its Derivative.

Proton Predicted Chemical Shift (ppm) Multiplicity
Hα (C2-H)4.67m
Hβ (C3-H)2.43m
Hβ' (C3-H)2.26m
Hγ (C4-H)4.68m
Hδ (C5-H)3.57dd
Hδ' (C5-H)3.42dd

Table 2: Predicted ¹H NMR Spectral Data for cis-4-Hydroxy-L-proline in D₂O. Note: This data is based on computational predictions and may vary from experimental values.[6]

Synthesis of cis-4-Hydroxy-L-proline

The synthesis of cis-4-Hydroxy-L-proline can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the stereoselective conversion of the more readily available trans-4-hydroxy-L-proline. Enzymatic synthesis offers a more direct and environmentally friendly approach.

Chemical Synthesis from trans-4-Hydroxy-L-proline

A common chemical synthesis strategy involves the inversion of the stereochemistry at the C4 position of a protected trans-4-hydroxy-L-proline derivative.[7]

Experimental Protocol:

  • Protection of trans-4-Hydroxy-L-proline: The amino and carboxyl groups of trans-4-hydroxy-L-proline are protected to prevent side reactions. For example, the amino group can be protected with a benzyloxycarbonyl (Cbz) group and the carboxyl group as a methyl ester.

  • Activation of the Hydroxyl Group: The hydroxyl group of the protected trans-4-hydroxy-L-proline is activated by converting it into a good leaving group, such as a tosylate or mesylate.

  • Nucleophilic Substitution with Inversion of Stereochemistry: The activated hydroxyl group is displaced by a nucleophile in an SN2 reaction, which proceeds with inversion of configuration at the C4 center. A common nucleophile for this purpose is the acetate (B1210297) ion.

  • Deprotection: The protecting groups and the newly introduced ester are removed by hydrolysis to yield cis-4-Hydroxy-L-proline.

Enzymatic Synthesis from L-proline

A more direct route to cis-4-Hydroxy-L-proline involves the stereospecific hydroxylation of L-proline using a proline hydroxylase enzyme.[8][9]

Experimental Protocol:

  • Enzyme Preparation: A recombinant L-proline cis-4-hydroxylase is expressed in a suitable host organism, such as E. coli.

  • Biotransformation: The whole cells containing the overexpressed enzyme are incubated with L-proline in a buffered reaction medium containing necessary co-factors such as Fe(II), α-ketoglutarate, and a reducing agent like ascorbate.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of L-proline to cis-4-Hydroxy-L-proline.

  • Purification: The product is purified from the reaction mixture using methods like ion-exchange chromatography.

Biological Significance and Applications

The unique stereochemistry of cis-4-Hydroxy-L-proline is the basis for its distinct biological activities, which are of significant interest in drug development.

Inhibition of Collagen Synthesis

Cis-4-Hydroxy-L-proline acts as an inhibitor of collagen synthesis.[2][10] When incorporated into procollagen (B1174764) chains in place of proline, its different stereochemistry disrupts the formation of the stable triple helix, leading to the accumulation of non-functional, under-hydroxylated collagen which is subsequently degraded.[10]

G cluster_collagen Collagen Biosynthesis Pathway cluster_inhibition Inhibition by cis-4-Hydroxy-L-proline Proline Proline Procollagen Procollagen Proline->Procollagen Incorporation Hydroxylation Prolyl Hydroxylase Procollagen->Hydroxylation TripleHelix Triple Helix Formation Hydroxylation->TripleHelix SecretedCollagen Secreted Collagen TripleHelix->SecretedCollagen Degradation Degradation cHyp cis-4-Hydroxy-L-proline cHyp->Hydroxylation Inhibition cHyp_Procollagen cHyp-containing Procollagen cHyp->cHyp_Procollagen Incorporation UnstableHelix Unstable Helix cHyp_Procollagen->UnstableHelix UnstableHelix->Degradation

Caption: Inhibition of Collagen Synthesis by cis-4-Hydroxy-L-proline.

Anticancer Activity and the HIF-1α Pathway

Cis-4-Hydroxy-L-proline has demonstrated potential as an anticancer agent.[11] One of the proposed mechanisms involves its interaction with the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. HIF-1α is a transcription factor that plays a crucial role in tumor growth and angiogenesis. Its stability is regulated by prolyl hydroxylases. By potentially interfering with prolyl hydroxylation, cis-4-Hydroxy-L-proline may affect the stability of HIF-1α and thereby inhibit tumor progression.[12]

G cluster_hif1a HIF-1α Regulation Pathway cluster_inhibition Potential Inhibition by cis-4-Hydroxy-L-proline HIF1a HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a->PHD Hydroxylation Angiogenesis Angiogenesis & Tumor Growth HIF1a->Angiogenesis Activation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation cHyp cis-4-Hydroxy-L-proline cHyp->PHD Inhibition?

Caption: Potential Role of cis-4-Hydroxy-L-proline in the HIF-1α Pathway.

Analytical Methods for Stereochemical Characterization

The stereochemical purity of cis-4-Hydroxy-L-proline is crucial for its biological activity and is typically assessed using chromatographic techniques.

HPLC Method for Separation of Hydroxyproline (B1673980) Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the stereoisomers of hydroxyproline.[6] This often requires derivatization of the amino acids with a chiral reagent to form diastereomers that can be separated on a reversed-phase column.

Experimental Workflow:

G cluster_workflow HPLC Analysis of Hydroxyproline Stereoisomers Sample Sample containing Hydroxyproline Isomers Derivatization Derivatization with Chiral Reagent (e.g., Marfey's Reagent) Sample->Derivatization HPLC Reversed-Phase HPLC Derivatization->HPLC Detection UV or MS Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Experimental Workflow for HPLC Analysis of Hydroxyproline Isomers.

Conclusion

The stereochemistry of cis-4-Hydroxy-L-proline is a critical determinant of its unique biological properties, distinguishing it from its more common diastereomer, trans-4-hydroxy-L-proline. Its ability to inhibit collagen synthesis and its potential involvement in pathways such as HIF-1α regulation make it a valuable tool for biochemical research and a promising lead compound in drug development. The synthetic and analytical methods detailed in this guide provide a foundation for further investigation into the therapeutic applications of this intriguing molecule. A thorough understanding of its stereochemical characteristics will continue to be essential for unlocking its full potential.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of cis-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-hydroxy-L-proline (B556122), a stereoisomer of the more common proteinogenic amino acid trans-4-hydroxy-L-proline, has garnered increasing interest in the scientific community. Unlike its trans counterpart, a key component of collagen, cis-4-hydroxy-L-proline is not typically incorporated into mammalian proteins. Its presence in nature is limited to specific plants, fungi, and bacteria, where it plays diverse roles. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and relevant experimental protocols associated with cis-4-hydroxy-L-proline.

Discovery and Natural Occurrence

The discovery of cis-4-hydroxy-L-proline is intrinsically linked to the study of natural products. It was identified as a component of toxic peptides, specifically phalloidin, found in Amanita mushrooms[1]. However, its most significant natural reservoir is the sandal tree (Santalum album L.), where it can accumulate to substantial levels in various tissues.

Quantitative Data on Natural Occurrence

The concentration of cis-4-hydroxy-L-proline varies significantly across different natural sources. The following table summarizes the available quantitative data.

OrganismTissue/ComponentConcentrationReference
Santalum album L. (Sandalwood)Leaves, Flowers, SeedsUp to 10% of dry weight[2]
Amanita species (e.g., Amanita phalloides)Toxic peptides (e.g., phalloidin)Component of the peptide structure[1][3]
Festuca ovina, Festuca pratensisNot specifiedPresence reported, but not quantified

Experimental Protocols

The isolation, identification, and quantification of cis-4-hydroxy-L-proline from natural sources require specific and sensitive analytical techniques. Below are detailed methodologies for these procedures.

Protocol 1: Extraction of Free Amino Acids from Santalum album Leaves

This protocol is a synthesized procedure based on established methods for amino acid extraction from plant tissues.

1. Sample Preparation:

  • Harvest fresh, healthy leaves of Santalum album.

  • Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

2. Extraction:

  • Weigh approximately 100 mg of the powdered leaf tissue into a microcentrifuge tube.

  • Add 1 mL of 80% (v/v) methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube on ice for 20 minutes to allow for complete extraction.

  • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube. This supernatant contains the free amino acids.

3. Deproteinization:

  • To remove any soluble proteins, add an equal volume of chloroform (B151607) to the supernatant.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the upper aqueous phase, which contains the deproteinized free amino acids.

4. Sample Derivatization (for HPLC analysis):

  • The extracted amino acids are often derivatized to enhance their detection by HPLC. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Mix 200 µL of the amino acid extract with 200 µL of a solution of FMOC-Cl in acetonitrile (B52724). The concentration of FMOC-Cl should be approximately three times the expected total amino acid concentration[4].

  • Allow the reaction to proceed for the time specified by the derivatization kit manufacturer, typically in a borate (B1201080) buffer at a controlled pH.

Protocol 2: Quantification by Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D LC-MS/MS)

This advanced technique provides high selectivity and sensitivity for the analysis of chiral amino acids.

1. First Dimension: Reversed-Phase Chromatography:

  • Column: A reversed-phase column (e.g., C18) is used for the initial separation.

  • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like formic acid is typically employed.

  • Procedure: The derivatized amino acid mixture is injected onto the column. The separation is based on the hydrophobicity of the derivatized amino acids. The fraction containing the hydroxyproline (B1673980) isomers is collected.

2. Second Dimension: Chiral Chromatography:

  • Column: A chiral stationary phase (e.g., a Pirkle-type column) is used to separate the enantiomers.

  • Mobile Phase: The mobile phase composition is optimized for chiral separation and is often different from the first dimension.

  • Procedure: The collected fraction from the first dimension is injected onto the chiral column. This separates cis-4-hydroxy-L-proline from its other stereoisomers.

3. Detection by Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Monitoring: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the specific precursor ion (the derivatized cis-4-hydroxy-L-proline) and a characteristic product ion formed upon fragmentation.

  • Quantification: A calibration curve is generated using certified standards of cis-4-hydroxy-L-proline to determine the concentration in the sample.

Signaling and Metabolic Pathways

Biosynthesis of cis-4-Hydroxy-L-proline in Santalum album

The biosynthesis of cis-4-hydroxy-L-proline in the sandal tree is believed to occur through the hydroxylation of L-proline. Evidence suggests that this hydroxylation may happen while the proline is in a peptidyl form, possibly bound to glutamic acid or aspartic acid[1][5].

Biosynthesis_of_cis_4_Hydroxy_L_proline L_Proline L-Proline Peptidyl_Proline Peptidyl-Proline (e.g., γ-glutamyl-proline) L_Proline->Peptidyl_Proline Peptide synthesis Prolyl_Hydroxylase Prolyl-4-hydroxylase (putative) Peptidyl_Proline->Prolyl_Hydroxylase cis_4_Hydroxy_L_proline cis-4-Hydroxy-L-proline Prolyl_Hydroxylase->cis_4_Hydroxy_L_proline Hydroxylation Release Release from peptide

Proposed biosynthetic pathway of cis-4-Hydroxy-L-proline.
Bacterial Degradation of Hydroxyproline Isomers

Certain bacteria can utilize hydroxyproline isomers as a carbon and nitrogen source. The degradation pathway often involves the conversion between different stereoisomers.

Bacterial_Degradation_of_Hydroxyproline trans_4_L_Hyp trans-4-Hydroxy-L-proline Epimerase Hydroxyproline 2-epimerase trans_4_L_Hyp->Epimerase cis_4_D_Hyp cis-4-Hydroxy-D-proline Dehydrogenase D-hydroxyproline dehydrogenase cis_4_D_Hyp->Dehydrogenase delta1_pyrroline_4_hydroxy_2_carboxylate Δ¹-Pyrroline-4-hydroxy- 2-carboxylate Deaminase Δ¹-Pyrroline-4-hydroxy- 2-carboxylate deaminase delta1_pyrroline_4_hydroxy_2_carboxylate->Deaminase alpha_ketoglutarate_semialdehyde α-Ketoglutarate semialdehyde Oxidase α-Ketoglutarate semialdehyde dehydrogenase alpha_ketoglutarate_semialdehyde->Oxidase alpha_ketoglutarate α-Ketoglutarate TCA_Cycle TCA Cycle alpha_ketoglutarate->TCA_Cycle Epimerase->cis_4_D_Hyp Dehydrogenase->delta1_pyrroline_4_hydroxy_2_carboxylate Deaminase->alpha_ketoglutarate_semialdehyde Oxidase->alpha_ketoglutarate

Bacterial degradation pathway of hydroxyproline isomers.

Conclusion

Cis-4-hydroxy-L-proline remains a fascinating and relatively understudied natural amino acid. Its restricted natural distribution and unique biochemical properties, such as its role as a collagen synthesis inhibitor, make it a compound of significant interest for researchers in various fields, including drug discovery and plant biochemistry. The methodologies outlined in this guide provide a solid foundation for the further exploration of this intriguing molecule.

References

Navigating the Safety Profile of cis-4-Hydroxy-L-proline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for cis-4-Hydroxy-L-proline hydrochloride. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and drug development. While specific quantitative toxicological data for the hydrochloride salt is limited, this guide synthesizes available information for both the hydrochloride form and its parent compound, cis-4-Hydroxy-L-proline, to offer a robust safety profile.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of cis-4-Hydroxy-L-proline and its hydrochloride salt.

Propertycis-4-Hydroxy-L-prolineThis compound
Molecular Formula C₅H₉NO₃C₅H₁₀ClNO₃
Molecular Weight 131.13 g/mol 167.59 g/mol
Appearance White to beige powderData not available
Melting Point 257 °C (decomposes)Data not available
Solubility Soluble in waterData not available
Stability Stable under normal temperatures and pressures.Data not available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Some sources also indicate that the parent compound, cis-4-Hydroxy-L-proline, is harmful if swallowed, in contact with skin, or if inhaled.

Toxicological Information

Study TypeSpeciesRoute of AdministrationDosageObserved Effects
Sub-chronic ToxicityRatOral285-903 mg/kg (for 28 days)Signs of liver damage, including elevated alanine (B10760859) aminotransferase (ALAT) and aspartate aminotransferase (ASAT).[1]

It is crucial for researchers to handle this compound with the assumption of toxicity and take all necessary precautions.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound were not found, standard methodologies for evaluating chemical hazards are well-established. Researchers planning to conduct toxicological studies should refer to OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing. These guidelines provide detailed protocols for a wide range of toxicological endpoints, including acute toxicity (oral, dermal, inhalation), irritation (skin and eye), and genotoxicity.

Visualized Workflows

To further aid in the safe handling and emergency response for this compound, the following diagrams illustrate key logical workflows.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect log Log into Inventory inspect->log store Store in Designated Area (Cool, Dry, Ventilated) log->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh_handle Weigh and Handle Chemical fume_hood->weigh_handle cleanup Clean Work Area After Use weigh_handle->cleanup waste Collect Waste in Labeled Container cleanup->waste dispose Dispose According to Institutional and Local Regulations waste->dispose

Caption: Workflow for the safe handling of chemical substances.

FirstAidResponse cluster_routes Routes of Exposure and Immediate Actions cluster_actions First Aid Measures exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air Provide Oxygen if Needed inhalation->fresh_air wash_skin Wash with Soap and Water Remove Contaminated Clothing skin->wash_skin flush_eyes Flush with Water for 15 min eye->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid response to chemical exposure.

References

A Technical Guide to the Foundational Research of cis-4-Hydroxy-L-proline in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-4-Hydroxy-L-proline (B556122) (C4HP) is a stereoisomer of the more common trans-4-hydroxy-L-proline, a key component of collagen. While not abundant in mammals, C4HP serves as a powerful research tool and a molecule of therapeutic interest due to its profound effects on fundamental cellular processes, most notably collagen biosynthesis and extracellular matrix (ECM) formation.[1] This technical guide provides a comprehensive overview of the core research on C4HP, detailing its mechanism of action, impact on cellular functions, and established experimental protocols. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Biosynthesis and Metabolism

While trans-4-hydroxy-L-proline is synthesized in mammals via post-translational modification of proline residues within procollagen (B1174764) chains, C4HP is not typically considered a biogenic substance in these organisms.[1] Its presence in nature is primarily documented in certain plants and microbes.[2]

However, enzymatic pathways for its synthesis have been identified. The primary route involves the direct hydroxylation of L-proline by L-proline cis-4-hydroxylase (cis-P4H), a non-heme Fe(2+)/α-ketoglutarate-dependent dioxygenase found in bacteria such as Sinorhizobium meliloti.[3][4] More recently, a mammalian enzyme, (R)-β-hydroxybutyrate dehydrogenase (BDH2), has been shown to catalyze the conversion of 4-oxo-L-proline to cis-4-hydroxy-L-proline, suggesting a potential, albeit less characterized, endogenous metabolic pathway.[2] Human embryonic kidney cells (HEK293T) have demonstrated the ability to efficiently metabolize 4-oxo-L-proline into C4HP.[2]

cluster_bacterial Bacterial Pathway cluster_mammalian Putative Mammalian Pathway L-Proline L-Proline cis-P4H L-proline cis-4-hydroxylase L-Proline->cis-P4H C4HP_B cis-4-Hydroxy-L-proline cis-P4H->C4HP_B 4-Oxo-L-proline 4-Oxo-L-proline BDH2 BDH2 Enzyme 4-Oxo-L-proline->BDH2 C4HP_M cis-4-Hydroxy-L-proline BDH2->C4HP_M

Caption: Enzymatic biosynthesis pathways for cis-4-Hydroxy-L-proline (C4HP).

Core Mechanism of Action: Disruption of Collagen Homeostasis

The most extensively studied cellular function of C4HP is its role as a proline antagonist in collagen synthesis.[5] When introduced to cells, C4HP is incorporated into newly synthesized procollagen chains in place of L-proline. The cis-configuration of its hydroxyl group sterically hinders the formation of the stable, right-handed triple helix that is essential for collagen's structure and function.[6][7]

This leads to two primary consequences:

  • Inhibition of Collagen Deposition: The resulting non-helical, defective procollagen cannot be properly processed or secreted to form stable extracellular collagen fibrils.[7]

  • Enhanced Intracellular Degradation: Fibroblasts recognize the misfolded, analogue-containing procollagen and target it for degradation.[6] This process occurs intracellularly, primarily through a lysosomal pathway.[6]

The net result is a significant reduction in the production and accumulation of functional collagen.[6][8]

Procollagen Synthesis Procollagen Synthesis Incorporation Incorporation into Procollagen Procollagen Synthesis->Incorporation C4HP cis-4-Hydroxy- L-proline C4HP->Incorporation Defective Procollagen Non-Helical Defective Procollagen Incorporation->Defective Procollagen Degradation Enhanced Intracellular Degradation (Lysosomal) Defective Procollagen->Degradation Secretion Block Blocked Secretion & Fibril Formation Defective Procollagen->Secretion Block cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1a HIF-1a PHD Prolyl Hydroxylases HIF-1a->PHD Hydroxylated HIF-1a Hydroxylated HIF-1a PHD->Hydroxylated HIF-1a VHL VHL Complex Hydroxylated HIF-1a->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF-1a_H HIF-1a PHD_H Prolyl Hydroxylases (Inactive) HIF-1a_H->PHD_H Inhibited Stable HIF-1a Stable HIF-1a HIF-1a_H->Stable HIF-1a Nucleus Nucleus Stable HIF-1a->Nucleus Gene Expression Hypoxia Response Gene Expression Nucleus->Gene Expression C4HP_Metabolites Hydroxyproline Metabolites (e.g., C4HP) C4HP_Metabolites->PHD Potential Inhibition Start Start Culture Culture Fibroblasts +/- C4HP Start->Culture Label Add [3H]-Proline (Metabolic Labeling) Culture->Label Separate Separate Cells & Medium Label->Separate Precipitate Precipitate Proteins (TCA) Separate->Precipitate Digest Aliquot Samples + Buffer + Collagenase Precipitate->Digest Re-precipitate Re-precipitate (TCA) Digest->Re-precipitate Quantify Quantify Radioactivity in Pellet & Supernatant Re-precipitate->Quantify Analyze Calculate % Collagen & % Degradation Quantify->Analyze End End Analyze->End

References

Methodological & Application

Synthesis of cis-4-Hydroxy-L-proline Hydrochloride: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cis-4-Hydroxy-L-proline (B556122) hydrochloride, a valuable chiral building block in the organic synthesis of pharmaceuticals. This non-proteinogenic amino acid is of significant interest due to its role as an intermediate in the preparation of various therapeutic agents, including carbapenem (B1253116) antibiotics. The following sections detail a common synthetic route, present key quantitative data, and provide a step-by-step experimental protocol.

Synthetic Strategy Overview

The primary approach for synthesizing cis-4-Hydroxy-L-proline hydrochloride involves the removal of protecting groups from a suitable precursor. A common and well-documented method is the deprotection of a benzyloxycarbonyl-protected derivative of cis-4-hydroxy-L-proline. This can be achieved through catalytic hydrogenation or acid-mediated cleavage.

An alternative enzymatic approach has also been developed, which utilizes L-proline cis-4-hydroxylase to stereoselectively hydroxylate L-proline.[1][2] While offering an efficient and environmentally friendly route, this protocol will focus on a chemical synthesis method that is readily achievable in a standard organic chemistry laboratory.

Key Synthetic Pathways

Two primary chemical synthesis pathways are highlighted below. The first is a direct deprotection of N-Cbz-cis-4-hydroxy-L-proline, and the second is the deprotection of its methyl ester derivative.

cluster_0 Synthesis Workflow A cis-Benzyloxycarbonyl- 4-hydroxy-L-proline B cis-4-Hydroxy-L-proline A->B  HCl, H2O  80°C C cis-4-Hydroxy-L-proline Hydrochloride B->C  HCl

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of cis-4-Hydroxy-L-proline and its methyl ester hydrochloride derivative.

Starting MaterialProductReagentsYieldReference
cis-Benzyloxycarbonyl-4-hydroxy-L-prolinecis-4-Hydroxy-L-prolineConcentrated HCl, Water87%[3]
(cis)-1-Benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester(cis)-4-Hydroxy-L-proline, methyl ester hydrochloride10% Pd/C, H₂, Concentrated HCl, Methanol (B129727)93.1%[4]

Experimental Protocols

Protocol 1: Synthesis of cis-4-Hydroxy-L-proline from cis-Benzyloxycarbonyl-4-hydroxy-L-proline

This protocol details the acidic deprotection of N-Cbz-cis-4-hydroxy-L-proline. The resulting free amino acid can then be converted to its hydrochloride salt.

Materials:

  • cis-Benzyloxycarbonyl-4-hydroxy-L-proline

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Toluene (B28343)

  • 48% Sodium Hydroxide (B78521) (NaOH) aqueous solution

  • Methanol

Procedure:

  • In a reaction vessel, combine 50.0 g (0.19 mol) of cis-benzyloxycarbonyl-4-hydroxy-L-proline, 166.1 g of water, and 196.4 g of concentrated hydrochloric acid.[3]

  • Heat the mixture to 80°C and maintain the reaction for 1 hour.[3]

  • After the reaction, add 30.4 g of toluene to the reaction solution and perform a liquid-liquid extraction to separate the layers.

  • Concentrate the separated aqueous layer under reduced pressure at 50°C.

  • Neutralize the resulting slurry to a pH of 6.8 by dropwise addition of a 48% sodium hydroxide aqueous solution.[3]

  • Further concentrate the neutralized slurry under reduced pressure.

  • Add methanol to the slurry to precipitate cis-4-hydroxy-L-proline.

  • Age the slurry at 10°C for 14 hours to maximize precipitation.[3]

  • Isolate the precipitated solid via filtration and wash the cake.

  • Dry the solid under vacuum at 40°C to yield cis-4-hydroxy-L-proline.[3]

  • To obtain the hydrochloride salt, the isolated cis-4-hydroxy-L-proline can be dissolved in a suitable solvent (e.g., methanol) and treated with a solution of hydrochloric acid. Subsequent removal of the solvent will yield this compound.

cluster_1 Protocol 1: Deprotection Workflow A Reaction Setup: - cis-Cbz-4-hydroxy-L-proline - Conc. HCl, H2O B Reaction: 80°C, 1 hour A->B C Workup: - Toluene extraction B->C D Concentration C->D E Neutralization: pH 6.8 with NaOH D->E F Precipitation: - Add Methanol - Age at 10°C E->F G Isolation: - Filtration - Drying F->G H Final Product: cis-4-Hydroxy-L-proline G->H

Caption: Step-by-step workflow for Protocol 1.

Protocol 2: Synthesis of (cis)-4-Hydroxy-L-proline, methyl ester hydrochloride

This protocol describes the synthesis of the methyl ester hydrochloride derivative via catalytic hydrogenation.

Materials:

  • (cis)-1-Benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • In a Parr hydrogenation bottle, place 29.90 g (107.12 mmol) of (cis)-1-benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester, 400 ml of methanol, 9.83 ml (117.90 mmol) of concentrated HCl, and 3.00 g of 10% palladium on activated carbon.[4]

  • Shake the mixture under a hydrogen atmosphere at 50 psi for 4 hours.[4]

  • Filter the reaction mixture to remove the palladium catalyst and wash the catalyst with 100 ml of methanol.

  • Concentrate the filtrate under vacuum to a minimal volume.[4]

  • Add 250 ml of ethyl acetate to the concentrated solution to precipitate the product.[4]

  • Filter the white solid, wash it twice with ethyl acetate and once with hexane.[4]

  • Dry the solid under vacuum to obtain (cis)-4-Hydroxy-L-proline, methyl ester hydrochloride.[4]

cluster_2 Protocol 2: Hydrogenation Workflow A Reaction Setup: - Protected Proline Ester - Methanol, Conc. HCl, 10% Pd/C B Hydrogenation: 50 psi H2, 4 hours A->B C Filtration: Remove Pd/C B->C D Concentration C->D E Precipitation: Add Ethyl Acetate D->E F Isolation: - Filtration - Washing (EtOAc, Hexane) - Drying E->F G Final Product: cis-4-Hydroxy-L-proline methyl ester hydrochloride F->G

Caption: Step-by-step workflow for Protocol 2.

Concluding Remarks

The protocols described provide reliable methods for the synthesis of this compound and its methyl ester. The choice of protocol may depend on the availability of the starting materials and the desired final product. For the direct synthesis of the free amino acid hydrochloride, Protocol 1 followed by treatment with HCl is suitable. Protocol 2 is advantageous for obtaining the methyl ester hydrochloride directly in high yield. Both methods are scalable and utilize standard laboratory techniques.

References

Application Notes and Protocols: The Use of cis-4-Hydroxy-L-proline Hydrochloride in Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-L-proline hydrochloride is a proline analogue that serves as a potent inhibitor of collagen synthesis.[1][2] Unlike its stereoisomer, trans-4-hydroxy-L-proline, which is a natural component of collagen, the cis-isomer is not typically found in animal proteins.[3] When introduced into cell culture, cis-4-Hydroxy-L-proline is incorporated into procollagen (B1174764) chains in place of proline. This substitution disrupts the formation of the stable triple-helical conformation of collagen, leading to the synthesis of defective procollagen.[4] These non-helical polypeptides are subsequently targeted for degradation, resulting in a significant reduction in the deposition of extracellular collagen.[4][5] This property makes cis-4-Hydroxy-L-proline a valuable tool for studying collagen metabolism and a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis and scleroderma.[4] Additionally, it has been observed to inhibit the proliferation of fibroblast cells.[4]

These application notes provide an overview of the effects of this compound on fibroblast cells and detailed protocols for its use in cell culture experiments.

Mechanism of Action

The primary mechanism of action of cis-4-Hydroxy-L-proline involves its post-translational interference with collagen synthesis.[4] Once it enters the fibroblast, it is mistakenly incorporated into the newly synthesized procollagen alpha chains. The presence of this analogue prevents the proper folding of the procollagen chains into a stable triple helix.[4] This misfolded protein is then recognized by the cell's quality control machinery and is targeted for degradation, primarily through an intracellular lysosomal process.[5] This leads to a decrease in the amount of functional collagen secreted by the fibroblasts.

cluster_cell Fibroblast cluster_extracellular Extracellular Matrix Proline L-Proline Ribosome Ribosome (Protein Synthesis) Proline->Ribosome Incorporation CHP cis-4-Hydroxy-L-proline (Analogue) CHP->Ribosome Incorporation Procollagen Procollagen Chains Ribosome->Procollagen Folding Triple Helix Formation Procollagen->Folding StableCollagen Secreted Stable Triple-Helical Collagen Folding->StableCollagen Correct Folding DefectiveCollagen Non-Helical Procollagen Folding->DefectiveCollagen Incorrect Folding due to CHP Degradation Intracellular Degradation (Lysosome) CollagenFibers Reduced Collagen Deposition StableCollagen->CollagenFibers DefectiveCollagen->Degradation

Caption: Mechanism of cis-4-Hydroxy-L-proline Action.

Effects on Fibroblast Cell Culture

The treatment of fibroblast cell cultures with this compound has several key effects that can be quantified.

Inhibition of Cell Proliferation and Plating Efficiency

Studies have demonstrated that cis-4-Hydroxy-L-proline reduces the rate of fibroblast proliferation and lowers plating efficiency.[4] The inhibitory concentration can vary depending on the cell type.

Cell Type50% Inhibitory Dose (ID50) for GrowthReference
NIH-3T3 Fibroblasts120 µg/mL[6]
Transformed Rodent Cell Lines20 - 55 µg/mL[6]
Inhibition of Collagen Synthesis and Increased Degradation

The hallmark effect of cis-4-Hydroxy-L-proline is the reduction of collagen production. This is achieved by preventing the formation of stable collagen and promoting the degradation of the resulting non-helical procollagen.[4][5]

Cell TypeTreatmentEffect on Collagen SynthesisEffect on Collagen DegradationReference
Chick Tendon Fibroblasts200 µg/mL for 6 hoursReduced from 25% to 7% of total protein synthesisIncreased from 8% (normal) to 25% of newly synthesized collagen[5][7]
Rat Schwann Cells & Dorsal Root Ganglion Neurons (Co-culture)100-200 µg/mL for 1 weekInhibited accumulation of collagenous proteinsNot specified[7]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in fibroblast cell culture.

Protocol 1: Assessment of Fibroblast Proliferation Inhibition

Objective: To determine the effect of cis-4-Hydroxy-L-proline on the proliferation rate of fibroblasts.

Materials:

  • Fibroblast cell line (e.g., NIH-3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mg/mL in sterile water or PBS)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of cis-4-Hydroxy-L-proline in complete medium to achieve final concentrations ranging from 10 µg/mL to 200 µg/mL. Remove the old medium from the wells and add 100 µL of the prepared treatment media. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Proliferation Assay: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the readings to the vehicle control to determine the percentage of proliferation inhibition for each concentration. Calculate the ID50 value.

Start Start Seed Seed Fibroblasts in 96-well Plate Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Prepare Prepare Serial Dilutions of cis-4-Hydroxy-L-proline Incubate1->Prepare Treat Treat Cells with Compound Prepare->Treat Incubate2 Incubate (24, 48, or 72h) Treat->Incubate2 Assay Perform Cell Proliferation Assay Incubate2->Assay Read Read Plate Assay->Read Analyze Analyze Data (Calculate ID50) Read->Analyze End End Analyze->End

Caption: Fibroblast Proliferation Assay Workflow.

Protocol 2: Analysis of Collagen Synthesis Inhibition

Objective: To quantify the reduction in collagen synthesis in fibroblasts treated with cis-4-Hydroxy-L-proline.

Materials:

  • Fibroblast cell line

  • Complete cell culture medium

  • This compound stock solution

  • [³H]-Proline or other suitable radiolabeled proline

  • Trichloroacetic acid (TCA)

  • Collagenase

  • Scintillation counter and vials

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed fibroblasts in 6-well plates and grow to near confluence. Treat the cells with the desired concentration of cis-4-Hydroxy-L-proline (e.g., 200 µg/mL) for 24 hours.

  • Radiolabeling: Add [³H]-Proline to the culture medium and incubate for 6-12 hours to allow for incorporation into newly synthesized proteins.

  • Protein Precipitation: At the end of the labeling period, collect the cell layer and medium. Precipitate the total protein by adding cold TCA to a final concentration of 10%.

  • Collagenase Digestion: Wash the protein pellet and resuspend it in a buffer suitable for collagenase digestion. Divide the sample into two aliquots. Treat one aliquot with purified collagenase and the other with buffer alone (control).

  • Quantification: After digestion, precipitate the non-collagenous proteins with TCA. The radioactivity in the supernatant of the collagenase-treated sample represents the collagen fraction, while the radioactivity in the pellet represents the non-collagenous protein. The radioactivity in the control sample represents total protein.

  • Scintillation Counting: Measure the radioactivity in all fractions using a scintillation counter.

  • Analysis: Calculate the percentage of collagen synthesis relative to total protein synthesis in both treated and untreated cells.

Concluding Remarks

This compound is a valuable research tool for modulating collagen synthesis and fibroblast proliferation in vitro. The protocols provided herein offer a framework for investigating its effects. Researchers should optimize concentrations and incubation times for their specific fibroblast cell lines and experimental conditions. The potential for this compound in the development of anti-fibrotic therapies underscores the importance of continued research in this area.[4]

References

Application of cis-4-Hydroxy-L-proline Hydrochloride in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-L-proline (cis-Hyp), a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, is a valuable non-canonical amino acid in peptide synthesis. Its incorporation into peptide chains imparts unique conformational constraints, influencing secondary structure and biological activity. This document provides detailed application notes and protocols for the use of Fmoc-cis-4-hydroxy-L-proline hydrochloride in solid-phase peptide synthesis (SPPS), highlighting its role in inducing specific peptide conformations and its application in developing therapeutic peptides, particularly in the context of cancer research through the induction of endoplasmic reticulum (ER) stress.

Key Applications

The unique structural features of cis-4-hydroxy-L-proline make it a powerful tool for peptide chemists and drug developers. Key applications include:

  • Conformational Control: The cis stereochemistry of the hydroxyl group at the C4 position of the proline ring significantly influences the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond. This allows for the rational design of peptides with specific secondary structures.

  • Enhanced Biological Activity: By inducing specific conformations, cis-Hyp can enhance the binding affinity of peptides to their biological targets, leading to improved potency. Peptides with improved biological activities are obtained when L-proline is substituted by cis-4-hydroxy-L-proline.[1]

  • Increased Proteolytic Stability: The incorporation of non-natural amino acids like cis-Hyp can render peptides more resistant to enzymatic degradation, thereby increasing their in vivo half-life.

  • Therapeutic Peptide Development: cis-4-Hydroxy-L-proline has been shown to inhibit collagen synthesis and has been investigated as an anticancer agent. Its incorporation into peptides can be a strategy to develop novel therapeutics that target pathways like the ER stress response in cancer cells.

Conformational Effects of cis-4-Hydroxy-L-proline

The incorporation of cis-4-hydroxy-L-proline into a peptide chain has significant conformational consequences that can be leveraged in peptide design.

Proline Ring Pucker

The five-membered ring of proline is not planar and exists in two preferred puckered conformations: Cγ-exo and Cγ-endo. The substituent at the C4 position influences this equilibrium. While trans-4-hydroxy-L-proline favors a Cγ-exo pucker, the cis isomer promotes a Cγ-endo pucker. This seemingly subtle change can have a profound impact on the overall peptide backbone conformation.

cis/trans Isomerization of the Xaa-Pro Peptide Bond

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization is high, making this a rate-limiting step in protein folding. The substitution on the proline ring affects the cis/trans equilibrium. The Cγ-endo pucker favored by cis-4-hydroxy-L-proline can influence the preference for the cis or trans conformation of the preceding peptide bond, which can be analyzed by NMR spectroscopy.

Quantitative Data on Peptide Synthesis and Conformational Analysis

The following tables summarize representative quantitative data for peptide synthesis incorporating cis-4-hydroxy-L-proline and the resulting conformational effects.

Table 1: Representative Yield and Purity of a Peptide Synthesized with cis-4-Hydroxy-L-proline

Peptide SequenceSynthesis Scale (mmol)Coupling MethodCleavage CocktailPurification MethodYield (%)Purity (%)Reference
Ac-Tyr-[cis-Hyp]-Ala-Asn-NH₂0.1HBTU/DIPEATFA/TIS/H₂O (95:2.5:2.5)Preparative HPLC>70 (crude)>95Adapted from SPPS protocols[2][3]

Note: Specific yields and purities are highly sequence-dependent and require optimization for each peptide.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a Dipeptide Containing cis-4-Hydroxy-L-proline Demonstrating cis/trans Isomerism

DipeptideIsomerPro-Cβ (ppm)Pro-Cγ (ppm)Pro-Hα (ppm)Preceding-Hα (ppm)
Ac-Ala-[cis-Hyp]-NHMetrans~34~24~4.4~4.2
cis~33~25~4.3~4.5

Note: The chemical shifts of the Cβ and Cγ carbons of the proline ring are particularly sensitive to the cis/trans conformation of the peptide bond. A larger difference between Cβ and Cγ chemical shifts is indicative of the cis isomer. Data is illustrative and based on principles from NMR studies of proline-containing peptides.[4][5][6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing cis-4-Hydroxy-L-proline using Fmoc Chemistry

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale using a Rink Amide resin for a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-amino acids (including Fmoc-cis-4-hydroxy-L-proline hydrochloride)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Acetic anhydride (B1165640) (for capping)

  • Pyridine (for capping)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (e.g., 200 mg, 0.1 mmol) in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents, 0.4 mmol) with a coupling reagent like HATU (3.9 equivalents, 0.39 mmol) and DIPEA (8 equivalents, 0.8 mmol) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Coupling of Fmoc-cis-4-hydroxy-L-proline hydrochloride:

    • Neutralization: The hydrochloride salt of Fmoc-cis-4-hydroxy-L-proline needs to be neutralized. Dissolve Fmoc-cis-4-hydroxy-L-proline hydrochloride (4 equivalents, 0.4 mmol) in DMF and add DIPEA (4 equivalents, 0.4 mmol) to neutralize the hydrochloride.

    • Pre-activation: Add the coupling reagent (e.g., HATU, 3.9 equivalents) and additional DIPEA (4 equivalents) to the neutralized amino acid solution.

    • Coupling: Add the activated Fmoc-cis-4-hydroxy-L-proline solution to the deprotected resin and shake for 2-4 hours. The hydroxyl group of cis-Hyp generally does not require protection during Fmoc-based SPPS, but longer coupling times may be necessary.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional but Recommended):

    • If the Kaiser test remains positive after repeated coupling, cap the unreacted amino groups.

    • Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:8:16) for 30 minutes.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (B129727) (3 x 1 min). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

Signaling Pathway Application: Induction of Endoplasmic Reticulum (ER) Stress in Cancer Cells

cis-4-Hydroxy-L-proline has been shown to induce ER stress in cancer cells, leading to growth inhibition and apoptosis.[7][8] This provides a therapeutic avenue for peptides incorporating this amino acid. The proposed mechanism involves the misincorporation of cis-Hyp into proline-rich proteins like collagen, leading to the accumulation of unfolded or misfolded proteins in the ER, which triggers the Unfolded Protein Response (UPR).

Experimental Workflow for Assessing ER Stress

ER_Stress_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of ER Stress Markers cluster_outcome Outcome Cancer_Cells Cancer Cell Line (e.g., Pancreatic Carcinoma) Treatment Treat with cis-Hyp-containing Peptide Cancer_Cells->Treatment Western_Blot Western Blot for GRP78, CHOP/GADD153 Treatment->Western_Blot RT_PCR RT-PCR for GRP78, XBP1 splicing Treatment->RT_PCR Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity, PARP cleavage) Treatment->Apoptosis_Assay Conclusion Induction of ER Stress & Apoptosis Western_Blot->Conclusion RT_PCR->Conclusion Apoptosis_Assay->Conclusion

Caption: Experimental workflow to investigate the induction of ER stress by a cis-Hyp-containing peptide.

ER Stress Signaling Pathway

The accumulation of unfolded proteins in the ER, potentially caused by the incorporation of cis-4-hydroxy-L-proline, activates three main sensor proteins: IRE1α, PERK, and ATF6. This initiates the UPR, which, if overwhelmed, can lead to apoptosis.

ER_Stress_Pathway cluster_stimulus Stimulus cluster_sensors ER Stress Sensors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis cis_Hyp cis-Hyp-containing Peptide (Inhibits correct protein folding) Unfolded_Proteins Accumulation of Unfolded Proteins in ER cis_Hyp->Unfolded_Proteins IRE1a IRE1α Unfolded_Proteins->IRE1a activates PERK PERK Unfolded_Proteins->PERK activates ATF6 ATF6 Unfolded_Proteins->ATF6 activates XBP1_splicing XBP1 Splicing IRE1a->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage CHOP CHOP/GADD153 Expression XBP1_splicing->CHOP Chaperone_upregulation Chaperone Upregulation (e.g., GRP78) XBP1_splicing->Chaperone_upregulation eIF2a_phos->CHOP Translation_attenuation Global Translation Attenuation eIF2a_phos->Translation_attenuation ATF6_cleavage->CHOP ATF6_cleavage->Chaperone_upregulation Apoptosis Apoptosis CHOP->Apoptosis

Caption: Simplified signaling pathway of the Unfolded Protein Response leading to apoptosis.

Conclusion

cis-4-Hydroxy-L-proline hydrochloride is a versatile building block in peptide synthesis, offering a powerful means to control peptide conformation and enhance biological activity. Its application extends from fundamental studies of peptide structure to the development of novel therapeutic agents, particularly in oncology. The detailed protocols and application notes provided herein serve as a valuable resource for researchers aiming to harness the unique properties of this non-canonical amino acid in their peptide design and synthesis endeavors.

References

Application Notes: Inducing Non-Helical Collagen with cis-4-Hydroxy-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-L-proline hydrochloride (CHP) is a proline analog that serves as a powerful tool in cell biology and disease modeling.[1][2][3] By acting as an antagonist to proline, CHP disrupts the normal post-translational modification and folding of collagen, the most abundant protein in the extracellular matrix.[3][4] Its incorporation into newly synthesized procollagen (B1174764) chains prevents them from forming the stable, triple-helical conformation essential for their function.[4][5] This leads to the intracellular accumulation of misfolded, non-helical collagen, triggering cellular stress responses and reducing the deposition of a functional collagen matrix.[1][5][6] These characteristics make CHP an invaluable agent for studying collagen-dependent physiological and pathological processes.

Mechanism of Action

The primary mechanism of cis-4-Hydroxy-L-proline involves its substitution for proline during protein synthesis. In collagen, proline residues are frequently hydroxylated to trans-4-hydroxyproline by the enzyme prolyl 4-hydroxylase, a critical step for the thermal stability of the collagen triple helix.[7][8]

  • Incorporation: As an analog, CHP is incorporated into the procollagen alpha-chains in place of proline.[4][9]

  • Inhibition of Helix Formation: The cis-configuration of the hydroxyl group on the incorporated CHP molecule sterically hinders the proper twisting and folding of the three alpha-chains into a stable triple helix.[4][10]

  • ER Accumulation & Stress: The resulting misfolded, non-helical procollagen is retained within the Endoplasmic Reticulum (ER), as it fails the cell's protein quality control system.[6] This accumulation of unfolded proteins triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[6] Activation of the UPR is characterized by the upregulation of chaperone proteins like GRP78 and transcription factors such as GADD153.[6]

  • Intracellular Degradation: The cell recognizes the non-helical collagen as defective. A significant portion is subsequently targeted for rapid intracellular degradation through lysosomal pathways, preventing its secretion.[5]

  • Reduced Deposition: The combination of failed secretion and enhanced degradation leads to a marked decrease in the deposition of functional, triple-helical collagen into the extracellular matrix.[1][4]

Mechanism_of_Action cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) Procollagen Procollagen Synthesis (on Ribosomes) Misfolding Incorporation of CHP -> Procollagen Misfolding (Non-Helical) Procollagen->Misfolding CHP competes with Proline UPR Unfolded Protein Response (UPR) Activated Misfolding->UPR Accumulation of misfolded protein Degradation Intracellular Degradation (Lysosomal Pathway) Misfolding->Degradation Quality Control Recognition ECM Reduced Secretion & Deposition of Functional Collagen in ECM Degradation->ECM CHP_in cis-4-Hydroxy-L-proline (CHP) CHP_in->Procollagen

Caption: Mechanism of cis-4-Hydroxy-L-proline (CHP) Action.

Applications

  • Studying Collagen Matrix Function: CHP is used to create a state of deficient collagen deposition, allowing researchers to investigate the role of a stable extracellular matrix in processes like cell proliferation, adhesion, migration, and differentiation.[4][6][10]

  • Fibrosis Research: As an inhibitor of collagen accumulation, CHP can be used in models of fibrotic diseases (e.g., pulmonary fibrosis, scleroderma) to study mechanisms of fibrosis and evaluate anti-fibrotic strategies.[1][4]

  • Cancer Biology: The induction of ER stress by CHP has been shown to inhibit the growth of certain cancer cells, making it a tool for investigating novel anti-cancer therapies that target protein biosynthesis and cellular stress pathways.[6]

  • Note on Specificity: Researchers should be aware that at higher concentrations, CHP may also inhibit the accumulation and secretion of non-collagenous proteins and is not entirely specific to collagen.[10]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound as reported in literature.

Parameter MeasuredCell TypeCHP ConcentrationDurationObserved EffectCitation
Collagen SynthesisChick Tendon Fibroblasts200 µg/mL6 hoursReduced from 25% to 7% of total protein synthesis.[5]
Collagen DegradationChick Tendon Fibroblasts200 µg/mL6 hoursIncreased from 8% (control) to 25% of newly synthesized collagen.[5]
Protein AccumulationRat Schwann Cells & Neurons100-200 µg/mL1 weekInhibited accumulation of collagenous & non-collagenous proteins.[1]
ER Stress Markers (mRNA)Rat Pancreatic Tumor CellsNot specified3-6 hoursIncreased expression of GRP78 and GADD153.[6]

Protocols

Protocol 1: Induction of Non-Helical Collagen in Cell Culture

This protocol provides a general framework for treating cultured cells, such as fibroblasts, with CHP to inhibit the formation and deposition of triple-helical collagen.

Experimental_Workflow A 1. Cell Seeding & Culture Seed fibroblasts (e.g., HSF, 3T3) in appropriate medium. Culture to ~70-80% confluency. B 2. Prepare CHP Stock Dissolve cis-4-Hydroxy-L-proline HCl in sterile culture medium or PBS to create a concentrated stock (e.g., 10 mg/mL). Filter-sterilize. A->B C 3. Cell Treatment Aspirate old medium. Add fresh medium containing the desired final concentration of CHP (e.g., 100-200 µg/mL). Include an untreated control. B->C D 4. Incubation Incubate cells for the desired period (e.g., 6, 24, or 48 hours) under standard culture conditions (37°C, 5% CO2). C->D E 5. Sample Collection Collect the culture medium (contains secreted proteins) and/or lyse the cell layer (contains intracellular proteins). D->E F 6. Analysis Proceed with downstream analysis, such as Pepsin Digestion Assay (Protocol 2), SDS-PAGE, or Western Blot. E->F

Caption: General experimental workflow for CHP treatment in cell culture.

Materials:

  • This compound (CAS 618-27-9)

  • Fibroblast cell line (e.g., human skin fibroblasts, NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • Cell culture flasks or plates

  • 0.22 µm sterile filter

Procedure:

  • Cell Culture: Culture fibroblasts using standard techniques until they reach approximately 70-80% confluency.

  • Treatment Preparation: Prepare a fresh stock solution of CHP in serum-free medium or sterile PBS. Warm the treatment medium to 37°C.

  • Application: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the fresh medium containing the desired final concentration of CHP (a typical starting range is 100-200 µg/mL). A vehicle-only control should be run in parallel.

  • Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 6-48 hours). The optimal time will depend on the cell type and the specific endpoint being measured.

  • Harvesting: At the end of the incubation, collect the culture supernatant and/or the cell layer for subsequent analysis. Store samples at -80°C if not used immediately.

Protocol 2: Analysis of Collagen Helicity by Pepsin Digestion

Principle: This assay leverages the fact that properly folded, triple-helical collagen is resistant to digestion by the protease pepsin at low temperatures, whereas non-helical or denatured collagen chains are readily degraded.[4][10] A reduction in intact collagen bands after pepsin treatment in CHP-exposed samples confirms the induction of a non-helical conformation.

Materials:

  • Collected culture medium or cell lysates from Protocol 1

  • Pepsin (from porcine gastric mucosa)

  • 0.5 M Acetic Acid

  • 10X SDS-PAGE running buffer (for neutralization)

  • SDS-PAGE gels, buffers, and apparatus

  • Coomassie stain or Western blot reagents for collagen type I

Procedure:

  • Sample Preparation: Thaw collected culture medium samples on ice. If necessary, centrifuge to remove any cellular debris.

  • Acidification: Add 0.5 M acetic acid to each sample to a final concentration of 0.1 M, bringing the pH to approximately 2.5.

  • Pepsin Addition: Add pepsin to a final concentration of 100 µg/mL. For each experimental condition (control and CHP-treated), prepare a parallel tube without pepsin to serve as a loading control.

  • Digestion: Incubate all tubes at 4°C overnight with gentle agitation.

  • Neutralization: Stop the digestion by raising the pH. Add 1/10th volume of 10X SDS-PAGE running buffer (which typically contains Tris at a higher pH).

  • Analysis by SDS-PAGE: Analyze the samples by SDS-PAGE. Following electrophoresis, stain the gel with Coomassie Blue or perform a Western blot using an antibody against the relevant collagen type (e.g., Collagen I).

  • Interpretation: Compare the pepsin-treated lanes to the untreated lanes. In the control samples, the collagen bands (e.g., α1 and α2 chains) should remain largely intact after pepsin treatment. In the CHP-treated samples, these bands should be significantly reduced or absent after pepsin digestion, demonstrating their non-helical, protease-susceptible state.

References

Application Notes and Protocols for Inhibiting Collagen Deposition with cis-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-L-proline (cis-Hyp) is a proline analog that serves as a potent inhibitor of collagen deposition.[1][2] Its mechanism of action lies in its incorporation into procollagen (B1174764) chains during protein synthesis. This substitution disrupts the formation of the stable triple-helical structure of collagen, leading to the accumulation of non-helical procollagen.[3][4] This misfolded protein is subsequently targeted for degradation through the intracellular unfolded protein response (UPR), ultimately reducing the amount of secreted and deposited collagen.[3][5] These characteristics make cis-Hyp a valuable tool for in vitro studies of fibrosis and for screening potential anti-fibrotic therapies.

This document provides detailed protocols for utilizing cis-Hyp to inhibit collagen deposition in fibroblast cell cultures, along with methods for quantifying its effects.

Mechanism of Action

The primary mechanism by which cis-Hyp inhibits collagen deposition is through its post-translational incorporation into the procollagen polypeptide chain. This leads to a conformational instability that prevents the proper folding of the procollagen monomers into a stable triple helix. The accumulation of these misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. The UPR activates pathways that lead to the degradation of the aberrant procollagen, thereby reducing the secretion and subsequent deposition of mature collagen fibers.[3][5][6]

cluster_0 Cellular Processes Procollagen_Synthesis Procollagen Chain Synthesis (Ribosome) cis_Hyp_Incorporation cis-4-Hydroxy-L-proline Incorporation Procollagen_Synthesis->cis_Hyp_Incorporation cis-Hyp present Misfolded_Procollagen Non-helical Procollagen cis_Hyp_Incorporation->Misfolded_Procollagen UPR_Activation Unfolded Protein Response (UPR) Activation in ER Misfolded_Procollagen->UPR_Activation Degradation Proteasomal Degradation UPR_Activation->Degradation Collagen_Deposition_Inhibition Inhibition of Collagen Deposition Degradation->Collagen_Deposition_Inhibition

Mechanism of cis-4-Hydroxy-L-proline Action.

Quantitative Data Summary

The inhibitory effects of cis-4-Hydroxy-L-proline on collagen synthesis and related cellular processes are dose-dependent. The following table summarizes quantitative data from various in vitro studies.

Cell Typecis-Hyp Concentration (µg/mL)Treatment DurationObserved EffectReference
Freshly isolated chick tendon fibroblasts2006 hoursCollagen synthesis reduced from 25% to 7% of total protein synthesis.[3][3]
Freshly isolated chick tendon fibroblasts2006 hoursDegradation of newly synthesized collagen increased from 8% to 25%.[3][3]
Rat Schwann cells and dorsal root ganglion neurons100-2001 weekInhibition of accumulation of collagenous and noncollagenous proteins in the culture medium.[1][1]
Transformed rodent cell lines (e.g., Ki-ras transformed NRK cells)20-55Not specified50% inhibitory dose (ID50) for anchorage-dependent growth.[7][7]
Normal Rat Kidney (NRK) cells120Not specified50% inhibitory dose (ID50) for anchorage-dependent growth.[7][7]

Experimental Protocols

Primary Fibroblast Isolation and Culture

This protocol describes the isolation and culture of primary fibroblasts, which are a relevant cell type for studying collagen deposition.

Start Start: Tissue Sample Mince Mince Tissue Start->Mince Digest Enzymatic Digestion (e.g., Collagenase) Mince->Digest Filter Filter Cell Suspension Digest->Filter Centrifuge Centrifuge and Resuspend Filter->Centrifuge Plate Plate Cells in Culture Flask Centrifuge->Plate Incubate Incubate (37°C, 5% CO2) Plate->Incubate Passage Passage and Expand Fibroblast Culture Incubate->Passage End Ready for Experimentation Passage->End

Workflow for Primary Fibroblast Isolation.

Materials:

  • Fresh tissue sample (e.g., skin biopsy)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Collagenase Type I solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, dishes, and other sterile consumables

Protocol:

  • Tissue Preparation: Under sterile conditions, wash the tissue sample with PBS. Mince the tissue into small pieces (1-2 mm³).

  • Enzymatic Digestion: Incubate the minced tissue in Collagenase Type I solution at 37°C for 1-2 hours with gentle agitation.

  • Cell Isolation: Neutralize the collagenase with complete culture medium. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Cell Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium. Plate the cells into a T-75 culture flask.

  • Cell Culture: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Subculture: When the fibroblasts reach 80-90% confluency, passage them using Trypsin-EDTA. The cells are typically ready for experiments after 2-3 passages.[8][9][10][11][12]

cis-4-Hydroxy-L-proline Treatment

Materials:

  • Cultured fibroblasts (e.g., primary human dermal fibroblasts)

  • cis-4-Hydroxy-L-proline (cis-Hyp) stock solution (e.g., 10 mg/mL in sterile water or PBS)

  • Complete culture medium

Protocol:

  • Cell Seeding: Seed the fibroblasts into multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare working solutions of cis-Hyp in complete culture medium at the desired final concentrations (e.g., 50, 100, 200 µg/mL).

  • Incubation: Remove the old medium from the cells and replace it with the cis-Hyp-containing medium. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

Quantification of Collagen Deposition

This colorimetric assay quantifies total collagen by utilizing the specific binding of the Sirius Red dye to the collagen triple helix.[13][14][15][16][17]

Start Start: Treated Cell Culture Wash Wash with PBS Start->Wash Fix Fix Cells Wash->Fix Stain Stain with Sirius Red Solution Fix->Stain Wash_Stain Wash to Remove Unbound Dye Stain->Wash_Stain Elute Elute Bound Dye Wash_Stain->Elute Measure Measure Absorbance (540 nm) Elute->Measure End End: Quantify Collagen Measure->End

Sirius Red Assay Workflow.

Materials:

  • Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)

  • 0.1 M NaOH for elution

  • PBS

  • Microplate reader

Protocol:

  • Cell Lysis: After cis-Hyp treatment, gently wash the cell layers with PBS.

  • Staining: Add the Sirius Red staining solution to each well and incubate for 1 hour at room temperature.

  • Washing: Aspirate the staining solution and wash the wells repeatedly with 0.01 M HCl to remove unbound dye.

  • Elution: Add 0.1 M NaOH to each well to elute the bound dye.

  • Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm. A standard curve using known concentrations of collagen should be prepared to determine the collagen content in the samples.[13][14][16]

This assay measures the amount of hydroxyproline (B1673980), an amino acid abundant in collagen, as an indirect measure of total collagen content.[18][19][20][21][22][23]

Materials:

  • 6 M HCl for acid hydrolysis

  • Chloramine-T solution

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Hydroxyproline standard solution

  • Heating block or oven

  • Spectrophotometer

Protocol:

  • Sample Preparation: Harvest the cell layer and/or conditioned medium.

  • Acid Hydrolysis: Add 6 M HCl to the samples and hydrolyze at 110-120°C for 18-24 hours to liberate amino acids.

  • Neutralization: Neutralize the hydrolyzed samples.

  • Oxidation: Add Chloramine-T solution to each sample and incubate at room temperature.

  • Color Development: Add DMAB reagent and incubate at 60°C to develop a colored product.

  • Quantification: Measure the absorbance at 560 nm. A standard curve using known concentrations of hydroxyproline is used to calculate the amount of hydroxyproline in the samples, which can then be converted to collagen concentration (typically, collagen is assumed to be approximately 13.5% hydroxyproline by weight).[19][20]

Conclusion

The experimental protocols outlined in this document provide a comprehensive framework for investigating the inhibitory effects of cis-4-Hydroxy-L-proline on collagen deposition in vitro. By employing these methods, researchers can effectively screen and characterize potential anti-fibrotic compounds and further elucidate the molecular mechanisms underlying fibrosis. Careful adherence to these protocols will ensure the generation of robust and reproducible data for advancing research in drug development and the study of fibrotic diseases.

References

cis-4-Hydroxy-L-proline hydrochloride: A Potent Tool for Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: cis-4-Hydroxy-L-proline hydrochloride (CHP) is a proline analog that acts as an inhibitor of collagen synthesis.[1][2] Its ability to interfere with the proper folding and deposition of collagen, a key component of the tumor microenvironment, has made it a valuable tool in cancer research.[1][2] Emerging evidence indicates that CHP can inhibit the proliferation of various cancer cell lines, making it a compound of interest for investigating novel anti-cancer therapeutic strategies.[3] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in cancer cell proliferation studies.

The primary mechanism of action for CHP's anti-proliferative effects is linked to the induction of endoplasmic reticulum (ER) stress.[4] By being incorporated into procollagen (B1174764) chains in place of proline, CHP disrupts the formation of the stable triple helix, leading to an accumulation of misfolded proteins within the ER. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress, as induced by CHP, can shift the UPR towards a pro-apoptotic outcome, ultimately leading to cancer cell death.[4]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Proliferation

Cell LineCancer TypeAssayEndpointIC50 / Effective ConcentrationReference
NIH-3T3 (transformed with Ki-ras, mos, src, fms, fes, met, trk)Murine FibroblastMonolayer GrowthInhibition of Growth20 - 55 µg/mL[5]
NIH-3T3 (normal)Murine FibroblastMonolayer GrowthInhibition of Growth120 µg/mL[5]
DSL6ARat Pancreatic CarcinomaBrdU IncorporationInhibition of ProliferationDose-dependent inhibition observed[4]
Panc02Murine Pancreatic CarcinomaCell Proliferation AssayInhibition of GrowthDose-dependent inhibition observed

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentDosageEffectReference
N-nitrosomethylurea-induced breast tumor (Rat)cis-4-Hydroxy-L-prolineNot SpecifiedInhibition of tumor growth[6]
Subcutaneous Panc02 model (Mouse)cis-4-Hydroxy-L-proline (intraperitoneal injection)300, 400, and 500 mg/kg bw dailyPronounced delay of tumor growth and decrease in tumor cell proliferation
Androgen-induced prostate growth (prepubertal castrated guinea pigs)cis-4-Hydroxy-L-proline (subcutaneous injection)200 mg/kgSignificantly reduces the wet weight of the prostate[6]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on cancer cell proliferation and its underlying mechanisms.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (CHP)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of CHP in sterile PBS or culture medium. Perform serial dilutions to obtain the desired treatment concentrations.

  • Remove the culture medium from the wells and add 100 µL of medium containing various concentrations of CHP. Include a vehicle control (medium with the same concentration of solvent used to dissolve CHP).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation Assay)

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • This compound (CHP)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with various concentrations of CHP for the desired duration.

  • Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the labeling medium and fix the cells by adding 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (CHP)

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with CHP as desired.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of UPR Markers

This protocol is for detecting the expression of key proteins involved in the Unfolded Protein Response.

Materials:

  • This compound (CHP)

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-eIF2α, anti-cleaved ATF6)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with CHP for the desired time points.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Seed Cancer Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation Cell Proliferation Assay (BrdU) treatment->proliferation apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (UPR Markers) treatment->western analysis Data Analysis and Interpretation viability->analysis proliferation->analysis apoptosis->analysis western->analysis

Caption: Experimental Workflow for studying this compound.

G cluster_pathway This compound Induced ER Stress and Apoptosis cluster_upr Unfolded Protein Response (UPR) CHP cis-4-Hydroxy-L-proline hydrochloride collagen Inhibition of Collagen Synthesis CHP->collagen misfolded Accumulation of Misfolded Proteins in ER collagen->misfolded er_stress ER Stress misfolded->er_stress PERK PERK er_stress->PERK IRE1a IRE1α er_stress->IRE1a ATF6 ATF6 er_stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1a->XBP1s ATF6n cleaved ATF6 ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (GADD153) (Pro-apoptotic factor) ATF4->CHOP GRP78 GRP78 (BiP) (Chaperone Upregulation) XBP1s->GRP78 ATF6n->GRP78 apoptosis Apoptosis CHOP->apoptosis

Caption: UPR pathway activated by this compound.

References

Application Notes and Protocols: Incorporation of cis-4-Hydroxy-L-proline into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-proteinogenic amino acid, cis-4-Hydroxy-L-proline (cis-Hyp), into synthetic peptides. The inclusion of this unique proline analog can significantly influence peptide conformation, stability, and biological activity, offering valuable opportunities in drug design and development.

Introduction

cis-4-Hydroxy-L-proline is a stereoisomer of the more common trans-4-hydroxy-L-proline, a key component of collagen.[1][2] The distinct spatial orientation of the hydroxyl group in the cis configuration introduces unique steric and electronic properties that can lead to peptides with enhanced resistance to enzymatic degradation and altered receptor binding profiles.[3] This makes cis-Hyp a valuable tool for modifying peptide structure and function. Its incorporation has been explored in various applications, including the development of novel therapeutics and biomaterials.[3][4] For instance, cis-4-Hydroxy-L-proline acts as a collagen production inhibitor by preventing the deposition of triple-helical collagen and has been investigated as an anticancer agent.[5][6]

Methods for Incorporation

The primary method for incorporating cis-4-Hydroxy-L-proline into synthetic peptides is through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[4][7] This involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin. Two main approaches can be employed for the introduction of cis-Hyp:

  • Direct Incorporation of Fmoc-protected cis-4-Hydroxy-L-proline: This is the most straightforward method, utilizing commercially available Fmoc-cis-4-Hydroxy-L-proline. The hydroxyl group may be left unprotected or protected with an orthogonal protecting group depending on the synthesis strategy.

  • On-Resin Modification ("Proline Editing"): This versatile technique involves incorporating the readily available and less expensive Fmoc-trans-4-hydroxy-L-proline into the peptide chain.[8][9] The hydroxyl group is then stereospecifically inverted to the cis configuration while the peptide is still attached to the resin.[8] This approach also allows for the introduction of various other functionalities at the 4-position.

Orthogonal Protection Strategies

When the hydroxyl group of cis-Hyp requires protection to prevent side reactions during peptide synthesis, an orthogonal protecting group is used. This allows for selective removal of the protecting group without cleaving the peptide from the resin or removing other side-chain protecting groups.[10] Common orthogonal protecting groups for the hydroxyl function of hydroxyproline (B1673980) include:

  • Trityl (Trt): Removed under mildly acidic conditions (e.g., 1-10% TFA in DCM).[8][11]

  • tert-Butyldimethylsilyl (TBDMS) or tert-Butyldiphenylsilyl (TBDPS): Silyl ethers that are typically removed by fluoride-containing reagents like TBAF.[12]

Quantitative Data Summary

The choice of synthesis strategy can impact the overall efficiency and purity of the final peptide. The following table summarizes key quantitative data related to the incorporation of hydroxyproline derivatives.

ParameterConventional SPPS (with side-chain protection)Minimal Protection SPPS (unprotected hydroxyls)Reference
Overall Solvent Use High (e.g., 380 L/mol)Significantly Reduced (e.g., 22 L/mol)[13]
Atom Economy Lower (e.g., 30%)Higher (e.g., 35%)[13]
Crude Purity Variable (e.g., 25%)Potentially Higher (e.g., 75%)[13]
Coupling Efficiency Generally high (>99%)Generally high (>99%)[14]
Yield (Proline Editing) Varies by reaction (e.g., Mitsunobu, SN2)Not directly comparable[8]

Experimental Protocols

Protocol 1: Direct Incorporation of Fmoc-cis-4-Hydroxy-L-proline (Unprotected Hydroxyl)

This protocol describes the manual solid-phase synthesis of a peptide containing an unprotected cis-4-Hydroxy-L-proline residue using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids (including Fmoc-cis-4-Hydroxy-L-proline)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature.

    • Drain the DMF.

  • Fmoc Deprotection (Initial):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence, using Fmoc-cis-4-Hydroxy-L-proline at the desired position.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (3 times) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: On-Resin Hydroxyl Protection and Selective Deprotection

This protocol outlines the protection of the hydroxyproline hydroxyl group with a trityl group and its subsequent selective deprotection on the solid phase.

Materials:

  • Peptide-resin containing a free hydroxyproline residue

  • Trityl chloride (Trt-Cl)

  • Pyridine (B92270) or 2,4,6-collidine

  • DMF, anhydrous

  • DCM, anhydrous

  • TFA

Procedure:

  • On-Resin Tritylation:

    • Swell the peptide-resin (containing the free hydroxyl group) in anhydrous DCM.

    • In a separate vial, dissolve Trt-Cl (5-10 equivalents) and pyridine (5-10 equivalents) in anhydrous DCM.

    • Add the tritylation solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Drain the solution and wash the resin with DCM, DMF, and then DCM again.

  • Continuation of Peptide Synthesis:

    • Proceed with the standard Fmoc-SPPS cycles (deprotection and coupling) to complete the peptide sequence.

  • Selective Trityl Deprotection:

    • Wash the fully assembled, protected peptide-resin with DCM.

    • Prepare a solution of 1-2% TFA in DCM. For sensitive peptides, include a scavenger like triisopropylsilane (TIS) (1-2%).

    • Add the deprotection solution to the resin and agitate for 2 minutes. Repeat this step multiple times (e.g., 10 x 2 minutes), collecting the filtrate each time, until the yellow color of the trityl cation is no longer observed.

    • Wash the resin thoroughly with DCM to remove residual acid.

The now-free hydroxyl group can be used for further on-resin modifications if desired.

Visualizations

Signaling Pathway Diagram

Collagen_Synthesis_Inhibition cluster_0 Cellular Processes cluster_1 Inhibition Pathway Proline Proline Prolyl_Hydroxylase Prolyl-4-hydroxylase Proline->Prolyl_Hydroxylase Hydroxylation trans_Hyp trans-4-Hydroxyproline Prolyl_Hydroxylase->trans_Hyp Procollagen Procollagen Chains trans_Hyp->Procollagen Incorporation Triple_Helix Triple Helix Formation Procollagen->Triple_Helix Collagen Stable Collagen Triple_Helix->Collagen Degradation Intracellular Degradation Triple_Helix->Degradation Inhibition leads to cis_Hyp cis-4-Hydroxy-L-proline Unstable_Procollagen Unstable Procollagen cis_Hyp->Unstable_Procollagen Incorporation Unstable_Procollagen->Triple_Helix

Caption: Inhibition of Collagen Synthesis by cis-4-Hydroxy-L-proline.

Experimental Workflow Diagram

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotection->coupling wash1 DMF Wash coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test is_complete Coupling Complete? kaiser_test->is_complete is_complete->deprotection No (Repeat Coupling) final_deprotection Final Fmoc Deprotection is_complete->final_deprotection Yes (Continue Chain) cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end End: Pure Peptide purification->end Orthogonal_Protection_Strategy Peptide_Resin Protected Peptide on Resin (Fmoc-N-terminus, tBu side chains) Incorporate_Hyp Incorporate Fmoc-Hyp(OH)-OH Peptide_Resin->Incorporate_Hyp Protect_OH Protect Hydroxyl Group (e.g., Trt-Cl, Pyridine) Incorporate_Hyp->Protect_OH Continue_SPPS Continue SPPS (Fmoc deprotection/coupling cycles) Protect_OH->Continue_SPPS Selective_Deprotection Selective Deprotection of OH (e.g., 1% TFA/DCM) Continue_SPPS->Selective_Deprotection Global_Deprotection Global Deprotection & Cleavage (e.g., 95% TFA) Continue_SPPS->Global_Deprotection No Selective Deprotection On_Resin_Modification On-Resin Modification of OH Selective_Deprotection->On_Resin_Modification Free_Peptide Final Peptide Global_Deprotection->Free_Peptide On_Resin_Modification->Global_Deprotection

References

Application Note: HPLC Analysis for the Quantification of cis-4-Hydroxy-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-4-Hydroxy-L-proline, a non-proteinogenic amino acid and an isomer of trans-4-hydroxy-L-proline, is a compound of interest in various fields of research and development. Accurate and precise quantification is crucial for its characterization and use. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of amino acids. Due to the lack of a strong chromophore in cis-4-Hydroxy-L-proline, derivatization is typically required to enable sensitive detection by UV or fluorescence detectors. This application note details a robust HPLC method for the quantitative analysis of cis-4-Hydroxy-L-proline hydrochloride.

Principle of the Method

This method involves the pre-column derivatization of cis-4-Hydroxy-L-proline with a suitable derivatizing agent, followed by separation of the derivative by reverse-phase HPLC and quantification using a UV or fluorescence detector. The choice of derivatizing agent is critical for achieving high sensitivity and selectivity. Several reagents can be employed for the derivatization of secondary amino acids like hydroxyproline (B1673980), including dabsyl chloride, dansyl chloride, and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).[1][2][3] The derivatized analyte is then separated on a C18 stationary phase with a mobile phase gradient.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Purity >97%)

  • Reagent grade water (18.2 MΩ·cm)

  • HPLC grade acetonitrile (B52724) and methanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Derivatizing agent (e.g., Dansyl chloride)

  • All other chemicals and reagents should be of analytical or HPLC grade.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in reagent grade water to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with reagent grade water to achieve a desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of reagent grade water.

  • Filter the sample solution through a 0.45 µm syringe filter prior to derivatization and HPLC analysis.

4. Derivatization Procedure (Example with Dansyl Chloride)

  • To 100 µL of the standard or sample solution, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Add 200 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of 2% (v/v) acetic acid to stop the reaction.

  • Filter the derivatized solution through a 0.22 µm syringe filter before injecting into the HPLC system.

5. HPLC Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer with 5% Acetonitrile, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient can be optimized for the separation. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-20 min: 10-60% B

    • 20-25 min: 60% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection:

    • Fluorescence Detector: Excitation at 340 nm, Emission at 538 nm (for dansyl derivatives).[3]

    • UV Detector: Wavelength can be set according to the absorbance maximum of the chosen derivative (e.g., around 254 nm for phenyl isothiocyanate derivatives).[4]

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterResult
Retention Time (min) To be determined experimentally
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard cis-4-Hydroxy-L-proline HCl Standard Dissolution Dissolution in Water Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration1 0.45 µm Filtration Dissolution->Filtration1 Derivatization Pre-column Derivatization (e.g., Dansyl Chloride) Filtration1->Derivatization Filtration2 0.22 µm Filtration Derivatization->Filtration2 HPLC_Injection HPLC Injection Filtration2->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Notes and Protocols: The Use of Fmoc-cis-4-Hydroxy-L-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-cis-4-Hydroxy-L-proline is a valuable proline analogue used in solid-phase peptide synthesis (SPPS) to create peptides with unique structural and functional properties. The presence of the cis-hydroxyl group on the proline ring offers a strategic tool for influencing peptide conformation, enhancing stability, and providing a site for further chemical modifications. This building block is particularly significant in the development of novel therapeutics, advanced biomaterials, and for studies related to protein folding and structure.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a mild, base-labile deprotection strategy, making it compatible with standard SPPS protocols for synthesizing sensitive and complex peptide sequences.[2][3]

The incorporation of cis-4-hydroxyproline can lead to peptides with improved biological activities compared to their L-proline counterparts.[4] Its unique stereochemistry plays a crucial role in defining the final conformation of the peptide chain, which is critical for biological function.[1]

Properties and Advantages

The utility of Fmoc-cis-4-Hydroxy-L-proline in peptide synthesis stems from its distinct chemical features:

  • Fmoc Protection: The Fmoc group is stable to the acidic conditions often used for side-chain deprotection but is readily removed by a mild base, typically piperidine (B6355638). This orthogonality is a cornerstone of modern SPPS.[2][3]

  • Cis-Hydroxyl Group: The hydroxyl group at the 4-position with a cis stereochemistry (relative to the carboxyl group) restricts the conformational flexibility of the pyrrolidine (B122466) ring. This pre-organization can be exploited to stabilize specific secondary structures within a peptide.

  • Site for Modification: The hydroxyl group serves as a convenient handle for post-synthetic modifications. Through techniques like "proline editing," this group can be converted into a wide array of other functionalities, including halogens, azides, or esters, to create functionally diverse peptides without requiring the synthesis of numerous individual proline derivatives.[5][6]

  • Enhanced Bioactivity: The unique structure allows for the creation of novel pharmaceuticals, especially in the development of cyclic peptides, which often exhibit enhanced stability and bioactivity.[1]

Key Applications

The incorporation of Fmoc-cis-4-Hydroxy-L-proline is a strategic choice for several advanced research and development areas:

  • Drug Discovery and Development: This amino acid derivative is a key building block in synthesizing peptides for anti-cancer and anti-viral drug discovery.[1] The ability to modify the hydroxyl group allows for the fine-tuning of a peptide's pharmacological properties, such as binding affinity, stability, and cell permeability.

  • Collagen Mimetics and Stability Studies: While natural collagen predominantly contains trans-4-hydroxyproline, the cis isomer is a valuable tool for probing the structural requirements of the collagen triple helix.[7] By replacing the natural isomer, researchers can study how stereochemistry at the 4-position affects triple-helical stability and folding, providing insights into collagen-related diseases.

  • Biomaterial Science: Peptides containing cis-4-hydroxyproline are used to develop novel biomaterials.[1] The conformational constraints imposed by this residue can be used to design self-assembling peptides and hydrogels with specific mechanical and biological properties.

  • Protein Folding and Conformation: As proline residues often induce turns in peptide chains, the use of hydroxylated analogs like the cis isomer helps in understanding the forces that govern protein folding and secondary structure formation.[1]

Quantitative Data Summary

While specific experimental outcomes are sequence-dependent, the following table summarizes the expected performance metrics when incorporating Fmoc-cis-4-Hydroxy-L-proline in SPPS using standard coupling reagents like HBTU/DIPEA. Researchers should use this as a template to record their own experimental results.

ParameterExpected OutcomeTypical Analytical Method
Coupling Efficiency > 99%Kaiser Test or Chloranil Test
Crude Peptide Purity 70-90% (Sequence Dependent)RP-HPLC
Final Purity (Post-HPLC) > 95-98%RP-HPLC
Yield (Crude) 60-85%Gravimetric Analysis
Molecular Mass Confirmed to ± 1 DaMass Spectrometry (e.g., ESI-MS)
Stereochemical Integrity Minimal racemization observed with standard carbodiimide (B86325) or phosphonium (B103445) salt activators.Chiral Amino Acid Analysis / NMR

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a new amino acid.

cluster_Fmoc_cis_Hyp Fmoc-cis-4-Hydroxy-L-proline img

Caption: Chemical structure of Fmoc-cis-4-Hydroxy-L-proline.

Caption: "Proline Editing" workflow for post-synthetic modification of the hydroxyl group.

Experimental Protocol: Manual Incorporation of Fmoc-cis-4-Hydroxy-L-proline

This protocol describes a standard manual procedure for incorporating Fmoc-cis-4-Hydroxy-L-proline into a peptide sequence on a 0.1 mmol scale using a rink amide resin. Adjustments may be necessary based on the specific resin and peptide sequence.

1. Materials and Reagents

  • Resin: Rink Amide resin (or other suitable resin pre-loaded with the C-terminal amino acid).

  • Amino Acid: Fmoc-cis-4-Hydroxy-L-proline (Fmoc-cis-Hyp-OH). The hydroxyl group may be protected (e.g., with a tert-butyl group, tBu) or unprotected, depending on the subsequent chemistry planned.[5] Using a protected form like Fmoc-Hyp(tBu)-OH prevents potential side reactions at the hydroxyl group during synthesis.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • DIPEA (N,N-Diisopropylethylamine).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Equipment: Reaction vessel with a fritted disc, shaker, nitrogen line for bubbling/drying.

2. Resin Preparation and Swelling

  • Weigh 0.1 mmol of the resin and transfer it to the reaction vessel.

  • Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DMF.

3. Fmoc Deprotection

  • Add the 20% piperidine/DMF solution to the swelled resin.

  • Agitate the mixture for 5 minutes. Drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine and dibenzofulvene adducts are removed.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

4. Coupling of Fmoc-cis-4-Hydroxy-L-proline

  • In a separate vial, dissolve Fmoc-cis-Hyp-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF.

  • Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid/HBTU solution. This is the activation step. Allow the solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times).

  • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. If negative, proceed to the next step.

5. Chain Elongation

Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) to the resin (approx. 10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the collected fractions using mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product as a white, fluffy powder.

Conclusion

Fmoc-cis-4-Hydroxy-L-proline is a highly versatile and powerful building block for solid-phase peptide synthesis. Its incorporation enables the rational design of peptides with constrained conformations, enhanced stability, and novel biological functions. The compatibility of this derivative with standard Fmoc-SPPS protocols, combined with the potential for post-synthetic modification of its hydroxyl group, makes it an indispensable tool for academic researchers and drug development professionals aiming to push the boundaries of peptide science.

References

Application Notes and Protocols for N-Boc-cis-4-hydroxy-L-proline in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Boc-cis-4-hydroxy-L-proline in solution-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid is of significant interest in medicinal chemistry and drug development due to its ability to induce specific conformational constraints and enhance the biological activity and stability of peptides.

Introduction

N-Boc-cis-4-hydroxy-L-proline is a derivative of the naturally occurring amino acid hydroxyproline (B1673980). The cis-stereochemistry of the hydroxyl group at the C4 position, in conjunction with the pyrrolidine (B122466) ring, imparts unique structural properties to peptides. In solution-phase synthesis, this building block allows for the precise, stepwise construction of peptide chains, offering scalability and flexibility in synthesis design. The presence of the hydroxyl group can also serve as a handle for further modifications. Peptides containing cis-4-hydroxy-L-proline have been shown to exhibit improved resistance to enzymatic degradation and altered receptor binding profiles.[1]

Key Applications

The incorporation of N-Boc-cis-4-hydroxy-L-proline into peptides can be advantageous for several applications:

  • Conformational Rigidity: The constrained ring structure of proline, further influenced by the cis-hydroxyl group, can stabilize specific secondary structures such as β-turns. This is crucial for mimicking or disrupting protein-protein interactions.

  • Enhanced Stability: Peptides containing this modified amino acid may exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1]

  • Improved Binding Affinity: The defined conformation can lead to a more favorable interaction with biological targets, enhancing potency and selectivity.

  • Collagen Mimetics: As a component of collagen, hydroxyproline derivatives are essential in the synthesis of collagen-like peptides for applications in biomaterials and tissue engineering.[2][3][4]

  • Drug Discovery: The unique properties imparted by N-Boc-cis-4-hydroxy-L-proline make it a valuable tool in the design of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the incorporation of N-Boc-cis-4-hydroxy-L-proline in a solution-phase peptide synthesis workflow. Actual values may vary depending on the specific amino acid being coupled and the peptide sequence.

Table 1: Typical Coupling Reaction Parameters

ParameterValueNotes
N-Boc-cis-4-hydroxy-L-proline1.0 - 1.2 equivalentsRelative to the amino acid ester.
Amino Acid Ester (e.g., H-Gly-OMe)1.0 equivalentAs the hydrochloride or trifluoroacetate (B77799) salt.
Coupling Reagent (e.g., HBTU, HATU)1.0 - 1.2 equivalentsRelative to N-Boc-cis-4-hydroxy-L-proline.
Base (e.g., DIPEA, NMM)2.0 - 3.0 equivalentsTo neutralize the amino acid salt and for activation.
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous conditions are recommended.
Reaction Temperature0 °C to Room TemperatureInitial activation at 0 °C is common.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield (crude dipeptide)70 - 95%Highly dependent on the coupling partners.

Table 2: Typical N-Boc Deprotection Parameters

ParameterValueNotes
Boc-protected Peptide1.0 equivalent
Deprotection Reagent20-50% Trifluoroacetic Acid (TFA) in DCM or 4 M HCl in DioxaneTFA is generally faster.
Reaction Temperature0 °C to Room TemperatureCan be performed at room temperature.
Reaction Time30 - 120 minutesMonitored by TLC or LC-MS.
Work-upEvaporation of solvent, co-evaporation with toluene (B28343)To remove excess acid.
Typical Yield (deprotected peptide salt)> 95% (quantitative)The product is often used directly in the next step.

Experimental Protocols

The following are detailed methodologies for the key steps in the solution-phase synthesis of a dipeptide, for example, Boc-cis-Hyp-Gly-OMe, where "cis-Hyp" represents cis-4-hydroxy-L-proline.

General Workflow for Dipeptide Synthesis

The overall process involves the coupling of N-Boc-cis-4-hydroxy-L-proline to a C-terminally protected amino acid, followed by purification and deprotection of the N-terminal Boc group to allow for further chain elongation.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Products A N-Boc-cis-4-hydroxy-L-proline E Coupling Reaction (DCM or DMF, 0°C to RT) A->E B H-Gly-OMe.HCl B->E C Coupling Reagent (e.g., HBTU) C->E D Base (e.g., DIPEA) D->E F Aqueous Work-up (Extraction) E->F G Purification (Column Chromatography) F->G I Boc-cis-Hyp-Gly-OMe (Protected Dipeptide) G->I H N-Boc Deprotection (TFA/DCM or HCl/Dioxane) J H-cis-Hyp-Gly-OMe.TFA (Deprotected Dipeptide) H->J I->H

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Protocol 1: Coupling of N-Boc-cis-4-hydroxy-L-proline with Glycine Methyl Ester

Materials:

  • N-Boc-cis-4-hydroxy-L-proline

  • Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • Dissolve N-Boc-cis-4-hydroxy-L-proline (1.1 equivalents) and HBTU (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, suspend H-Gly-OMe.HCl (1.0 equivalent) in anhydrous DCM.

  • Add DIPEA (2.2 equivalents) to the suspension of H-Gly-OMe.HCl and stir until the solid dissolves.

  • Add the solution of H-Gly-OMe and DIPEA to the cooled solution of N-Boc-cis-4-hydroxy-L-proline and HBTU.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-cis-Hyp-Gly-OMe.

Protocol 2: N-Boc Deprotection of the Dipeptide

Materials:

  • Boc-cis-Hyp-Gly-OMe (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve the purified Boc-cis-Hyp-Gly-OMe in DCM.

  • Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure (this step is repeated 2-3 times to ensure complete removal of residual TFA).

  • The resulting product, H-cis-Hyp-Gly-OMe.TFA, is a salt and is typically used in the next coupling step without further purification.

Signaling Pathway and Experimental Workflow Visualization

While a specific signaling pathway directly modulated by a peptide synthesized with N-Boc-cis-4-hydroxy-L-proline is highly context-dependent, the following diagram illustrates a general workflow for investigating the effect of such a peptide on a hypothetical cellular signaling pathway.

G cluster_synthesis Peptide Synthesis & Characterization cluster_cell_culture Cell-Based Assay cluster_analysis Downstream Analysis cluster_conclusion Conclusion A Solution-Phase Synthesis of cis-Hyp-containing Peptide B Purification (HPLC) A->B C Characterization (MS, NMR) B->C E Peptide Treatment C->E D Cell Culture (e.g., Target Receptor Expressing Cells) D->E F Cell Lysis E->F G Western Blot (Phospho-protein levels) F->G H qPCR (Target Gene Expression) F->H I Functional Assay (e.g., Proliferation, Migration) F->I J Elucidation of Peptide's Effect on Signaling Pathway G->J H->J I->J

Caption: Workflow for studying a peptide's effect on a signaling pathway.

Conclusion

N-Boc-cis-4-hydroxy-L-proline is a valuable building block for the solution-phase synthesis of conformationally constrained and biologically active peptides. The protocols and data presented herein provide a foundation for researchers to incorporate this unique amino acid into their peptide designs, enabling the exploration of novel structure-activity relationships and the development of next-generation peptide therapeutics. Careful optimization of coupling and deprotection conditions, along with rigorous purification, are key to the successful synthesis of peptides containing N-Boc-cis-4-hydroxy-L-proline.

References

Application Notes and Protocols: cis-4-Hydroxy-L-proline hydrochloride in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-L-proline hydrochloride (CHP) is a proline analog that acts as a potent inhibitor of collagen synthesis.[1][2] By competitively incorporating into procollagen (B1174764) chains, it disrupts the formation of the stable triple-helical conformation, a critical step in collagen maturation.[3] This leads to the accumulation of non-helical procollagen in the endoplasmic reticulum (ER), triggering ER stress and the unfolded protein response (UPR).[3][4][5] The malformed procollagen is subsequently targeted for intracellular degradation.[3][5] While seemingly counterintuitive for a field focused on building tissues, this targeted disruption of collagen deposition provides a powerful tool for researchers in tissue engineering to probe the intricate roles of the extracellular matrix (ECM) in cell behavior, differentiation, and tissue morphogenesis. These application notes provide detailed protocols for utilizing this compound to modulate ECM in cartilage, bone, and skin tissue engineering models.

Mechanism of Action: Inducing ER Stress via Collagen Disruption

The primary mechanism of this compound involves its incorporation into newly synthesized procollagen polypeptides. This substitution for proline prevents the proper folding and stabilization of the collagen triple helix. The accumulation of misfolded procollagen in the ER lumen activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_sensors ER Stress Sensors cluster_cytosol Cytosol & Nucleus CHP cis-4-Hydroxy-L-proline Procollagen Procollagen Synthesis CHP->Procollagen Incorporation Misfolded_Procollagen Misfolded Procollagen Procollagen->Misfolded_Procollagen Disrupts Helix Formation BiP BiP Misfolded_Procollagen->BiP Sequesters PERK PERK BiP->PERK Dissociates from IRE1 IRE1 BiP->IRE1 Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translational Upregulation Apoptosis Apoptosis ATF4->Apoptosis Collagen_Synthesis_Inhibition Collagen Synthesis Inhibition ATF4->Collagen_Synthesis_Inhibition Transcriptional Regulation ERAD ER-Associated Degradation XBP1s->ERAD XBP1s->Collagen_Synthesis_Inhibition Transcriptional Regulation Chaperones Chaperone Upregulation ATF6n->Chaperones ATF6n->Collagen_Synthesis_Inhibition Transcriptional Regulation

Figure 1: Unfolded Protein Response Pathway Activation.

Application 1: Investigating the Role of Collagen in Chondrogenesis

This protocol describes the use of this compound to study the impact of collagen matrix disruption on the differentiation of chondroprogenitor cells.

Quantitative Data Summary

Cell TypeTreatment ConcentrationDurationObserved EffectReference
Chick Tendon Fibroblasts200 µg/mL6 hoursCollagen synthesis reduced from 25% to 7% of total protein synthesis.[6]
Human Skin FibroblastsNot specifiedNot specifiedReduced rate of proliferation and lowered plating efficiency.[1]
Rat Schwann Cells100-200 µg/mL1 weekInhibition of secreted collagen and noncollagenous protein accumulation.

Experimental Protocol

1. Cell Culture and Induction of Chondrogenesis:

  • Culture ATDC5 cells (or other chondroprogenitor cell line) in DMEM/F12 supplemented with 5% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL human transferrin and 3 x 10-8 M sodium selenite.
  • To induce chondrogenesis, switch to a differentiation medium containing 10 µg/mL insulin, 10 µg/mL human transferrin, and 3 x 10-8 M sodium selenite.

2. Treatment with this compound:

  • Prepare a sterile stock solution of this compound (e.g., 10 mg/mL in sterile water or PBS) and store at -20°C in aliquots.
  • On the day of the experiment, dilute the stock solution in the differentiation medium to final concentrations ranging from 50 to 200 µg/mL.
  • Replace the medium of the differentiating ATDC5 cells with the medium containing the desired concentration of CHP. Include a vehicle control (medium with the same volume of sterile water or PBS).
  • Culture the cells for 7-21 days, replacing the medium with freshly prepared CHP-containing or control medium every 2-3 days.

3. Analysis of Chondrogenic Differentiation:

  • Gene Expression Analysis (qPCR): At desired time points, extract total RNA and perform quantitative real-time PCR to analyze the expression of key chondrogenic markers such as Sox9, Col2a1 (Collagen type II), and Acan (Aggrecan).
  • Extracellular Matrix Deposition (Alcian Blue Staining): At the end of the culture period, fix the cell layers and stain with Alcian blue to visualize sulfated glycosaminoglycans, a major component of the cartilage matrix.
  • Collagen Quantification (Sirius Red Staining): Use Sirius Red staining to quantify the total collagen content in the cell layer.

start [label="ATDC5 Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; induce [label="Induce Chondrogenesis\n(Insulin, Transferrin, Selenite)"]; treat [label="Treat with\ncis-4-Hydroxy-L-proline HCl\n(50-200 µg/mL)"]; culture [label="Culture for 7-21 days"]; analysis [label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; qpcr [label="qPCR (Sox9, Col2a1, Acan)"]; alcian [label="Alcian Blue Staining"]; sirius [label="Sirius Red Staining"];

start -> induce; induce -> treat; treat -> culture; culture -> analysis; analysis -> qpcr; analysis -> alcian; analysis -> sirius; }

Figure 2: Chondrogenesis experimental workflow.

Application 2: Modulating Osteoblast Differentiation and Mineralization

This protocol outlines a method to investigate the consequences of inhibiting collagen matrix formation on the differentiation and mineralization of pre-osteoblastic cells.

Experimental Protocol

1. Cell Culture and Osteogenic Induction:

  • Culture MC3T3-E1 cells (or other pre-osteoblastic cell line) in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • To induce osteogenic differentiation, switch to an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

2. Treatment with this compound:

  • Prepare and apply CHP as described in the chondrogenesis protocol, using a similar concentration range (50-200 µg/mL) in the osteogenic medium.
  • Culture the cells for 14-28 days, with medium changes every 2-3 days.

3. Analysis of Osteogenic Differentiation:

  • Gene Expression Analysis (qPCR): Analyze the expression of key osteogenic markers such as Runx2, Alp (Alkaline Phosphatase), Bglap (Osteocalcin), and Col1a1 (Collagen type I).
  • Alkaline Phosphatase (ALP) Activity: At early time points (e.g., day 7 and 14), measure ALP activity using a colorimetric assay.
  • Matrix Mineralization (Alizarin Red S Staining): At later time points (e.g., day 21 and 28), stain the cell cultures with Alizarin Red S to visualize calcium deposits.

Application 3: Engineering Skin Equivalents with Modified Dermal ECM

This protocol describes the use of CHP to create a 3D skin equivalent model with a modified dermal component to study the role of collagen in dermal-epidermal interactions.

Experimental Protocol

1. Preparation of Fibroblast-Contracted Collagen Lattices:

  • Culture human dermal fibroblasts in DMEM with 10% FBS.
  • Prepare a solution of type I collagen (e.g., rat tail collagen) at a concentration of 2-3 mg/mL on ice.
  • Mix the collagen solution with a neutralizing buffer, cell culture medium, and a suspension of dermal fibroblasts.
  • Dispense the mixture into culture wells and allow it to polymerize to form a collagen lattice.
  • Culture the lattices for 5-7 days to allow for contraction.

2. Treatment with this compound:

  • During the lattice contraction phase, supplement the culture medium with CHP (50-200 µg/mL) to inhibit new collagen synthesis and deposition by the embedded fibroblasts.

3. Seeding of Keratinocytes and Air-Liquid Interface Culture:

  • After the contraction period, seed human epidermal keratinocytes onto the surface of the contracted collagen lattices.
  • Culture the co-culture submerged for 2-3 days to allow for keratinocyte attachment and proliferation.
  • Raise the constructs to an air-liquid interface to promote epidermal stratification and differentiation. Culture for an additional 10-14 days.

4. Analysis of Skin Equivalent:

  • Histology: Fix, embed, and section the constructs for Hematoxylin and Eosin (H&E) staining to assess epidermal stratification.
  • Immunohistochemistry: Perform immunostaining for key dermal (e.g., Collagen I, Fibronectin) and epidermal (e.g., Keratin 10, Loricrin) markers.
  • Collagen Quantification: Perform a hydroxyproline (B1673980) assay on the dermal component to quantify total collagen content.

Associated Protocols

Hydroxyproline Assay for Total Collagen Quantification

This assay measures the total collagen content by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.

  • Hydrolysis: Hydrolyze tissue or cell layer samples in 6 M HCl at 110°C for 18-24 hours.

  • Drying: Dry the hydrolyzed samples to remove the acid.

  • Oxidation: Resuspend the samples and oxidize the hydroxyproline using Chloramine-T solution.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C to develop a colored product.

  • Measurement: Read the absorbance at 550-560 nm and calculate the hydroxyproline concentration based on a standard curve.

Sirius Red Staining for Collagen Visualization and Quantification

  • Fixation: Fix cell layers or tissue sections with a suitable fixative (e.g., Bouin's fixative).

  • Staining: Stain with a solution of 0.1% Sirius Red in saturated picric acid for 1 hour.

  • Washing: Wash with acidified water to remove unbound dye.

  • Elution and Quantification: Elute the bound dye with a known volume of 0.1 M NaOH and measure the absorbance at 540 nm.

  • Visualization: Alternatively, after washing, dehydrate and mount the stained sections for visualization of collagen fibers using light or polarized light microscopy.

TUNEL Assay for Apoptosis Detection

Prolonged or high concentrations of this compound may induce apoptosis due to severe ER stress. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).

  • Detection: If using an indirectly labeled dUTP, detect with a corresponding fluorescently labeled antibody.

  • Analysis: Visualize the labeled cells using fluorescence microscopy. The number of TUNEL-positive cells can be quantified as a measure of apoptosis.

Signaling Pathway Interactions: TGF-β and ER Stress

Transforming growth factor-beta (TGF-β) is a potent inducer of ECM synthesis, including collagen, primarily through the canonical Smad signaling pathway. The induction of ER stress by this compound can potentially intersect with and modulate TGF-β signaling. Some studies suggest that ER stress can attenuate TGF-β signaling, thereby creating a negative feedback loop on collagen production.

TGFb_ER_Stress_Interaction TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad Smad_complex Smad2/3/4 Complex Smad->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Collagen_Gene Collagen Gene Transcription Nucleus->Collagen_Gene Activates Collagen_Synthesis Collagen Synthesis Collagen_Gene->Collagen_Synthesis ER_Stress ER Stress / UPR Collagen_Synthesis->ER_Stress Disrupted by CHP CHP cis-4-Hydroxy-L-proline HCl CHP->Collagen_Synthesis ER_Stress->TGFbR Potential Inhibition

References

Troubleshooting & Optimization

Technical Support Center: cis-4-Hydroxy-L-proline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-Hydroxy-L-proline hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, which typically proceeds via the protection of commercially available trans-4-Hydroxy-L-proline, stereochemical inversion of the hydroxyl group, and subsequent deprotection and salt formation.

Problem 1: Low Yield During Boc Protection of trans-4-Hydroxy-L-proline

Question: We are experiencing low yields during the N-Boc protection of trans-4-Hydroxy-L-proline. What are the potential causes and solutions?

Answer:

Low yields in this step are often attributed to incomplete reactions or the formation of side products. Here are some common causes and troubleshooting suggestions:

  • Inadequate Reagent Stoichiometry: Ensure an appropriate molar excess of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O is used. A slight excess is often necessary to drive the reaction to completion.

  • Improper pH Control: The reaction is typically carried out under basic conditions. Maintaining the optimal pH is crucial for the nucleophilicity of the amine group. The use of a suitable base (e.g., sodium hydroxide (B78521), triethylamine, or DMAP) is critical.[1][2]

  • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary for some substrates. However, excessive heat can lead to the decomposition of (Boc)₂O.

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. A mixture of water and a miscible organic solvent like dioxane, THF, or acetone (B3395972) is commonly used.[3]

Troubleshooting Workflow for Low Yield in Boc Protection:

start Low Yield in Boc Protection check_reagents Verify (Boc)₂O quality and stoichiometry start->check_reagents check_ph Monitor and adjust reaction pH check_reagents->check_ph If sufficient increase_boc Increase (Boc)₂O to 1.1-1.5 eq. check_reagents->increase_boc If insufficient check_temp Optimize reaction temperature check_ph->check_temp If pH is optimal add_base Ensure adequate base (e.g., NaOH, DMAP) is present check_ph->add_base If pH is not optimal rt_or_heat Attempt reaction at RT first, then gentle heating (e.g., 40°C) check_temp->rt_or_heat check_solvent Evaluate solvent system solvent_system Use co-solvent system (e.g., Dioxane/Water) check_solvent->solvent_system increase_boc->check_ph add_base->check_temp rt_or_heat->check_solvent solution Improved Yield solvent_system->solution

Caption: Troubleshooting workflow for low yield in Boc protection.

Problem 2: Difficult Purification and Low Yield in the Mitsunobu Reaction

Question: We are struggling with the purification of our product after the intramolecular Mitsunobu reaction for the stereochemical inversion of N-Boc-trans-4-hydroxy-L-proline. The yield of the desired cis-lactone is also low. How can we improve this step?

Answer:

The Mitsunobu reaction is notorious for purification challenges due to the formation of triphenylphosphine (B44618) oxide (TPPO) and dialkyl azodicarboxylate by-products, which can be difficult to separate from the desired product.[4] Low yields can result from incomplete reaction or side reactions.

Troubleshooting Strategies:

  • Reagent Purity and Anhydrous Conditions: Ensure all reagents (triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) are of high purity and the reaction is conducted under strictly anhydrous conditions. Moisture can consume the reagents and reduce the yield.

  • Reaction Temperature: The addition of DEAD or DIAD should be done slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.

  • Purification Techniques:

    • Chromatography-Free Methods: Several strategies can be employed to remove by-products without resorting to column chromatography. These include precipitation of TPPO from a non-polar solvent, or using polymer-bound or fluorous-tagged reagents that can be easily filtered off.[5][6][7]

    • Extraction: An extractive workup can sometimes be effective in separating the product from the by-products.[4]

  • Alternative Reagents: Consider using modified Mitsunobu reagents that generate more easily removable by-products.

Quantitative Data for Key Synthesis Steps:

StepReagents & ConditionsTypical YieldTypical PurityReference
N-Boc Protection (Boc)₂O, DMAP, CH₂Cl₂, 20-30°C82-85%>98%[2]
Intramolecular Mitsunobu Reaction PPh₃, DEAD, THF, 0°C to RT~71% (over two steps with hydrolysis)-[8][9]
Lactone Hydrolysis LiOH, THF/H₂O, RT--[9]
HCl Salt Formation HCl in a suitable solvent (e.g., Ether, Dioxane)High>97%[10]
Problem 3: Incomplete Hydrolysis of the N-Boc-cis-proline Lactone

Question: Our hydrolysis of the N-Boc-cis-proline lactone to N-Boc-cis-4-hydroxy-L-proline is sluggish and often incomplete. What can we do to ensure complete conversion?

Answer:

Incomplete hydrolysis can be due to several factors. Here are some troubleshooting tips:

  • Base Strength and Stoichiometry: Lithium hydroxide (LiOH) is commonly used for this saponification.[9] Ensure at least one equivalent of a strong base is used. If the reaction is slow, a slight excess of the base can be beneficial.

  • Solvent System: A mixture of an organic solvent (like THF or dioxane) and water is typically used to ensure the solubility of both the lactone and the hydroxide salt. The ratio of the solvents can be adjusted to optimize the reaction rate.

  • Reaction Time and Temperature: While often performed at room temperature, gentle heating may be required to drive the reaction to completion.[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up Procedure: Acidification of the reaction mixture after hydrolysis is crucial to protonate the carboxylate and allow for extraction of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is trans-4-Hydroxy-L-proline, which is commercially available and often derived from the hydrolysis of collagen.[11]

Q2: Why is a protecting group necessary for the synthesis?

A2: A protecting group, typically the tert-butoxycarbonyl (Boc) group, is used to protect the secondary amine of the proline ring. This prevents unwanted side reactions at the nitrogen atom during the subsequent stereochemical inversion and other transformations.

Q3: What are the critical parameters for a successful Mitsunobu reaction in this synthesis?

A3: The critical parameters include:

  • Strictly anhydrous conditions.

  • High purity of reagents (PPh₃ and DEAD/DIAD).

  • Slow addition of the azodicarboxylate at low temperature (0 °C).

  • An efficient purification strategy to remove by-products.

Q4: How is the final hydrochloride salt formed?

A4: The hydrochloride salt is typically formed in the final step by treating the free amino acid (cis-4-Hydroxy-L-proline) with a solution of hydrogen chloride (HCl) in a suitable organic solvent, such as diethyl ether, dioxane, or methanol. The salt then precipitates out and can be collected by filtration.

Q5: What is the stability of this compound?

A5: this compound is generally a stable, crystalline solid under normal storage conditions.[12] It is advisable to store it in a cool, dry place, protected from light and moisture.

Experimental Protocols

Protocol 1: N-Boc Protection of trans-4-Hydroxy-L-proline
  • Dissolve trans-4-Hydroxy-L-proline in a mixture of dioxane and water.

  • Add a suitable base, such as sodium hydroxide, to adjust the pH to approximately 10-11.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the reaction mixture while maintaining the pH with the addition of base.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to pH ~3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline.

Protocol 2: Intramolecular Mitsunobu Reaction and Hydrolysis
  • Dissolve N-Boc-trans-4-hydroxy-L-proline and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the formation of the lactone by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product to isolate the N-Boc-cis-proline lactone.

  • Dissolve the purified lactone in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture and extract the product, N-Boc-cis-4-hydroxy-L-proline.

Protocol 3: Deprotection and Hydrochloride Salt Formation
  • Dissolve N-Boc-cis-4-hydroxy-L-proline in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of HCl in the same solvent.

  • Stir the mixture at room temperature. The deprotection is usually rapid.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Signaling Pathways and Logical Relationships

Overall Synthesis Workflow:

start trans-4-Hydroxy-L-proline boc_protection N-Boc Protection ((Boc)₂O, Base) start->boc_protection n_boc_trans N-Boc-trans-4-hydroxy-L-proline boc_protection->n_boc_trans mitsunobu Intramolecular Mitsunobu Reaction (PPh₃, DEAD/DIAD) n_boc_trans->mitsunobu lactone N-Boc-cis-proline lactone mitsunobu->lactone hydrolysis Lactone Hydrolysis (LiOH) lactone->hydrolysis n_boc_cis N-Boc-cis-4-hydroxy-L-proline hydrolysis->n_boc_cis deprotection Boc Deprotection & Salt Formation (HCl) n_boc_cis->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Optimizing cis-4-Hydroxy-L-proline Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-4-Hydroxy-L-proline hydrochloride (CHP) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound is a proline analog that primarily acts as a collagen production inhibitor.[1] By incorporating into procollagen (B1174764) chains, it disrupts the formation of the stable triple helix, leading to the accumulation of non-functional, misfolded collagen, which is subsequently degraded.[2] This disruption of collagen synthesis can inhibit cell growth and the formation of the extracellular matrix.[1][3]

Q2: What are the common applications of this compound in cell culture experiments?

A2: It is widely used to:

  • Inhibit collagen synthesis and deposition.[1]

  • Study the role of collagen in various biological processes.

  • Induce endoplasmic reticulum (ER) stress to investigate cellular stress responses.[4][5]

  • Inhibit the proliferation of certain cell types, particularly transformed or cancer cell lines.[6][7]

Q3: Is this compound cytotoxic?

A3: At high concentrations or with prolonged exposure, it can be cytotoxic. The cytotoxicity is often linked to the induction of severe and unresolved endoplasmic reticulum (ER) stress, which can trigger apoptosis (programmed cell death).[4][5] However, at lower concentrations, its effects are primarily inhibitory to collagen synthesis and cell proliferation, and these effects can be reversible.[7]

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is typically a powder that is soluble in water.[6] For a stock solution, dissolve it in sterile, cell culture-grade water or phosphate-buffered saline (PBS). It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell culture medium. Store the stock solution at -20°C for long-term use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on collagen synthesis. Concentration is too low: The effective concentration can vary significantly between cell types.Optimize the concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a range of 10-200 µg/mL.
Short incubation time: The inhibition of collagen deposition may take time to become apparent.Increase the incubation time: Extend the treatment period. Effects on collagen accumulation have been observed after several hours to a week of treatment.[1]
High levels of cell death. Concentration is too high: Excessive concentrations can lead to significant ER stress and apoptosis.[4][5]Reduce the concentration: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your cell line and use a concentration below this level for your experiments.
Cell line is highly sensitive: Some cell lines, particularly transformed cells, are more sensitive to its effects.[7]Perform a pilot experiment: Test a wide range of concentrations on a small scale to identify a suitable working range for your specific cells.
Inconsistent or variable results. Stock solution degradation: Improper storage can lead to a loss of activity.Prepare fresh stock solutions: Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles.
Cell culture conditions: Factors like cell density and passage number can influence the cellular response.Standardize your cell culture protocol: Ensure consistency in cell seeding density, passage number, and other culture parameters across experiments.
Unexpected changes in cell morphology. Induction of ER stress: This can lead to changes in cell shape and adhesion.[4][5]Monitor ER stress markers: If this is not the intended effect, consider lowering the concentration or incubation time. You can assess the expression of ER stress markers like GRP78 and GADD153.[4][5]

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound in Cell Culture

Cell TypeConcentrationEffectReference
Transformed rodent cell lines (e.g., Ki-ras transformed NIH-3T3)20-55 µg/mL50% inhibition of cell growth in monolayer culture.[7]
NIH-3T3 cells (non-transformed)120 µg/mL50% inhibition of cell growth in monolayer culture.[7]
Rat Schwann cells and dorsal root ganglion neurons (co-culture)100-200 µg/mLInhibition of collagenous and noncollagenous protein accumulation.[1]
Chick tendon fibroblasts200 µg/mLReduction in collagen synthesis and increased degradation of newly synthesized collagen.[1]
Rat pancreatic carcinoma cells (DSL6A)Not specifiedInduction of ER stress, inhibition of proliferation, and apoptosis.[4][5]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and identifying a suitable concentration range for your experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessment of Collagen Synthesis by Hydroxyproline (B1673980) Assay

This protocol measures the amount of collagen produced by cells by quantifying the hydroxyproline content, a key amino acid in collagen.[2][8]

Materials:

  • Cell culture plates (e.g., 6-well or 12-well)

  • This compound

  • Reagents for cell lysis (e.g., RIPA buffer)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydroxyproline Assay Kit (commercial kits are recommended for ease of use and contain necessary reagents like Chloramine T and DMAB reagent)

  • Heating block or oven capable of reaching 120°C

  • Spectrophotometer or plate reader

Procedure:

  • Cell Culture and Treatment: Culture your cells to near confluence and treat them with the desired concentration of this compound for the chosen duration.

  • Sample Collection: Harvest the cell layer and/or the culture medium.

  • Acid Hydrolysis: Combine your sample with concentrated HCl in a pressure-tight vial and hydrolyze at 120°C for 3-24 hours to break down proteins into their constituent amino acids.

  • Assay: Follow the instructions of your chosen commercial hydroxyproline assay kit. This typically involves:

    • Neutralizing the hydrolyzed sample.

    • Oxidation of hydroxyproline.

    • A colorimetric reaction with a reagent like 4-(Dimethylamino)benzaldehyde (DMAB).

  • Measurement: Read the absorbance at the specified wavelength (usually around 560 nm).

  • Quantification: Determine the hydroxyproline concentration in your samples by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Seeding treatment Treatment with cis-4-Hydroxy-L-proline HCl start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability collagen Collagen Synthesis Assay (Hydroxyproline Assay) treatment->collagen er_stress ER Stress Analysis (Western Blot for GRP78/GADD153) treatment->er_stress data_analysis Analyze Results & Optimize Concentration viability->data_analysis collagen->data_analysis er_stress->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental Workflow for Optimizing cis-4-Hydroxy-L-proline HCl.

signaling_pathway cluster_cell Cellular Processes cluster_er_stress Endoplasmic Reticulum Stress Response cluster_outcome Cellular Outcome CHP cis-4-Hydroxy-L-proline HCl procollagen Incorporation into Procollagen CHP->procollagen folding Disruption of Collagen Triple Helix Formation procollagen->folding misfolded Accumulation of Misfolded Proteins in ER folding->misfolded growth_inhibition Inhibition of Cell Growth folding->growth_inhibition upr Unfolded Protein Response (UPR) Activation misfolded->upr grp78 ↑ GRP78 Expression upr->grp78 gadd153 ↑ GADD153 Expression upr->gadd153 apoptosis Apoptosis upr->apoptosis

Caption: Signaling Pathway of cis-4-Hydroxy-L-proline HCl-induced ER Stress.

troubleshooting_logic cluster_no_effect No Effect Observed cluster_high_death High Cell Death cluster_inconsistent Inconsistent Results start Unexpected Results? is_effect is_effect start->is_effect Check for any effect conc_low Increase Concentration time_short Increase Incubation Time conc_high Decrease Concentration sensitive Perform Dose-Response stock Prepare Fresh Stock conditions Standardize Protocol no_effect no_effect is_effect->no_effect No is_death is_death is_effect->is_death Yes no_effect->conc_low no_effect->time_short high_death high_death is_death->high_death High is_consistent is_consistent is_death->is_consistent Acceptable high_death->conc_high high_death->sensitive inconsistent inconsistent is_consistent->inconsistent No end Results as Expected is_consistent->end Yes inconsistent->stock inconsistent->conditions

Caption: Troubleshooting Logic for cis-4-Hydroxy-L-proline HCl Experiments.

References

troubleshooting poor solubility of cis-4-Hydroxy-L-proline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-4-Hydroxy-L-proline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of the amino acid proline. It is a white to light yellow crystalline solid. In research and development, it serves as a valuable building block in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structure is particularly useful in creating peptides with enhanced stability and in the development of drugs targeting collagen-related pathways.

Q2: What is the expected solubility of this compound?

Q3: How should I store this compound powder and its solutions?

A3: The solid powder should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at 2-8°C is recommended. Stock solutions should be freshly prepared for optimal results. If storage of a solution is necessary, it should be filter-sterilized and stored at -20°C for short periods. The stability of the compound in solution over time may vary depending on the solvent and storage conditions.

Q4: Can I heat the solution to aid dissolution?

A4: Gentle warming can be used to aid the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is advisable to monitor the solution closely and not to exceed a temperature of 40-50°C.

Solubility Data

The following table summarizes the available solubility data for the related compound, cis-4-Hydroxy-L-proline. The hydrochloride salt is expected to have equal or greater solubility in aqueous solvents.

SolventConcentrationMethod
Water100 mg/mLRequires ultrasonication
Phosphate-Buffered Saline (PBS)100 mg/mLRequires ultrasonication
Dimethyl Sulfoxide (DMSO)1 mg/mLRequires ultrasonication and warming

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound

  • Calculate the required mass: Based on your desired concentration and final volume, calculate the mass of this compound needed. The molecular weight is 167.59 g/mol .

  • Weigh the compound: Accurately weigh the calculated mass of the powder in a suitable container.

  • Add the solvent: Add the desired volume of high-purity water or an appropriate buffer (e.g., PBS) to the container.

  • Initial Mixing: Vortex the mixture for 30-60 seconds to initiate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the container in a sonication water bath. Sonicate in short bursts of 1-2 minutes, allowing the solution to cool in between to avoid excessive heating.

  • Gentle Warming (if necessary): If sonication alone is insufficient, warm the solution gently in a water bath (not exceeding 40-50°C) while stirring or vortexing intermittently.

  • pH Adjustment (optional): The pH of the solution will be acidic due to the hydrochloride. If your experiment requires a neutral pH, you can adjust it using a suitable base (e.g., NaOH). Be aware that changing the pH may affect the solubility.

  • Final Check and Sterilization: Once the compound is fully dissolved, visually inspect the solution for any remaining particulates. For sterile applications, filter the solution through a 0.22 µm syringe filter.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered when dissolving this compound.

Problem 1: The compound is not dissolving completely in water or buffer.

start Poor Dissolution in Aqueous Solvent increase_mixing Increase Vortexing Time/ Agitation start->increase_mixing sonicate Apply Ultrasonication (short bursts) increase_mixing->sonicate Still not dissolved gentle_heat Gentle Warming (max 40-50°C) sonicate->gentle_heat Still not dissolved check_concentration Is the Concentration too high? gentle_heat->check_concentration Still not dissolved dilute Dilute the Solution check_concentration->dilute Yes check_ph Check pH of the Solution check_concentration->check_ph No success Compound Dissolved dilute->success adjust_ph Adjust pH (if compatible with experiment) check_ph->adjust_ph pH is extreme fail Consider Alternative Solvent check_ph->fail pH is optimal adjust_ph->success compound cis-4-Hydroxy-L-proline hydrochloride synthesis Incorporate into Peptide/Molecule compound->synthesis bioactive_mol Bioactive Molecule synthesis->bioactive_mol target Biological Target (e.g., Collagen Pathway) bioactive_mol->target effect Modulation of Biological Effect target->effect

preventing degradation of cis-4-Hydroxy-L-proline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-4-Hydroxy-L-proline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is stable under normal conditions.[1] It is recommended to store the solid powder in a dry, cool, and well-ventilated place, with some suppliers recommending refrigeration at 4°C.[2][3] The container should be kept tightly closed to prevent moisture absorption.

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: The primary factors that can lead to the degradation of this compound in solution include pH, temperature, and potentially light exposure. Epimerization, the conversion from the cis isomer to the trans isomer, is a significant concern and is known to be influenced by both acid and alkaline conditions, as well as heat.[4] General degradation mechanisms for similar molecules include hydrolysis, oxidation, and photodegradation.

Q3: In which solvents should I dissolve this compound?

A3: this compound is soluble in water and phosphate-buffered saline (PBS).[5] For cell culture experiments, sterile PBS or the appropriate cell culture medium are common choices.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to use a buffered aqueous solution, such as PBS, at a neutral or slightly acidic pH. To aid dissolution, gentle warming and/or sonication can be used. It is advisable to prepare fresh solutions for each experiment to minimize degradation.

Q5: Is this compound sensitive to light?

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Precipitate forms in the solution upon storage. The concentration of the solution may be too high, or the storage temperature may be too low, causing the compound to fall out of solution.Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Store at 4°C, but allow the solution to come to room temperature before use.
Loss of biological activity in my experiment. The compound may have degraded in solution. A likely cause is epimerization to the trans isomer, which has different biological activity. This can be accelerated by non-optimal pH or high temperatures.Prepare fresh solutions for each experiment. Ensure the pH of your stock solution and experimental medium is near neutral. Avoid repeated freeze-thaw cycles and prolonged storage at room temperature or higher.
Inconsistent experimental results. This could be due to the variable stability of the prepared solution. The age of the solution and storage conditions can significantly impact the concentration of the active cis isomer.Standardize your solution preparation and handling protocol. Always use freshly prepared solutions or solutions that have been stored under validated conditions for a defined period.
Discoloration of the solution. The solution may have undergone oxidative degradation or other chemical reactions. This can be triggered by impurities, exposure to air (oxygen), or non-optimal pH.Use high-purity solvents and reagents for solution preparation. Consider preparing solutions under an inert gas (e.g., nitrogen or argon) if oxidative degradation is suspected. Ensure the pH is controlled with a suitable buffer.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile, amber-colored storage tubes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the required volume of sterile PBS (pH 7.4) to achieve the target concentration.

    • Gently vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.

    • Sterile-filter the solution through a 0.22 µm filter if it is to be used in cell culture.

    • Aliquot the stock solution into sterile, amber-colored tubes to protect from light.

    • For immediate use, keep the solution at 2-8°C. For longer-term storage, store at -20°C or -80°C, but be aware that freeze-thaw cycles should be minimized. It is highly recommended to use freshly prepared solutions.

Factors Affecting Stability

While specific quantitative data on the degradation rate of this compound in solution is limited, the following table summarizes the key factors and best practices to mitigate degradation based on established chemical principles.

Factor Effect on Stability Best Practices for Mitigation
pH Both acidic and alkaline conditions can accelerate epimerization to the trans isomer.[4]Maintain the solution pH in the neutral range (pH 6.5-7.5) using a suitable buffer system (e.g., PBS).
Temperature Higher temperatures can increase the rate of degradation, including epimerization and hydrolysis.Prepare and handle solutions at room temperature or on ice. For storage, refrigeration (2-8°C) for short-term and freezing (-20°C or -80°C) for longer-term is recommended. Avoid repeated freeze-thaw cycles.
Light Potential for photodegradation, although specific data is not available.Store solutions in amber-colored containers or protect them from light by wrapping them in aluminum foil.
Oxygen Potential for oxidative degradation.While not reported as a major issue, for sensitive applications, de-gassed solvents or preparation under an inert atmosphere can be considered.

Visualizations

Experimental Workflow for Solution Preparation and Use

G cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_use Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Buffer (e.g., PBS, pH 7.4) weigh->dissolve mix Vortex / Sonicate to Dissolve dissolve->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Amber Tubes filter->aliquot store_short Short-term: 2-8°C aliquot->store_short < 1 week (recommended) store_long Long-term: -20°C / -80°C aliquot->store_long > 1 week (minimize freeze-thaw) add_to_exp Add to Experiment store_short->add_to_exp thaw Thaw at Room Temperature store_long->thaw dilute Dilute to Working Concentration thaw->dilute dilute->add_to_exp

Caption: Workflow for preparing and handling this compound solutions.

Signaling Pathway: Inhibition of Collagen Synthesis

G cluster_pathway Mechanism of Collagen Synthesis Inhibition cis_hyp cis-4-Hydroxy-L-proline procollagen Procollagen Synthesis (incorporation of amino acids) cis_hyp->procollagen is incorporated abnormal_procollagen Abnormal Procollagen (contains cis-4-Hyp) procollagen->abnormal_procollagen helix_formation Triple Helix Formation abnormal_procollagen->helix_formation prevents stable folding degradation Intracellular Degradation abnormal_procollagen->degradation targeted for helix_formation->degradation inhibits secretion Collagen Secretion helix_formation->secretion normal pathway

Caption: Mechanism of action for cis-4-Hydroxy-L-proline as a collagen synthesis inhibitor.

References

dealing with batch-to-batch variability of cis-4-Hydroxy-L-proline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-4-Hydroxy-L-proline hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential issues arising from batch-to-batch variability of this product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a proline analog that acts as an inhibitor of collagen synthesis.[1][2] It functions by preventing the proper folding and deposition of triple-helical collagen.[1][3] This inhibitory action makes it a valuable tool in studies related to collagen metabolism, fibrosis, and as a potential anti-cancer agent.

Q2: What are the critical quality parameters to consider when evaluating a new batch of this compound?

A2: Key quality parameters include purity, appearance, solubility, optical rotation, and pH of an aqueous solution. Variations in these parameters can significantly impact experimental outcomes. It is crucial to ensure that each new batch conforms to the expected specifications before use.

Q3: How should this compound be properly stored?

A3: For long-term storage, it is recommended to store the powder at -20°C for up to three years, or at 4°C for up to two years.[4] Once in solution, it should be stored at -80°C for up to six months or at -20°C for one month to maintain stability.[4]

Q4: What are the potential impurities that could be present in different batches?

A4: Potential impurities could include other stereoisomers of 4-hydroxyproline (B1632879) (e.g., trans-4-hydroxy-L-proline), residual solvents, or byproducts from the synthesis process. The presence of stereoisomers is particularly critical as they may have different biological activities.

Troubleshooting Guides

This section addresses specific issues that may arise due to batch-to-batch variability.

Issue 1: Inconsistent or Unexpected Biological Activity in Cell-Based Assays

Question: I am observing a significant difference in the inhibitory effect on collagen synthesis with a new batch of this compound compared to my previous lot. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Purity and Contaminants: The new batch may have a lower purity or contain impurities that interfere with its activity.

    • Recommendation: Perform a quality control check on the new batch. Refer to the "Quality Control Protocols" section below for a simplified purity assessment by HPLC and solubility testing.

  • Stereoisomer Ratio: The ratio of cis- to trans-isomers may differ between batches. The trans-isomer does not have the same inhibitory effect on collagen synthesis.

    • Recommendation: If you have access to chiral chromatography, you can analyze the stereoisomeric purity. Alternatively, a significant deviation in the specific optical rotation can be an indicator of a different isomeric ratio.

  • Degradation: Improper storage or handling of the new batch could have led to degradation.

    • Recommendation: Review your storage and handling procedures. Ensure the compound was protected from moisture and stored at the correct temperature.

Troubleshooting Workflow for Inconsistent Biological Activity

G start Inconsistent Biological Activity Observed qc_check Perform Quality Control Checks on New Batch start->qc_check compare_specs Compare with Certificate of Analysis (CoA) and Previous Batch Data qc_check->compare_specs solubility_test Conduct Solubility Test compare_specs->solubility_test hplc_analysis Perform Purity Analysis (e.g., HPLC) solubility_test->hplc_analysis pass QC Parameters within Specification? hplc_analysis->pass contact_supplier Contact Supplier for Replacement/Further Analysis resolve Issue Resolved contact_supplier->resolve review_protocol Review Experimental Protocol for Errors review_protocol->resolve pass->review_protocol Yes fail QC Parameters Out of Specification pass->fail No fail->contact_supplier

Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Difficulty Dissolving a New Batch of the Compound

Question: My new batch of this compound is not dissolving as readily as the previous one in the same solvent. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Incorrect pH: The pH of your solvent can significantly affect the solubility of the hydrochloride salt.

    • Recommendation: Measure the pH of your solvent. For dissolving in aqueous solutions, ensure the pH is appropriate. A slightly acidic pH may aid dissolution.

  • Particle Size Variation: Different batches may have different particle sizes, which can affect the rate of dissolution.

    • Recommendation: Try gentle warming or longer vortexing/sonication to aid dissolution.

  • Presence of Insoluble Impurities: The batch may contain insoluble impurities.

    • Recommendation: After attempting to dissolve the compound, centrifuge the solution and check for a pellet. If an insoluble fraction is present, this indicates an impurity. The supernatant can be carefully collected for use, but the concentration should be re-verified.

Data Presentation: Quality Control Specifications

The following table summarizes typical quality control specifications for research-grade this compound.

ParameterSpecificationTypical Value
Appearance White to off-white or pale yellow powderConforms[5]
Purity (by TLC) ≥98%Conforms
Purity (by Titration) ≥98.5% to ≤101.5%Conforms[5]
Solubility Soluble in waterH₂O: 50 mg/mL[6]
Optical Rotation -58° to -69° (c=2 in water)-59° (c=2 in Water)[5][7]
Melting Point ~257 °C (decomposes)257 °C (dec.)

Experimental Protocols

Protocol 1: Aqueous Solubility and pH Measurement

Objective: To verify the solubility and pH of a new batch of this compound.

Materials:

  • This compound

  • Deionized water

  • Calibrated pH meter

  • Vortex mixer

  • Analytical balance

  • 15 mL conical tube

Procedure:

  • Weigh out 50 mg of this compound and transfer it to a 15 mL conical tube.

  • Add 1 mL of deionized water to achieve a concentration of 50 mg/mL.

  • Vortex the tube for 2 minutes.

  • Visually inspect the solution for any undissolved particles. The solution should be clear.

  • If the solution is clear, measure the pH using a calibrated pH meter.

Protocol 2: Simplified Purity Assessment by HPLC

Objective: To assess the purity of a new batch and compare it to a previous, validated batch.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reference standard (a previously validated batch of this compound)

  • New batch of this compound

Procedure:

  • Sample Preparation: Prepare 1 mg/mL solutions of both the reference standard and the new batch in deionized water.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Linear gradient to 95% A / 5% B

      • 15-20 min: Hold at 95% A / 5% B

  • Analysis:

    • Inject the reference standard and record the chromatogram, noting the retention time and peak area of the main peak.

    • Inject the new batch sample and record the chromatogram.

    • Compare the chromatograms. The new batch should show a major peak at the same retention time as the reference standard. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Impact of cis-4-Hydroxy-L-proline on Collagen Synthesis

G proline Proline hydroxylation Hydroxylation (Prolyl Hydroxylase) proline->hydroxylation cis_hyp cis-4-Hydroxy-L-proline (Inhibitor) procollagen Procollagen Chains in ER cis_hyp->procollagen Incorporated instead of Proline folding Triple Helix Formation procollagen->folding hydroxylation->procollagen secretion Secretion folding->secretion degradation Intracellular Degradation folding->degradation Inhibited collagen Stable Collagen secretion->collagen no_collagen No Stable Collagen secretion->no_collagen Inhibited

Caption: Inhibition of collagen synthesis by cis-4-Hydroxy-L-proline.

Diagram 2: General Quality Control Workflow for New Batches

G start New Batch Received doc_review Review Certificate of Analysis start->doc_review visual_inspect Visual Inspection (Color, Form) doc_review->visual_inspect solubility_ph Solubility & pH Test visual_inspect->solubility_ph analytical_test Analytical Testing (e.g., HPLC, Optical Rotation) solubility_ph->analytical_test comparison Compare to Specifications and Previous Batches analytical_test->comparison decision Pass/Fail? comparison->decision pass Release for Experimental Use decision->pass Pass fail Quarantine Batch & Contact Supplier decision->fail Fail

Caption: Quality control workflow for new chemical batches.

References

Technical Support Center: Synthesis of cis-4-Hydroxy-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-4-Hydroxy-L-proline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cis-4-Hydroxy-L-proline derivatives, particularly when starting from the more readily available trans-4-hydroxy-L-proline.

Problem Potential Cause Recommended Solution
Low yield in the initial protection step (e.g., N-Boc protection) Incomplete reaction due to suboptimal conditions.- Ensure the use of an appropriate base (e.g., DMAP) and solvent (e.g., dichloromethane).- Slowly add the protecting group reagent (e.g., Boc anhydride) to the reaction mixture.- Monitor the reaction progress using TLC to ensure all starting material is consumed.[1]
Side reactions, such as intermolecular esterification.- Protect the amino group first before esterifying the carboxylic acid. This sequence can prevent the formation of amide impurities.[1]
Low yield during stereochemical inversion (Mitsunobu reaction) Inefficient reaction setup or reagent degradation.- Use fresh or properly stored Mitsunobu reagents (e.g., DEAD or DIAD and PPh₃).- Optimize the reaction temperature; some reactions may benefit from reflux conditions.[2] - Ensure anhydrous conditions, as water can quench the reaction.
Steric hindrance.- For sterically hindered substrates, consider using alternative reagents like ADDP (1,1'-(Azodicarbonyl)dipiperidine) which can improve yields in challenging Mitsunobu reactions.[3]
Formation of byproducts.- The Mitsunobu reaction is known for producing byproducts like triphenylphosphine (B44618) oxide and dialkyl hydrazine (B178648) dicarboxylate, which can complicate purification. An extractive work-up can be effective for their removal.[4]
Incomplete conversion or formation of side products during esterification Harsh reaction conditions leading to deprotection.- When esterifying an N-protected hydroxyproline (B1673980), avoid harsh acidic conditions (e.g., using thionyl chloride) that can remove acid-labile protecting groups like Boc.[1] - Consider using milder esterification methods, such as using DCC (N,N'-Dicyclohexylcarbodiimide) with an alcohol.[1]
Intermolecular reactions.- The order of synthetic steps is crucial. Protecting the amine before esterification can prevent the formation of amide impurities.[1]
Difficulty in separating cis and trans isomers Similar polarity of the isomers.- The separation of cis and trans isomers of hydroxyproline derivatives can be challenging.[5] - Conversion of the cis-hydroxyproline derivative to a lactone can facilitate separation, as the lactone has a different polarity from the trans-ester.[5]
Inadequate analytical techniques.- Utilize chiral HPLC for effective separation and quantification of isomers. Derivatization with reagents like L-FDVA can aid in the separation and detection of isomers by RP-HPLC.[6][7]
Low overall yield for a multi-step synthesis Cumulative losses at each step.- Optimize each reaction step individually before performing the entire sequence.- A three-step procedure involving N-phenylsulfonyl protection, lactonization, and subsequent reaction can achieve high overall yields.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of cis-4-Hydroxy-L-proline derivatives?

A1: The most common and commercially available starting material is trans-4-hydroxy-L-proline. The synthesis of the cis isomer typically involves a stereochemical inversion at the C4 position.[4]

Q2: Which protecting groups are suitable for the amine group in cis-4-hydroxy-L-proline synthesis?

A2: The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under many reaction conditions and its relatively mild removal with acid.[1][9] The fluorenylmethyloxycarbonyl (Fmoc) group is another common choice, particularly in solid-phase peptide synthesis, as it can be removed under basic conditions.[10] The choice of protecting group should be compatible with the subsequent reaction steps.

Q3: How can I improve the yield of the Mitsunobu reaction for the inversion of the hydroxyl group?

A3: To improve the yield of the Mitsunobu reaction, ensure that your reagents, such as triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are fresh and the reaction is conducted under anhydrous conditions. Optimization of reagent stoichiometry and temperature may also be necessary.[2] For some substrates, alternative azodicarboxylates may provide better results.

Q4: What are the main byproducts to watch out for during the synthesis?

A4: In the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate are significant byproducts that need to be removed during workup and purification.[4] During esterification or peptide coupling steps, amide bond formation between molecules can lead to impurities if the amine is not properly protected.[1]

Q5: What is the best way to purify the final cis-4-Hydroxy-L-proline derivative?

A5: Purification is often achieved through column chromatography. For analytical and preparative separation of cis and trans isomers, High-Performance Liquid Chromatography (HPLC), particularly chiral or reversed-phase HPLC, is very effective.[11][12] Derivatization of the amino acid can sometimes enhance separation.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of expected yields.

Table 1: Yields for Key Synthetic Steps

Reaction Step Protecting Group Reagents Yield (%) Reference
N-Boc ProtectionBocBoc Anhydride, DMAPHigh[1]
Intramolecular Mitsunobu (Lactonization)N-phenylsulfonylDEAD, PPh₃77[4]
Intramolecular Mitsunobu (Optimized)-PPh₃, DIAD88[2]
Biphasic OxidationNα-tert-butoxycarbonyl-94[13]

Table 2: Overall Yields for Multi-Step Syntheses

Synthetic Route Starting Material Number of Steps Overall Yield (%) Reference
N-phenylsulfonyl derivative synthesisN-phenylsulfonyl-trans-4-hydroxy-L-proline382[8]
Nα-tert-butoxycarbonyl methyl acrylate (B77674) synthesis4-Hydroxy-L-proline hydrochloride2 (one pot)91[13]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester

This protocol is based on a method designed to produce the target compound with high quality and yield.[1]

  • N-Boc Protection:

    • To a reaction vessel, add dichloromethane, 4-hydroxy-L-proline, and 4-Dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature.

    • Slowly add Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to the reaction solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, add water to the reaction mixture and stir at 20-30 °C.

    • Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-4-hydroxy-L-proline as a white solid.

  • Methyl Esterification:

    • In a separate reaction vessel, dissolve the obtained N-Boc-4-hydroxy-L-proline in tetrahydrofuran.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) and stir the reaction for 1 hour at 20-30 °C.

    • Slowly add methanol (B129727) to the reaction mixture and maintain the temperature.

    • Monitor the reaction by TLC until completion.

    • Filter the reaction solution to remove the dicyclohexylurea byproduct.

    • Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization to yield the final N-Boc-cis-4-hydroxy-L-proline methyl ester as a white solid.

Visualizations

experimental_workflow start trans-4-Hydroxy-L-proline protection Step 1: N-Protection (e.g., Boc, Fmoc) start->protection inversion Step 2: Stereochemical Inversion (Mitsunobu Reaction) protection->inversion esterification Step 3: Esterification (e.g., with Methanol/DCC) inversion->esterification purification Step 4: Purification (Chromatography/Recrystallization) esterification->purification product cis-4-Hydroxy-L-proline Derivative purification->product

Caption: General experimental workflow for the synthesis of cis-4-Hydroxy-L-proline derivatives.

troubleshooting_yield start Low Yield Observed check_reagents Are all reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes solution1 Replace reagents and ensure dry conditions. check_reagents->solution1 No check_purification Is the purification method effective? check_conditions->check_purification Yes solution2 Optimize reaction temperature and time based on literature. check_conditions->solution2 No solution3 Consider alternative purification techniques (e.g., HPLC, derivatization). check_purification->solution3 No

Caption: A logical troubleshooting guide for addressing low yield issues.

References

Technical Support Center: Addressing Off-Target Effects of cis-4-Hydroxy-L-proline hydrochloride in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing cis-4-Hydroxy-L-proline hydrochloride (CHP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: The primary on-target effect of this compound is the inhibition of collagen synthesis. As a proline analog, it is incorporated into procollagen (B1174764) chains during protein synthesis. This substitution prevents the formation of the stable triple-helical structure of collagen, leading to its rapid degradation and reduced deposition in the extracellular matrix.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effect is the induction of Endoplasmic Reticulum (ER) stress.[4][5] This occurs because the incorporation of CHP into various proline-containing proteins, not just collagen, leads to misfolded proteins that accumulate in the ER. This accumulation triggers the Unfolded Protein Response (UPR), which can lead to decreased cell proliferation, apoptosis, and inhibition of non-collagenous protein secretion.[4][6] At high concentrations, it has also been associated with signs of liver damage in animal models.[1]

Q3: How can I differentiate between the on-target (collagen inhibition) and off-target (ER stress) effects of CHP in my experiments?

A3: Differentiating these effects is crucial for accurate data interpretation. Here are a few strategies:

  • Dose-Response Analysis: Conduct experiments across a range of CHP concentrations. Lower concentrations are more likely to selectively inhibit collagen synthesis, while higher concentrations are more prone to inducing ER stress.

  • Rescue Experiments: Co-treatment with an excess of natural L-proline can competitively inhibit the uptake and incorporation of CHP, thereby rescuing both on-target and off-target effects.[4][7] Observing a reversal of your phenotype upon L-proline addition can confirm the effect is due to CHP's action as a proline analog.

  • Simultaneous Monitoring of On-Target and Off-Target Markers: In your experimental setup, concurrently measure markers for collagen synthesis inhibition (e.g., decreased hydroxyproline (B1673980) content, reduced collagen deposition) and ER stress (e.g., upregulation of GRP78, CHOP, and spliced XBP1).

Q4: Can this compound induce apoptosis? If so, by what mechanism?

A4: Yes, prolonged or high-dose exposure to CHP can induce apoptosis. This is primarily a consequence of sustained ER stress. The accumulation of misfolded proteins triggers the UPR, which, if unable to restore homeostasis, activates apoptotic signaling pathways. Notably, this can occur through both caspase-dependent and caspase-independent mechanisms.[5][8][9][10][11][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
High cell death observed at concentrations intended to only inhibit collagen synthesis. The concentration of CHP used is likely too high for your specific cell type, leading to significant ER stress and subsequent apoptosis.Perform a dose-response curve to determine the optimal concentration that inhibits collagen synthesis with minimal cytotoxicity. Start with lower concentrations (e.g., 20-50 µg/mL) and assess both collagen production and cell viability markers (e.g., MTT assay, LDH release).[13]
Inconsistent or unexpected results across experiments. Cellular sensitivity to CHP can be influenced by the activity of amino acid transporters. Transformed cells often exhibit higher uptake of CHP.[13] Variations in cell culture conditions (e.g., confluency, passage number) can alter transporter expression.Standardize your cell culture protocols meticulously. Ensure consistent cell density and passage number for all experiments. Consider measuring the activity of the neutral amino acid transport A system if you suspect variability in CHP uptake.
Difficulty in attributing observed effects solely to collagen inhibition. The observed phenotype may be a composite of both on-target collagen inhibition and off-target ER stress.Include a "rescue" arm in your experiment by co-incubating cells with CHP and an excess of L-proline. If the phenotype is reversed, it confirms the effect is due to CHP's action as a proline analog.[4][7] Additionally, use specific inhibitors of the ER stress response pathways (if available and compatible with your system) to dissect the contribution of ER stress to your observations.
Observed inhibition of non-collagenous protein secretion. CHP can be incorporated into any proline-containing protein destined for secretion, leading to their misfolding and retention in the ER.[6]Acknowledge this limitation in your experimental design and interpretation. If your focus is solely on collagen, consider using complementary techniques to inhibit collagen synthesis that do not rely on proline analogs, such as siRNA targeting collagen prolyl hydroxylases.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of this compound.

Table 1: In Vitro Dose-Response of this compound

Cell TypeConcentration (µg/mL)EffectReference
Bovine Retinal Pigment Epithelial Cells25 - 100Dose-dependent inhibition of cell proliferation, collagen synthesis, attachment, and migration.[7]
Transformed Rodent Cell Lines (e.g., Ki-ras transformed NIH-3T3)20 - 5550% inhibitory dose (ID50) for growth in monolayer culture.[13]
Normal NIH-3T3 Fibroblasts12050% inhibitory dose (ID50) for growth in monolayer culture.[13]
Freshly Isolated Chick Tendon Fibroblasts200Reduced proportion of collagen synthesis and increased degradation of newly synthesized collagen.[1][3]
Rat Schwann Cells100 - 200Inhibition of accumulation of collagenous and non-collagenous proteins in the culture medium.[1]
Rat Pancreatic Carcinoma Cells (DSL6A)10 mmol/L (~1311 µg/mL)Induction of ER stress markers (GRP78, GADD153) and growth inhibition.[4]
Hepatocytes3200 - 32000Significant reduction in albumin and urea (B33335) production.[1]

Experimental Protocols

Protocol 1: Control Experiment to Differentiate On-Target vs. Off-Target Effects (L-proline Rescue)

Objective: To confirm that the observed cellular effects of CHP are due to its action as a proline analog.

Methodology:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Treatment Groups: Prepare the following treatment groups in your culture medium:

    • Vehicle Control (e.g., sterile water or PBS)

    • This compound (at your experimental concentration)

    • This compound + L-proline (at a 10-fold molar excess to CHP)

    • L-proline alone (at the same concentration as the rescue group)

  • Incubation: Replace the culture medium with the treatment media and incubate for the desired experimental duration.

  • Analysis: At the end of the incubation period, assess your endpoints of interest (e.g., cell viability, collagen synthesis, expression of specific genes/proteins).

Expected Outcome: If the effects of CHP are on-target (i.e., due to competition with proline), the addition of excess L-proline should significantly reverse or "rescue" the phenotype observed with CHP alone.[4][7]

Protocol 2: Assessment of ER Stress Induction

Objective: To determine if a given concentration of CHP induces ER stress in your experimental system.

Methodology:

  • Cell Treatment: Treat cells with your desired concentrations of CHP for various time points (e.g., 6, 12, 24 hours). Include a positive control for ER stress induction (e.g., tunicamycin (B1663573) or thapsigargin).

  • RNA Isolation and RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of key ER stress markers:

    • HSPA5 (encoding GRP78/BiP)

    • DDIT3 (encoding CHOP/GADD153)

    • Spliced XBP1 (requires specific primer design to distinguish from the unspliced form)

  • Protein Lysate Preparation and Western Blotting: Prepare whole-cell lysates and perform western blotting to detect the protein levels of:

    • GRP78/BiP

    • CHOP/GADD153

    • Phosphorylated PERK (p-PERK)

    • Phosphorylated eIF2α (p-eIF2α)

Expected Outcome: An increase in the mRNA and protein levels of these markers in CHP-treated cells compared to the vehicle control indicates the induction of ER stress.[4][5]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Off-Target ER Stress Induction

The primary mechanism of this compound involves its incorporation into nascent polypeptide chains in place of L-proline. This leads to the synthesis of aberrant proteins, particularly affecting the triple helix formation of collagen. The accumulation of these misfolded proteins in the endoplasmic reticulum triggers the Unfolded Protein Response (UPR), a major off-target effect.

cluster_on_target On-Target Effect cluster_off_target Off-Target Effect CHP cis-4-Hydroxy-L-proline hydrochloride Ribosome Ribosome CHP->Ribosome competes with Proline L-proline Proline->Ribosome NascentProtein Nascent Polypeptide Chain Ribosome->NascentProtein incorporates MisfoldedProtein Misfolded Protein (e.g., Procollagen) NascentProtein->MisfoldedProtein leads to ER Endoplasmic Reticulum MisfoldedProtein->ER accumulates in CollagenInhibition Inhibition of Collagen Triple Helix Formation MisfoldedProtein->CollagenInhibition UPR Unfolded Protein Response (UPR) ER->UPR triggers Apoptosis Apoptosis UPR->Apoptosis Degradation Protein Degradation CollagenInhibition->Degradation

Mechanism of CHP action and ER stress induction.
Experimental Workflow for Investigating Off-Target Effects

A systematic workflow is essential to characterize the off-target effects of this compound. This involves a multi-step process from initial dose-finding to specific pathway analysis.

Start Start: Hypothesis of CHP-induced phenotype DoseResponse 1. Dose-Response & Viability Assay (e.g., MTT, LDH) Start->DoseResponse RescueExp 2. L-proline Rescue Experiment DoseResponse->RescueExp Determine optimal concentration ERStressMarkers 3. Assess ER Stress Markers (RT-qPCR, Western Blot) RescueExp->ERStressMarkers Confirm proline analog effect ApoptosisAssay 4. Apoptosis Assay (e.g., Caspase activity, Annexin V) ERStressMarkers->ApoptosisAssay Quantify ER stress PathwayAnalysis 5. Specific Pathway Analysis (e.g., TGF-β signaling) ApoptosisAssay->PathwayAnalysis Determine cell fate Conclusion Conclusion: Delineate On-target vs. Off-target Contributions PathwayAnalysis->Conclusion

Workflow for characterizing CHP off-target effects.
Potential Crosstalk with TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent inducer of collagen synthesis, in part by upregulating collagen prolyl hydroxylases. As this compound disrupts collagen processing downstream of synthesis, there is potential for complex interactions and feedback loops between CHP treatment and the TGF-β signaling pathway, especially in fibrotic models.

TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad ProlylHydroxylase ↑ Prolyl Hydroxylase Expression (e.g., P4HA3) Smad->ProlylHydroxylase ProcollagenSynth ↑ Procollagen Synthesis ProlylHydroxylase->ProcollagenSynth MisfoldedProcollagen Misfolded Procollagen ProcollagenSynth->MisfoldedProcollagen CHP cis-4-Hydroxy-L-proline hydrochloride CHP->ProcollagenSynth incorporated into ER_Stress ER Stress MisfoldedProcollagen->ER_Stress CollagenDeposition ↓ Collagen Deposition MisfoldedProcollagen->CollagenDeposition

References

Technical Support Center: Optimization of Peptide Coupling with cis-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for challenges encountered during the peptide synthesis incorporating cis-4-Hydroxy-L-proline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling cis-4-Hydroxy-L-proline?

Incorporating cis-4-Hydroxy-L-proline (cis-Hyp) into a peptide sequence presents distinct challenges. The cyclic structure and the presence of a secondary amine inherent to proline derivatives can lead to slower reaction kinetics compared to other amino acids. Furthermore, the hydroxyl group on the C4 position can interfere with the reaction or require a specific protection strategy to prevent unwanted side reactions.[1][2] The cis-configuration can also influence the conformational properties of the resulting peptide.[3]

Q2: Is it necessary to protect the hydroxyl group of cis-4-Hydroxy-L-proline during synthesis?

Yes, protecting the hydroxyl group is highly recommended to prevent undesirable side reactions.[1] The hydroxyl group can be acylated during the coupling step, leading to chain termination or the formation of branched impurities.[2] The choice of protecting group is critical and should be orthogonal to the N-terminal protecting group (e.g., Fmoc) to allow for selective removal.

Q3: What are the most common side reactions observed when working with hydroxyproline (B1673980) derivatives?

Common side reactions include:

  • Diketopiperazine Formation: This is particularly prevalent when proline or its derivatives are the second amino acid in the sequence (at the C-terminus of a dipeptide). The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the peptide chain and forming a stable cyclic dipeptide.[4][5]

  • Racemization: While proline residues are generally resistant to racemization, the forcing conditions sometimes needed for sterically hindered couplings can increase this risk.[1]

  • Aggregation: Sequences containing hydrophobic residues or those prone to forming secondary structures can aggregate on the solid support, leading to incomplete coupling and deprotection steps.[4][6]

  • Cis/Trans Isomerization: The amide bond preceding a proline residue can exist in both cis and trans conformations. The slow interconversion between these isomers can lead to peak broadening or the appearance of double peaks during HPLC analysis.[1]

Q4: How do I choose the right coupling reagent for cis-4-Hydroxy-L-proline?

The choice depends on the steric hindrance of the coupling partners. For routine couplings, standard reagents may suffice. However, for difficult or sterically hindered sequences, more potent activating reagents are recommended. Uronium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP are highly effective.[7][8][9] HATU is particularly noted for its high speed and efficiency, especially in challenging couplings involving N-methylated or other hindered amino acids.[1][10]

Troubleshooting Guide

Problem: Low or Incomplete Coupling Efficiency

Possible Cause Solution
Steric Hindrance The secondary amine of proline combined with the bulk of the growing peptide chain can slow down the reaction.[1]
Inadequate Reagent Potency The coupling reagent may not be strong enough to overcome the activation energy for the hindered coupling.
Peptide Aggregation on Resin The peptide chain is folding on the solid support, preventing reagents from accessing the reactive N-terminus.[4]
Degraded Reagents Coupling reagents and the amino acid derivative can degrade with time and exposure to moisture.

Problem: Broad or Multiple Peaks in HPLC Chromatogram

Possible Cause Solution
Cis/Trans Isomerization The Xaa-Pro amide bond slowly interconverts between cis and trans isomers on the HPLC timescale, resulting in peak broadening or two distinct peaks for a single peptide.[1]
Co-eluting Impurity A side product from the synthesis has a similar retention time to the target peptide.
On-Column Degradation The peptide is degrading on the HPLC column, possibly due to the mobile phase composition.

Problem: Unexpected Side Product Formation

Possible Cause Solution
Diketopiperazine Formation Occurs when Hyp is the second residue from the C-terminus, especially on Wang resin.[5]
Hydroxyl Group Acylation The protecting group on the Hyp hydroxyl was either absent or cleaved prematurely.
Aspartimide Formation If an Asp residue is present, the backbone amide can cyclize, especially under basic deprotection conditions.[4]

Data and Reagent Summary

Table 1: Common Coupling Reagents for Proline Derivatives

ReagentAcronymClassKey AdvantagesConsiderations
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUAminium SaltVery fast, highly efficient, especially for hindered couplings; low racemization.[8][10]More expensive; can cause guanidinylation of the free amine if used in excess.[8]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPPhosphonium SaltStrong coupling reagent, good for cyclic and sterically hindered peptides.[9]Byproducts can be difficult to remove in solution-phase synthesis.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium SaltWidely used, effective, and byproducts are soluble.[10]Less reactive than HATU; can cause guanidinylation.
N,N'-DiisopropylcarbodiimideDICCarbodiimideInexpensive; urea (B33335) byproduct is soluble in organic solvents, making it suitable for SPPS.[7]Slower than aminium/phosphonium reagents; often requires an additive like HOBt to suppress racemization.[10]

Table 2: Protecting Groups for the Hydroxyl Moiety of Hydroxyproline

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButyltBuStrong acid (e.g., TFA), compatible with Fmoc/tBu strategy.[1][11]Stable to the basic conditions used for Fmoc removal (e.g., piperidine).
TritylTrtMildly acidic conditions (e.g., 2% TFA), allowing for orthogonal removal on solid phase.[12]Labile to standard TFA cleavage cocktails; stable to piperidine.

Experimental Protocols

Protocol 1: General HATU-Mediated Coupling of Fmoc-cis-Hyp(tBu)-OH in SPPS

This protocol provides a general guideline for a standard coupling cycle on a solid-phase peptide synthesizer.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-cis-4-hydroxy(tBu)-L-proline and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid/HATU solution.

    • Allow the activation to proceed for 2-3 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the prepared resin. Agitate the reaction mixture for 2-4 hours at room temperature.[1]

  • Monitoring the Reaction:

    • Take a small sample of resin beads.

    • Perform a qualitative test (e.g., bromophenol blue test) to check for the presence of free primary/secondary amines. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[1] Standard ninhydrin (B49086) tests are unreliable for the secondary amine of proline.[1]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Next Cycle: Proceed with the Fmoc deprotection step for the next coupling cycle.

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate key workflows for peptide synthesis involving cis-4-Hydroxy-L-proline.

Caption: Standard solid-phase synthesis cycle for incorporating cis-4-Hydroxy-L-proline.

Troubleshooting_Flow problem Problem: Incomplete Coupling cause1 Cause: Steric Hindrance problem->cause1 cause2 Cause: Peptide Aggregation problem->cause2 cause3 Cause: Reagent Issue problem->cause3 solution1 Solution: • Use stronger reagent (HATU, PyAOP) • Increase coupling time/temp • Double couple cause1->solution1 solution2 Solution: • Switch to NMP or add DMSO • Use chaotropic salts • Use pseudoproline dipeptides cause2->solution2 sub_cause3 Degraded Reagents or Insufficient Potency cause3->sub_cause3 solution3 Solution: • Use fresh, high-quality reagents • Ensure anhydrous conditions sub_cause3->solution3 DKP_Formation dipeptide H₂N-AA₂-Pro-O-Resin Dipeptide on Resin cyclization Intramolecular Attack Free amine attacks ester linkage dipeptide->cyclization Deprotection product Diketopiperazine + HO-Resin Cleaved Side Product cyclization->product Cyclization & Cleavage

References

Technical Support Center: Purification of Peptides Containing cis-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing cis-4-Hydroxy-L-proline.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides containing cis-4-Hydroxy-L-proline so challenging?

A1: The primary challenge arises from the cis-trans isomerization of the peptide bond involving the imino acid cis-4-Hydroxy-L-proline. This results in the presence of conformational isomers (diastereomers) that often exhibit very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[1][2] The slow interconversion between these isomers can also lead to peak broadening or splitting during chromatography.[3][4]

Q2: What is the most common chromatographic method for purifying these peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for peptide purification.[5][6] However, due to the subtle structural differences between the cis and trans isomers, optimizing the stationary phase, mobile phase, and other chromatographic parameters is crucial for successful separation.

Q3: How do the amino acids adjacent to cis-4-Hydroxy-L-proline affect purification?

A3: The neighboring amino acid residues can significantly influence the ratio of cis and trans isomers and the ease of their separation.[7] Aromatic residues preceding the proline analogue can stabilize the cis conformation, potentially leading to a higher population of this isomer.[8] The overall hydrophobicity and charge of the peptide will also dictate the choice of purification strategy.

Q4: Can I use the same HPLC method for both analytical and preparative scale purification?

A4: While the same chromatographic principles apply, direct use of an analytical method for preparative scale is not recommended without proper scaling.[9][10] Scaling up involves adjusting the column dimensions, flow rate, and sample load to maintain resolution and achieve the desired purity and yield.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing cis-4-Hydroxy-L-proline.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Splitting or Broadening 1. Cis-trans isomerization on-column: The interconversion between isomers during the chromatographic run.[3][4] 2. Column overload: Injecting too much sample for the column capacity. 3. Inappropriate mobile phase: The mobile phase composition is not optimal for stabilizing one conformer or for sharp elution.[4] 4. Column degradation: Loss of stationary phase or blockage.1. Optimize temperature: Lowering the column temperature can slow down the isomerization kinetics, potentially leading to sharper peaks for each isomer.[5] 2. Adjust mobile phase: Vary the organic modifier, ion-pairing agent, and pH to improve peak shape.[11][12][13][14] 3. Reduce sample load: Perform a loading study to determine the optimal sample amount for your column. 4. Use a guard column and ensure proper sample filtration. [15]
Poor Resolution Between Isomers 1. Suboptimal stationary phase: The column chemistry does not provide sufficient selectivity for the isomers. 2. Inadequate mobile phase conditions: The mobile phase does not maximize the small differences in hydrophobicity or conformation between the isomers.[12][14] 3. Gradient is too steep: The elution of isomers is too rapid to allow for separation.1. Screen different stationary phases: Consider columns with different pore sizes, carbon loads, or alternative chemistries like phenyl-hexyl or biphenyl. For some applications, chiral stationary phases may be beneficial.[16][17] 2. Modify the mobile phase: Experiment with different ion-pairing agents (e.g., TFA, DFPA, HFIP) and adjust their concentrations.[13] Altering the pH can change the charge state of the peptide and improve selectivity.[14][18] 3. Flatten the gradient: A shallower gradient around the elution point of the peptide can significantly improve resolution.[5]
Peptide Elutes in the Void Volume (Poor Retention) 1. Peptide is too hydrophilic: The peptide has a high content of polar or charged amino acids. 2. Inappropriate mobile phase: The starting mobile phase is too strong (too much organic solvent). 3. Phase collapse of the C18 column: This can occur with highly aqueous mobile phases.1. Use a more retentive stationary phase: A column with a higher carbon load or a different chemistry (e.g., C8) might be more suitable.[7] 2. Employ a different chromatographic mode: Hydrophilic Interaction Chromatography (HILIC) is an alternative for very polar peptides.[6] 3. Adjust the mobile phase: Use a lower percentage of organic solvent at the beginning of the gradient. The use of more hydrophobic ion-pairing agents can also increase retention.[13] 4. Ensure the column is compatible with highly aqueous mobile phases or recondition the column with a high organic wash.
Low Yield After Purification 1. Poor recovery from the column: The peptide may be adsorbing irreversibly to the stationary phase. 2. Degradation of the peptide: The peptide may be unstable under the purification conditions (e.g., extreme pH). 3. Incomplete elution: The gradient may not be strong enough to elute all of the peptide. 4. Fractions containing the product were discarded due to poor resolution. 1. Check for and optimize peptide solubility in the mobile phase. 2. Ensure the mobile phase pH is compatible with the peptide's stability. 3. Extend the gradient to a higher percentage of organic solvent. 4. Re-analyze broad or overlapping peaks to see if they contain the desired product. 5. Optimize the purification to improve resolution and allow for cleaner fraction collection.

Quantitative Data Summary

The following table provides a hypothetical comparison of different RP-HPLC conditions for the purification of a model peptide containing cis-4-Hydroxy-L-proline, illustrating the impact of key parameters on purity and yield.

MethodStationary PhaseMobile Phase ModifierGradient (Acetonitrile)Purity (%)Yield (%)
A C18, 5 µm, 100 Å0.1% TFA10-50% over 30 min8570
B C18, 5 µm, 100 Å0.1% TFA20-35% over 60 min9565
C Phenyl-Hexyl, 5 µm, 100 Å0.1% TFA20-35% over 60 min9762
D C18, 5 µm, 100 Å0.05% DFPA20-35% over 60 min9860

This data is illustrative and actual results will vary depending on the specific peptide and experimental conditions.

Experimental Protocols

Protocol 1: Analytical Method Development for a cis-4-Hydroxy-L-proline Containing Peptide
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL of a 1 mg/mL sample solution.

  • Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide.

  • Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide (e.g., a 1% per minute increase in mobile phase B).

Protocol 2: Preparative Purification and Scale-Up
  • Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Flow Rate Scaling: Scale the flow rate based on the column cross-sectional area. For example, scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the flow rate would be increased by a factor of (21.2/4.6)², which is approximately 21.

  • Gradient Adjustment: The gradient duration should be kept constant, while the flow rate is scaled.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition to ensure good peak shape. Filter the sample through a 0.45 µm filter.

  • Loading Study: Start with a small injection to confirm the retention time and then gradually increase the sample load to determine the maximum amount that can be purified without significant loss of resolution.

  • Fraction Collection: Collect fractions across the eluting peak(s) of interest.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide.

Visualizations

Experimental_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A Scouting Gradient B Gradient Optimization A->B C Stationary Phase Screening B->C D Mobile Phase Optimization C->D E Column Selection & Flow Rate Scaling D->E Optimized Method F Loading Study E->F G Preparative Run & Fraction Collection F->G H Fraction Analysis G->H I Pooling & Lyophilization H->I J J I->J Purified Peptide

Caption: Workflow for peptide purification.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Poor Chromatogram Problem Identify Problem Start->Problem Peak_Splitting Peak_Splitting Problem->Peak_Splitting Peak Splitting/ Broadening Poor_Resolution Poor_Resolution Problem->Poor_Resolution Poor Resolution No_Retention No_Retention Problem->No_Retention No Retention Sol_PeakShape Adjust Temperature Modify Mobile Phase Reduce Load Sol_Resolution Change Stationary Phase Flatten Gradient Optimize Mobile Phase Sol_Retention Use HILIC Adjust Initial %B Change Ion-Pairing Agent Peak_Splitting->Sol_PeakShape Poor_Resolution->Sol_Resolution No_Retention->Sol_Retention

Caption: Troubleshooting decision tree.

References

Technical Support Center: Mitigating Cytotoxicity of cis-4-Hydroxy-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of cis-4-Hydroxy-L-proline hydrochloride (CHP), particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: The primary mechanism of cytotoxicity for this compound is the induction of Endoplasmic Reticulum (ER) stress. As a proline analog, CHP is incorporated into newly synthesized proteins, particularly collagen, leading to misfolded proteins. This accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling pathway activated to resolve ER stress. However, prolonged or severe ER stress leads to the upregulation of pro-apoptotic factors like GADD153 (also known as CHOP), ultimately resulting in programmed cell death (apoptosis).

Q2: At what concentrations does this compound typically become cytotoxic?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line. For instance, in human hepatocyte culture systems, concentrations below 3.2 mg/mL have been shown to have no significant cytotoxic effects.[1] However, in transformed rodent cell lines, the 50% inhibitory dose (ID50) for growth in monolayer culture ranges from 20 to 55 µg/mL, while non-transformed NIH-3T3 cells are less sensitive with an ID50 of 120 µg/mL.[2]

Q3: Can the cytotoxicity of this compound be reversed?

A3: Yes, the growth inhibitory effects of this compound have been shown to be reversible. Removal of the compound from the cell culture medium can result in the normal resumption of cell growth.[2]

Troubleshooting Guide: High Cytotoxicity Observed in Experiments

Issue 1: Excessive Cell Death at Expected Non-Toxic Concentrations

Possible Cause:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Transformed or rapidly dividing cells may be more susceptible.[2]

  • Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, high concentrations of the solvent itself can be toxic to cells.

  • Experimental Conditions: Factors such as cell seeding density, culture medium composition, and duration of exposure can influence cytotoxicity.

Mitigation Strategies:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

  • Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) to differentiate between compound- and solvent-induced toxicity.

  • Co-treatment with L-proline: Supplementing the culture medium with L-proline can competitively inhibit the uptake and incorporation of this compound, thereby reducing its cytotoxic effects.

  • Use of Antioxidants: Since some drug-induced toxicities involve oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may offer protection, particularly against hepatotoxicity.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Cause:

  • Inconsistent Cell Seeding: Variations in the initial number of cells seeded can lead to variability in the final cytotoxicity readout.

  • Inaccurate Compound Dilution: Errors in preparing serial dilutions of the stock solution can result in inconsistent final concentrations.

  • Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate are more prone to evaporation and temperature fluctuations, which can affect their health and response to treatment.

Mitigation Strategies:

  • Standardize Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent method for cell counting.

  • Careful Dilution Preparation: Use calibrated pipettes and consider preparing a master mix for treating replicate wells to ensure consistency.

  • Plate Layout: Avoid using the outermost wells of a multi-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cell lines.

Table 1: 50% Inhibitory Dose (ID50) of this compound in Different Rodent Cell Lines

Cell LineTransformationID50 (µg/mL) in Monolayer Culture
NIH-3T3None (Normal)120
Ki-ras-NIH-3T3Ki-ras oncogene35
mos-NIH-3T3mos oncogene40
src-NIH-3T3src oncogene45
SV40-NIH-3T3SV40 DNA tumor virus55
MNU-NIH-3T3N-methylnitrosourea20
K-NRKKi-ras oncogeneNot specified
CREF-Ki-rasKi-ras oncogeneNot specified

Data extracted from a study on the differential growth sensitivity of transformed rodent cell lines to cis-4-hydroxy-L-proline.[2]

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments used to assess the cytotoxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if necessary for suspension cells) and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Signaling Pathway of CHP-Induced Cytotoxicity

CHP_Cytotoxicity_Pathway CHP cis-4-Hydroxy-L-proline Hydrochloride Protein_Synthesis Protein Synthesis CHP->Protein_Synthesis incorporation Misfolded_Proteins Misfolded Proteins (e.g., Collagen) Protein_Synthesis->Misfolded_Proteins ER_Stress Endoplasmic Reticulum Stress Misfolded_Proteins->ER_Stress accumulation UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates GRP78 GRP78 (BiP) Upregulation UPR->GRP78 GADD153 GADD153 (CHOP) Upregulation UPR->GADD153 prolonged stress Apoptosis Apoptosis GADD153->Apoptosis Mitigation Mitigation Strategies L_Proline L-proline Co-treatment Mitigation->L_Proline Protease_Inhibitor Protease Inhibitors Mitigation->Protease_Inhibitor L_Proline->Protein_Synthesis competitive inhibition Protease_Inhibitor->Apoptosis inhibition

Caption: Signaling pathway of this compound induced cytotoxicity and potential mitigation points.

Experimental Workflow for Assessing Cytotoxicity and Mitigation

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Seed Cells Treatment 2. Treat with CHP +/- Mitigating Agent Cell_Culture->Treatment Incubation 3. Incubate (e.g., 24-72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Cytotoxicity Cytotoxicity (LDH Assay) Incubation->Cytotoxicity Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis Data 4. Measure Readout (Absorbance/Fluorescence) Viability->Data Cytotoxicity->Data Apoptosis->Data Comparison 5. Compare Treated vs. Control Data->Comparison

Caption: General experimental workflow for assessing cytotoxicity of this compound and the efficacy of mitigating agents.

References

Validation & Comparative

comparing cis-4-Hydroxy-L-proline and trans-4-Hydroxy-L-proline effects on collagen

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of cis-4-Hydroxy-L-proline and trans-4-Hydroxy-L-proline on Collagen Dynamics for Researchers and Drug Development Professionals.

Introduction

4-Hydroxy-L-proline is a critical post-translationally modified amino acid that is essential for the structural integrity of collagen, the most abundant protein in mammals. It exists in two diastereomeric forms: trans-4-Hydroxy-L-proline (Hyp) and cis-4-Hydroxy-L-proline (cHyp). While both are isomers, their effects on collagen synthesis, stability, and overall function are markedly different. This guide provides a detailed, evidence-based comparison of these two isomers to inform research and development in fields ranging from tissue engineering to therapeutic drug design.

Comparative Effects on Collagen Synthesis and Stability

The primary distinction between the two isomers lies in their impact on the triple helical structure of collagen. Trans-4-Hydroxy-L-proline is the naturally occurring isomer and is indispensable for the formation of stable collagen helices. In contrast, cis-4-Hydroxy-L-proline acts as an inhibitor of proper collagen folding and can disrupt its structure.

Parametertrans-4-Hydroxy-L-prolinecis-4-Hydroxy-L-proline
Effect on Collagen Synthesis Promotes proper folding and secretion of procollagen (B1174764).Inhibits the folding of procollagen into a stable triple helix.
Incorporation into Polypeptide Chains Incorporated by prolyl 4-hydroxylase post-translationally.Can be incorporated into polypeptide chains in place of proline.
Collagen Triple Helix Stability Significantly increases the thermal stability (Tm) of the collagen triple helix.Decreases the thermal stability of the collagen triple helix, leading to denaturation at physiological temperatures.
Prolyl Hydroxylase Activity Acts as a product of the enzymatic reaction and does not inhibit it.Can act as an inhibitor of prolyl hydroxylase.
Cellular Secretion of Collagen Facilitates the secretion of stable procollagen from the cell.Leads to the intracellular accumulation of non-helical or unstable procollagen.

Experimental Data on Collagen Stability

The stability of the collagen triple helix is often assessed by measuring its melting temperature (Tm), the temperature at which half of the helical structure is denatured. The presence of trans-4-Hydroxy-L-proline significantly elevates this melting temperature.

Collagen TypeConditionMelting Temperature (Tm)
ProcollagenWith trans-4-Hydroxy-L-proline~41°C
ProcollagenWithout trans-4-Hydroxy-L-proline~24°C
Collagen-like peptidesContaining trans-4-Hydroxy-L-prolineHigher Tm
Collagen-like peptidesContaining cis-4-Hydroxy-L-prolineLower Tm

Experimental Protocols

Cell Culture and Isomer Treatment
  • Cell Line: Human dermal fibroblasts (HDFs) or other collagen-producing cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 50 µg/mL L-ascorbic acid (a necessary cofactor for prolyl hydroxylase).

  • Treatment: Cells are cultured in a proline-free medium supplemented with either cis-4-Hydroxy-L-proline or trans-4-Hydroxy-L-proline at varying concentrations (e.g., 0.1-1 mM) for 24-48 hours.

  • Analysis: The cell lysate and culture medium are collected for analysis of collagen production and secretion.

Collagen Quantification by Western Blot
  • Sample Preparation: Cell lysates and concentrated culture media are run on an SDS-PAGE gel.

  • Antibodies: A primary antibody specific for Collagen Type I (e.g., rabbit anti-collagen I) is used, followed by a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry software.

Thermal Stability Assay by Circular Dichroism (CD)
  • Sample: Purified collagen or collagen-like peptides in a suitable buffer (e.g., phosphate-buffered saline).

  • Instrumentation: A CD spectropolarimeter equipped with a temperature controller.

  • Method: The CD signal at 221 nm (characteristic of the collagen triple helix) is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the thermal denaturation curve.

Signaling and Mechanistic Pathways

The incorporation of these isomers has a direct impact on the protein folding pathway of procollagen within the endoplasmic reticulum (ER).

G cluster_ER Endoplasmic Reticulum cluster_trans cluster_cis Procollagen Procollagen Chains P4H Prolyl 4-Hydroxylase Procollagen->P4H Cis_Hyp cis-4-Hydroxyproline Procollagen->Cis_Hyp Incorrect Incorporation Trans_Hyp trans-4-Hydroxyproline P4H->Trans_Hyp Hydroxylation Ascorbate Ascorbate (Vitamin C) Ascorbate->P4H Stable_Helix Stable Triple Helix Trans_Hyp->Stable_Helix Promotes Folding Secretion Secretion Stable_Helix->Secretion Unstable_Helix Unstable Helix / Misfolded Cis_Hyp->Unstable_Helix Inhibits Folding Degradation ER-Associated Degradation Unstable_Helix->Degradation G cluster_lysate Cell Lysate Analysis cluster_medium Culture Medium Analysis A Cell Culture (e.g., Human Fibroblasts) B Treatment with Isomers (cis-Hyp vs. trans-Hyp) A->B C Separate Cell Lysate and Culture Medium B->C D Western Blot for Intracellular Collagen C->D E Western Blot for Secreted Collagen C->E F Purification of Collagen E->F G Circular Dichroism for Thermal Stability (Tm) F->G

A Comparative Guide to Validating Collagen Synthesis Inhibition by cis-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cis-4-Hydroxy-L-proline's performance in inhibiting collagen synthesis against other common alternatives. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key validation assays.

Introduction to cis-4-Hydroxy-L-proline

cis-4-Hydroxy-L-proline is a proline analog that acts as an inhibitor of collagen synthesis.[1][2][3][4] Its mechanism of action involves its incorporation into the polypeptide chains of procollagen (B1174764) in place of proline. This substitution prevents the procollagen chains from folding into a stable, triple-helical conformation.[5] The resulting misfolded procollagen is retained within the endoplasmic reticulum (ER), leading to ER stress and subsequent degradation of the abnormal collagen.[5][6] This ultimately reduces the amount of collagen secreted by the cell.

Comparative Analysis of Collagen Synthesis Inhibitors

The following table summarizes the inhibitory activity of cis-4-Hydroxy-L-proline and other selected compounds on collagen synthesis. It is important to note that the IC50 values presented are from various studies and may not be directly comparable due to differences in experimental systems and conditions.

Inhibitor ClassCompoundMechanism of ActionCell Type/SystemIC50/Effective ConcentrationReference(s)
Proline Analog cis-4-Hydroxy-L-prolineCompetes with proline for incorporation into procollagen, disrupting triple helix formation.Bovine Retinal Pigment Epithelial CellsDose-dependent inhibition of collagen synthesis observed at concentrations that also inhibit proliferation, attachment, and migration.[7]
Rat Schwann Cells and Dorsal Root Ganglion Neurons100-200 μg/mL inhibits accumulation of collagenous proteins.[1]
Proline Analog L-Azetidine-2-carboxylic acidCompetes with proline for incorporation into procollagen, disrupting triple helix formation.Murine Mammary Cancer Cells (450.1)IC50 = 7.6 µg/mL for inhibition of cell growth (collagen-producing cells).[8]
Chick-embryo Tendon CellsIncreased glycosylation of hydroxylysine, indicative of inhibited triple-helix formation.[9][10]
Prolyl-4-hydroxylase (P4H) Inhibitor MolidustatInhibits prolyl-4-hydroxylase, an enzyme essential for the post-translational hydroxylation of proline residues in procollagen, which is critical for triple helix stability.Isolated PHD2 enzymeIC50 = 7 nM[11]
Prolyl-4-hydroxylase (P4H) Inhibitor RoxadustatInhibits prolyl-4-hydroxylase.Isolated PHD2 enzymeIC50 = 27 nM[11]
Prolyl-4-hydroxylase (P4H) Inhibitor Pyridine-2,4-dicarboxylic acidCompetitive inhibitor with respect to the P4H co-substrate 2-oxoglutarate.Not specifiedKi = 2 µM[12]
Iron Chelator 2,2'-DipyridylChelates ferrous iron, a necessary cofactor for prolyl-4-hydroxylase activity.Not specifiedNot specified for direct collagen synthesis inhibition, but inhibits arachidonic-acid-mediated platelet aggregation with an IC50 of 0.17-1.8 mM.[13]

Experimental Protocols

Accurate validation of collagen synthesis inhibition requires robust and well-defined experimental methods. Below are detailed protocols for commonly used assays.

Quantification of Total Collagen using Sirius Red Staining

Principle: Sirius Red is an anionic dye that specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens. The bound dye can be eluted and quantified spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Plate cells in multi-well plates and culture until they reach the desired confluency. Treat the cells with varying concentrations of the inhibitor (e.g., cis-4-Hydroxy-L-proline) for the desired duration.

  • Fixation: Gently wash the cell layers with Phosphate-Buffered Saline (PBS) and fix with Kahle's fixative solution (26% ethanol, 3.7% formaldehyde, and 2% glacial acetic acid in distilled water) for 10 minutes at room temperature.

  • Staining: Remove the fixative and wash with PBS. Add 0.1% Sirius Red solution in 1% acetic acid and incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Aspirate the staining solution and wash the wells multiple times with 0.1 M HCl to remove unbound dye.

  • Elution: Add 0.1 M NaOH to each well to elute the bound dye. Incubate for 30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader. A standard curve using known concentrations of collagen should be prepared to determine the collagen content in the samples.

Hydroxyproline (B1673980) Assay for Collagen Quantification

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. This assay measures the total amount of hydroxyproline in a sample after acid hydrolysis, which is directly proportional to the collagen content.

Protocol:

  • Sample Preparation and Hydrolysis:

    • For cell culture supernatants or cell lysates, precipitate proteins using a suitable method (e.g., trichloroacetic acid).

    • Resuspend the protein pellet in 6 M HCl.

    • Hydrolyze the samples at 110-120°C for 16-24 hours in sealed tubes.

  • Neutralization: After cooling, neutralize the hydrolysates with NaOH.

  • Oxidation: Add Chloramine-T solution to each sample and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

  • Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde, Ehrlich's reagent) and incubate at 60°C for 15-20 minutes. This reaction produces a colored product.

  • Quantification: Measure the absorbance of the samples at approximately 560 nm. A standard curve prepared with known concentrations of hydroxyproline is used to calculate the amount of hydroxyproline in the samples. The collagen content can be estimated by assuming that hydroxyproline constitutes about 13.5% of the total amino acids in collagen by weight.

Procollagen Type I C-Peptide (PIP) Immunoassay

Principle: Procollagen is synthesized with propeptide extensions at both the N- and C-termini, which are cleaved off during collagen maturation. The amount of cleaved propeptides, such as the C-terminal propeptide of type I procollagen (PIP), in the cell culture medium is directly proportional to the amount of newly synthesized and secreted type I collagen. Commercial ELISA kits are available for this assay.

General Procedure (based on a typical ELISA kit):

  • Sample Collection: Collect cell culture medium from inhibitor-treated and control cells.

  • Assay Procedure: Follow the manufacturer's instructions for the specific PIP ELISA kit. This typically involves:

    • Adding samples and standards to a microplate pre-coated with a capture antibody specific for PIP.

    • Incubating to allow PIP to bind to the antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating to allow the detection antibody to bind to the captured PIP.

    • Washing to remove unbound detection antibody.

    • Adding a substrate solution that reacts with the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of PIP in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway of Proline Analog-Induced Collagen Synthesis Inhibition

cluster_0 Cellular Environment cluster_1 Cytoplasm & Endoplasmic Reticulum Proline Analog Proline Analog Proline Incorporation Proline Incorporation Proline Analog->Proline Incorporation Procollagen mRNA Procollagen mRNA Ribosome Ribosome Procollagen mRNA->Ribosome Procollagen Chain Procollagen Chain Ribosome->Procollagen Chain Procollagen Chain->Proline Incorporation Misfolded Procollagen Misfolded Procollagen Proline Incorporation->Misfolded Procollagen ER Stress ER Stress Misfolded Procollagen->ER Stress Degradation Degradation Misfolded Procollagen->Degradation UPR Unfolded Protein Response (UPR) ER Stress->UPR UPR->Degradation Reduced Secretion Reduced Secretion Degradation->Reduced Secretion

Caption: Mechanism of collagen synthesis inhibition by proline analogs.

Experimental Workflow for Assessing Collagen Synthesis Inhibition

cluster_0 Experimental Setup cluster_1 Sample Collection & Processing cluster_2 Quantification Assays cluster_3 Data Analysis Cell Culture 1. Cell Culture/ Tissue Preparation Inhibitor Treatment 2. Treatment with Collagen Synthesis Inhibitor Cell Culture->Inhibitor Treatment Collect Media 3a. Collect Culture Supernatant Inhibitor Treatment->Collect Media Lyse Cells 3b. Lyse Cells/ Homogenize Tissue Inhibitor Treatment->Lyse Cells PIP Assay Procollagen Type I C-Peptide (PIP) Assay Collect Media->PIP Assay Hydrolysis 4. Acid Hydrolysis Lyse Cells->Hydrolysis Sirius Red Sirius Red Staining Lyse Cells->Sirius Red Hydroxyproline Assay Hydroxyproline Assay Hydrolysis->Hydroxyproline Assay Data Analysis 5. Data Analysis and Comparison PIP Assay->Data Analysis Sirius Red->Data Analysis Hydroxyproline Assay->Data Analysis

Caption: Workflow for evaluating collagen synthesis inhibitors.

References

Confirming cis-4-Hydroxy-L-proline Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of post-translational modifications is critical for understanding protein function and ensuring the quality of biotherapeutics. The incorporation of non-standard amino acids, such as cis-4-Hydroxy-L-proline, presents a unique analytical challenge. This guide provides a detailed comparison of mass spectrometry-based methods with alternative techniques for the definitive identification and quantification of cis-4-Hydroxy-L-proline in protein samples.

Mass spectrometry (MS) has emerged as a powerful and widely used tool for the analysis of post-translational modifications, offering high sensitivity and the ability to pinpoint the exact location of the modification within a protein sequence.[1] However, alternative methods provide complementary information and can be crucial for unambiguous stereochemical determination.

Mass Spectrometry-Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern proteomics for identifying and quantifying protein modifications.[1] The general workflow involves the enzymatic digestion of the target protein into smaller peptides, followed by chromatographic separation and mass analysis.

A significant challenge in identifying hydroxyproline (B1673980) is its isobaric nature with other common modifications, such as the oxidation of methionine, both resulting in a mass shift of +15.9949 Da.[2][3] To address this, specialized techniques and optimized parameters are employed.

Key Mass Spectrometry Techniques:
  • High-Resolution Mass Spectrometry (HRMS): Instruments with high mass accuracy are essential to distinguish the minute mass difference between hydroxylation and other modifications, thereby reducing false positives.[1][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic technique is highly effective for enriching peptides containing the polar hydroxyl group of hydroxyproline, separating them from their unmodified counterparts and other less polar modified peptides.[2][3][5][6]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide ions in the mass spectrometer provides sequence information and allows for the localization of the modification. The intensity of diagnostic immonium ions for hydroxyproline can be influenced by MS parameters like collision energy.[6]

  • Two-Dimensional Liquid Chromatography (2D-LC): For complex samples, a 2D-LC-MS/MS system can provide enhanced separation of proline and hydroxyproline enantiomers and isomers prior to mass analysis.[7]

  • Derivatization Strategies: Chemical derivatization can be used to distinguish between hydroxyproline isomers. For instance, derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) allows for the separation of all five hydroxyamino acids, including cis and trans isomers of hydroxyproline, by reversed-phase chromatography.[8][9]

Experimental Workflow for LC-MS/MS Analysis:

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides HILIC HILIC Enrichment Peptides->HILIC LC Liquid Chromatography Separation HILIC->LC MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 MS2 MS/MS Fragmentation (Product Ion Scan) MS1->MS2 DatabaseSearch Database Search & PTM Identification MS2->DatabaseSearch Validation Manual Validation DatabaseSearch->Validation

Caption: Workflow for Mass Spectrometry-Based Analysis of Hydroxyproline.

Experimental Protocol: HILIC Enrichment and LC-MS/MS

This protocol is adapted from the robust workflow for identifying proline hydroxylation sites as described by Jiang et al.[2][5][6]

  • Protein Extraction and Digestion:

    • Extract proteins from cell lines or tissues of interest.

    • Reduce and alkylate cysteine residues.

    • Digest proteins into peptides using an appropriate protease, such as trypsin.

  • HILIC Fractionation:

    • Condition a HILIC column with a high organic solvent concentration.

    • Load the peptide digest onto the column.

    • Elute peptides using a gradient of increasing aqueous solvent.

    • Collect fractions, which will be enriched for hydrophilic peptides, including those with hydroxyproline.

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions by nano-LC-MS/MS on a high-resolution mass spectrometer.

    • Use a data-dependent acquisition mode to select precursor ions for fragmentation.

    • Optimize collision energy to enhance the detection of the hydroxyproline immonium ion.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database, specifying proline hydroxylation as a variable modification.

    • Use software to identify and score peptide-spectrum matches.

    • Manually validate the spectra of identified hydroxyproline-containing peptides, paying close attention to the mass accuracy and the presence of diagnostic fragment ions.

Comparison with Alternative Methods

While mass spectrometry is a powerful tool, other techniques can provide orthogonal data to confirm the presence and stereochemistry of cis-4-Hydroxy-L-proline.

FeatureMass SpectrometryNuclear Magnetic Resonance (NMR)Immunological Methods (e.g., Western Blot)X-ray Crystallography
Principle Measures mass-to-charge ratio of ionized molecules.Measures the magnetic properties of atomic nuclei.Uses antibodies to detect specific antigens.Determines the 3D arrangement of atoms in a crystal.
Primary Output Mass spectra, peptide sequence, and PTM localization.NMR spectra providing structural and conformational information.Detection of a protein band on a membrane.Electron density map and atomic coordinates.
Confirmation of cis Isomer Indirectly through chromatographic separation of isomers or derivatization.[7][8][9]Can directly distinguish between cis and trans isomers in solution.[10][11]Dependent on the availability of highly specific antibodies for the cis isomer.Provides a static view of the cis or trans conformation in the crystal structure.[10]
Sensitivity High (femtomole to attomole range).Relatively low, requires larger sample amounts.High, but can be prone to non-specific binding.Requires high-quality crystals.
Throughput High, suitable for large-scale proteomics.Low, analysis is time-consuming.Moderate.Low, crystal screening and data collection can be lengthy.
Sample Requirement Low (micrograms of protein).High (milligrams of protein).Moderate.High, requires pure protein that can be crystallized.

Detailed Methodologies for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. It is particularly well-suited for distinguishing between the cis and trans conformations of the peptide bond preceding a proline residue.[10][11]

Experimental Protocol (General):

  • Sample Preparation: Prepare a concentrated solution of the purified protein containing the suspected cis-4-Hydroxy-L-proline in a suitable NMR buffer. Isotopic labeling (e.g., with ¹³C and ¹⁵N) can greatly enhance the resolution and sensitivity of the experiment.

  • Data Acquisition: Acquire a series of 2D and 3D NMR spectra, such as ¹H-¹⁵N HSQC, HNCACB, and CBCA(CO)NH, to assign the resonances of the protein backbone.

  • Analysis: The chemical shifts of the Cβ and Cγ atoms of proline are distinct for the cis and trans isomers. The presence of two sets of peaks for the residues surrounding the proline can also indicate the presence of both conformations.

Immunological Methods (Western Blot)

Western blotting can be used to detect hydroxyproline if antibodies that specifically recognize this modification are available. However, the reliability of currently available anti-hydroxyproline antibodies has been questioned, and they may lack the specificity to distinguish between different isomers.[2][3]

Experimental Protocol:

  • Protein Separation: Separate the protein sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for hydroxyproline.

  • Secondary Antibody and Detection: Incubate with a labeled secondary antibody and detect the signal.

Conclusion

The confirmation of cis-4-Hydroxy-L-proline incorporation is a multi-faceted analytical challenge. Mass spectrometry, particularly when coupled with techniques like HILIC enrichment and high-resolution instrumentation, provides a highly sensitive and specific method for identifying and localizing this modification. However, for the unambiguous determination of the cis stereochemistry, orthogonal methods such as NMR spectroscopy are invaluable. The choice of analytical strategy will depend on the specific research question, sample availability, and the level of structural detail required. For comprehensive characterization, a combination of mass spectrometry and a direct structural method like NMR is recommended.

References

Circular Dichroism: A Comparative Guide to Analyzing Collagen Conformational Changes Induced by cis-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Circular Dichroism (CD) spectroscopy is a highly effective and rapid method for assessing the secondary structure and thermal stability of collagen. The incorporation of the naturally occurring trans-4-Hydroxy-L-proline (Hyp) is known to significantly stabilize the collagen triple helix. Conversely, its diastereomer, cis-4-Hydroxy-L-proline, introduces conformational strain that destabilizes and can even prevent the formation of the triple helix. This guide provides a comparative analysis of using CD spectroscopy to study these conformational changes, offers detailed experimental protocols, and contrasts the technique with other biophysical methods.

Introduction to Circular Dichroism and Collagen Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For proteins like collagen, the CD spectrum in the far-UV region (190–250 nm) provides a distinct signature of its secondary structure. The collagen triple helix, a right-handed supercoil of three left-handed polyproline II-type helices, exhibits a characteristic CD spectrum with a positive peak of high magnitude around 220-225 nm and a strong negative trough near 197 nm.[1] The thermal denaturation of the triple helix into random coils can be monitored by the loss of the positive signal at 222 nm, allowing for the determination of the melting temperature (Tₘ), a key indicator of conformational stability.[2][3]

The Decisive Role of 4-Hydroxyproline (B1632879) Stereochemistry

The stability of the collagen triple helix is profoundly influenced by the stereochemistry of its proline residues, particularly the hydroxylation at the C4 position.

  • trans-4-Hydroxy-L-proline (Hyp): The Stabilizer In the repeating Gly-Xaa-Yaa sequence of collagen, Hyp is predominantly found in the Yaa position.[4] The hydroxyl group in the trans configuration induces a Cγ-exo pucker in the pyrrolidine (B122466) ring. This specific ring conformation pre-organizes the peptide backbone with the precise dihedral angles required for stable triple helix formation, a phenomenon attributed to stereoelectronic effects.[4][5] This pre-organization significantly increases the thermal stability of the helix.[6][7][8]

  • cis-4-Hydroxy-L-proline: The Destabilizer The incorporation of the non-natural cis-4-Hydroxy-L-proline has the opposite effect. Its stereochemistry favors a Cγ-endo ring pucker. When present in the Yaa position, this conformation is sterically and electronically incompatible with the requirements of the triple helix. This mismatch prevents the peptide chain from adopting the necessary polyproline II-like structure, leading to significant destabilization.[5] In many cases, the presence of cis-4-Hydroxy-L-proline in the Yaa position completely prevents the formation of a stable triple helix at physiological temperatures.[9][10]

Quantitative Comparison of Collagen Stability via CD Spectroscopy

CD thermal denaturation experiments provide quantitative data on the stability of collagen-mimetic peptides (CMPs). The melting temperature (Tₘ) is defined as the temperature at which 50% of the protein is unfolded. The table below compares the stability of CMPs with different proline analogs in the Yaa position.

Peptide Sequence (Guest in Gly-Pro-Yaa)Proline Analog in Yaa PositionMelting Temperature (Tₘ)Effect on StabilityReference
(Pro-Pro-Gly)₁₀L-Proline (Pro)24°CBaseline Stability[9]
(Pro-Hyp-Gly)₁₀trans-4-Hydroxy-L-proline (Hyp)41°CHighly Stabilizing[9]
(Hyp-Pro-Gly)₁₀trans-4-Hydroxy-L-proline (in Xaa)Does not form stable helixDestabilizing (in Xaa)[9][10]
(Pro-cis-Hyp-Gly)ₙcis-4-Hydroxy-L-prolineDoes not form stable helixHighly DestabilizingInferred from[5][9][10]

Experimental Protocol: Thermal Denaturation of Collagen using CD

This protocol outlines the steps to determine the melting temperature (Tₘ) of a collagen sample.

  • Sample Preparation:

    • Dissolve the collagen or collagen-mimetic peptide in a suitable buffer, such as 50 mM phosphate (B84403) buffer (pH 7.0). Avoid Tris buffers, as their pH is highly temperature-dependent.

    • The final protein concentration should be between 8-50 µM.[11] For far-UV CD, a concentration of ~0.1-0.2 mg/mL is typical.

    • Filter the sample through a 0.2 µm filter to remove aggregates that cause light scattering.

    • Prepare a buffer blank with the exact same buffer for baseline correction.

  • Instrument Setup (Spectropolarimeter):

    • Use a quartz cuvette with a 1 mm path length.[11]

    • Purge the instrument with nitrogen gas (at least 10 L/min) to prevent ozone formation from UV light absorption by oxygen.

    • Equip the sample holder with a Peltier temperature controller.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer blank across the desired temperature range.

    • Place the collagen sample in the instrument and allow it to equilibrate at the starting temperature (e.g., 4°C or 10°C) for at least 5 minutes.

    • Monitor the CD signal at a fixed wavelength, typically 222 nm or 225 nm, where the change between the folded and unfolded state is maximal.[3]

    • Increase the temperature at a controlled rate, for example, 0.5°C or 1°C per minute.[11]

    • Allow the sample to equilibrate for 30-60 seconds at each temperature step before recording the signal.[11]

    • Collect data over a temperature range that covers the entire transition from the fully folded to the fully unfolded state (e.g., 10°C to 60°C or higher).

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal (in millidegrees) at 222 nm as a function of temperature. The resulting curve is the melting curve.

    • The Tₘ is the temperature at the midpoint of the cooperative unfolding transition (the inflection point of the sigmoid curve).

    • Fit the data to a two-state unfolding model to calculate thermodynamic parameters like the van't Hoff enthalpy (ΔH) of unfolding.[3]

Visualization of Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis & Interpretation p1 Dissolve Collagen in Phosphate Buffer p2 Filter Sample (0.2 µm) p1->p2 p3 Determine Concentration p2->p3 s1 Prepare 1mm Quartz Cuvette p3->s1 s2 Set Parameters: - Wavelength (222 nm) - Temp Range (e.g., 10-70°C) - Ramp Rate (1°C/min) s1->s2 d1 Run Buffer Blank s2->d1 d2 Run Collagen Sample (Monitor CD signal vs. Temp) d1->d2 a1 Subtract Buffer Baseline d2->a1 a2 Plot CD Signal vs. Temperature (Generate Melting Curve) a1->a2 a3 Determine Midpoint of Transition a2->a3 a4 Result: Melting Temperature (Tm) (Quantitative Stability Metric) a3->a4

Caption: Workflow for determining collagen thermal stability using CD spectroscopy.

Comparison of Analytical Techniques

While CD spectroscopy is a primary tool for analyzing collagen secondary structure, other techniques provide complementary information.

TechniquePrincipleAdvantagesLimitations
Circular Dichroism (CD) Differential absorption of circularly polarized light.- High sensitivity to secondary structure.- Rapid data acquisition.- Requires small sample amounts.- Ideal for monitoring conformational changes (e.g., thermal melts).[3]- Provides low-resolution structural information.- Susceptible to interference from buffers and impurities.- Less effective for highly aggregated samples.
FTIR Spectroscopy Absorption of infrared light by molecular vibrations (Amide I & II bands).- Less sensitive to light scattering; suitable for gels and fibrils.- Provides information on secondary and some tertiary structures.- Can be used in a wider range of sample environments.- Lower sensitivity compared to CD.- Water absorption can be a significant issue, often requiring D₂O.- Complex spectral deconvolution.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.- Provides atomic-resolution 3D structure and dynamics in solution.- Can detect subtle changes in local conformation and cis/trans isomerization.[12]- Requires large amounts of highly pure, soluble sample.- Limited to smaller proteins or peptide fragments.- Time-consuming data acquisition and analysis.
Atomic Force Microscopy (AFM) Mechanical probing of a surface with a sharp tip.- Direct visualization of single collagen molecules and fibrils.- Provides information on molecular length, persistence length, and topography.- Provides structural but not detailed conformational information.- Sample must be adsorbed onto a surface, which may alter its conformation.- Low throughput.
Molecular Dynamics (MD) Computational simulation of atomic motion over time.- Provides atomic-level insight into folding pathways and stability.- Can directly model the effect of specific residue changes (e.g., cis-Hyp).- Computationally expensive.- Accuracy is dependent on the force field used.- Requires experimental validation.

Visualization of Conformational Effectsdot

G cluster_trans Natural Stabilizing Pathway cluster_cis Non-Natural Destabilizing Pathway t1 Peptide with trans-4-Hydroxy-L-proline t2 Favors Cγ-exo Ring Pucker t1->t2 t3 Correct Backbone Dihedral Angles (Pre-organization) t2->t3 t4 Stable Triple Helix (High Tm) t3->t4 c1 Peptide with cis-4-Hydroxy-L-proline c2 Favors Cγ-endo Ring Pucker c1->c2 c3 Incorrect Backbone Dihedral Angles (Steric Clash) c2->c3 c4 Unstable / Unfolded Chain (No Cooperative Melt) c3->c4

References

A Comparative Guide to cis-4-Hydroxy-L-proline and Alternatives for Collagen Type I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-4-Hydroxy-L-proline (CHP), a well-known inhibitor of collagen synthesis, and its alternatives. The information is intended to assist researchers in selecting appropriate tools for studying collagen metabolism and developing therapeutics for fibrosis and other collagen-related disorders.

Introduction to Collagen Type I Inhibition

Collagen type I is the most abundant structural protein in the extracellular matrix, providing tensile strength to tissues. Dysregulation of collagen type I synthesis and deposition is a hallmark of various fibrotic diseases and cancer. Consequently, pharmacological inhibition of collagen production is a significant area of research. Proline analogs, such as cis-4-Hydroxy-L-proline, represent a key class of inhibitors that interfere with collagen synthesis.

Mechanism of Action: Proline Analogs

cis-4-Hydroxy-L-proline and other proline analogs, like L-azetidine-2-carboxylic acid, act as competitive inhibitors of proline. They are incorporated into the polypeptide chains of procollagen (B1174764) in place of proline residues. This substitution disrupts the formation of the stable triple-helical conformation of collagen, leading to the synthesis of non-functional, unstable molecules. These abnormal procollagen chains are subsequently targeted for intracellular degradation, ultimately reducing the amount of secreted, mature collagen.

Performance Comparison

While direct quantitative head-to-head Western blot data comparing cis-4-Hydroxy-L-proline with its alternatives is limited in the available literature, the following table summarizes the observed effects on collagen type I based on various experimental approaches. It is important to note that the quantitative data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Treatment GroupCompoundMechanism of ActionObserved Effect on Collagen Type IQuantitative Data (Relative to Control)Source
Test Article cis-4-Hydroxy-L-proline Proline analog; disrupts triple helix formationInhibition of collagen accumulation and secretion.Significant reduction in collagenous protein accumulation.[1][2]
Alternative 1 L-azetidine-2-carboxylic acid Proline analog; disrupts triple helix formationInhibition of collagen accumulation.Not available from Western blot.[3][4][5][6][7]
Control Vehicle (e.g., media) No inhibitionNormal collagen synthesis and secretion.100%N/A

Note: The lack of standardized quantitative Western blot data across different studies makes a direct numerical comparison challenging. The "Observed Effect" is a qualitative summary from the cited literature.

Experimental Protocols

Treatment of Fibroblasts with cis-4-Hydroxy-L-proline
  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: When cells reach 80-90% confluency, the culture medium is replaced with fresh medium containing the desired concentration of cis-4-Hydroxy-L-proline (e.g., 50-200 µg/mL). A vehicle-treated control group should be run in parallel.

  • Incubation: Cells are incubated with the treatment for a specified period (e.g., 24-48 hours) to allow for the inhibition of collagen synthesis.

  • Sample Collection: After incubation, the cell culture medium (containing secreted proteins) and the cell lysate are collected for Western blot analysis.

Western Blot Analysis for Collagen Type I
  • Protein Extraction:

    • Cell Lysate: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

    • Culture Medium: Proteins in the culture medium can be concentrated using methods like trichloroacetic acid (TCA) precipitation.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, denatured by heating, and loaded onto a 6-8% SDS-polyacrylamide gel. Due to the high molecular weight of collagen, a lower percentage gel provides better resolution.[8]

  • Electrophoresis and Transfer: The proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for collagen type I (e.g., rabbit anti-collagen I) overnight at 4°C with gentle agitation.

  • Washing: The membrane is washed three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.

  • Densitometry Analysis: The intensity of the collagen type I bands is quantified using image analysis software (e.g., ImageJ). The results are normalized to a loading control (e.g., β-actin or GAPDH for cell lysates) to account for variations in protein loading.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot a Fibroblast Seeding b Treatment with cis-4-Hydroxy-L-proline a->b c Protein Extraction (Lysate & Medium) b->c d Protein Quantification c->d e SDS-PAGE d->e f Protein Transfer (PVDF) e->f g Antibody Incubation f->g h Detection & Imaging g->h i Data Analysis (Densitometry) h->i

Caption: Experimental workflow for Western blot analysis of collagen type I.

signaling_pathway cluster_translation Protein Translation cluster_folding Protein Folding & Degradation Proline Proline tRNA Prolyl-tRNA Synthetase Proline->tRNA CHP cis-4-Hydroxy-L-proline CHP->tRNA competes Ribosome Ribosome tRNA->Ribosome Procollagen Nascent Procollagen Chain Ribosome->Procollagen Abnormal_Procollagen Abnormal Procollagen (CHP incorporated) Procollagen->Abnormal_Procollagen Helix_Formation Triple Helix Formation Procollagen->Helix_Formation Abnormal_Procollagen->Helix_Formation disrupted Degradation Intracellular Degradation Abnormal_Procollagen->Degradation Secreted_Collagen Secreted Collagen I Helix_Formation->Secreted_Collagen

Caption: Mechanism of cis-4-Hydroxy-L-proline on collagen synthesis.

References

Comparison Guide: Validating the Biological Activity of Synthesized cis-4-Hydroxy-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthesized cis-4-Hydroxy-L-proline hydrochloride. We present objective comparisons with relevant alternatives, detailed experimental protocols, and supporting data to confirm its function as a proline antagonist and inhibitor of collagen synthesis.

Comparative Analysis of Proline Analogs

cis-4-Hydroxy-L-proline is a proline analog that acts as an antagonist in collagen synthesis.[1] Its incorporation into procollagen (B1174764) chains disrupts the formation of the stable triple helix, leading to the accumulation of non-functional, under-hydroxylated collagen that is poorly secreted from the cell.[2] This activity is in direct contrast to its stereoisomer, trans-4-Hydroxy-L-proline, a key component of mature collagen that stabilizes the triple helix.

To validate the synthesized compound, its effects are compared against a negative control (vehicle), its naturally occurring stereoisomer (trans-4-Hydroxy-L-proline), and another known inhibitor of collagen synthesis (L-Azetidine-2-carboxylic acid, L-AZC). A secondary validation pathway, the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), is also proposed. Prolyl hydroxylase enzymes, which are critical for HIF-1α degradation under normal oxygen conditions, can be potential targets for proline analogs.

Table 1: Expected Biological Activity of Synthesized Compound and Alternatives

CompoundPrimary Biological RoleExpected Effect on Collagen Synthesis (in Fibroblasts)Expected Effect on HIF-1α Stability (under Normoxia)
Synthesized cis-4-Hydroxy-L-proline HCl Proline Antagonist, Collagen Synthesis Inhibitor[1]Strong Inhibition: Decreased secretion of mature collagen.[2]Potential Stabilization: Inhibition of prolyl hydroxylases may lead to increased HIF-1α levels.
Vehicle Control (e.g., PBS or Media) InertBaseline level of collagen synthesis.Baseline (low) level of HIF-1α.
trans-4-Hydroxy-L-proline Natural Amino Acid in CollagenStimulation/No Inhibition: May enhance collagen maturation and stability.No Stabilization: Serves as a substrate, promoting normal prolyl hydroxylase activity.
L-Azetidine-2-carboxylic acid (L-AZC) Proline Antagonist, Known ToxinStrong Inhibition: Known to be toxic by disrupting protein structure.Potential Stabilization: As a proline analog, may inhibit prolyl hydroxylases.

Experimental Protocols for Validation

The following protocols provide detailed methodologies to quantitatively assess the biological activity of the synthesized compound.

This experiment quantifies the amount of extracellular matrix collagen produced by fibroblast cells treated with the synthesized compound and its alternatives.

A. Materials and Reagents:

  • Human or murine fibroblast cell line (e.g., NIH 3T3)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized cis-4-Hydroxy-L-proline HCl

  • trans-4-Hydroxy-L-proline

  • L-Azetidine-2-carboxylic acid (L-AZC)

  • L-Ascorbic acid

  • Sirius Red dye solution (0.1% in saturated picric acid)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS)

B. Methodology:

  • Cell Seeding: Seed fibroblast cells into a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh DMEM containing 1% FBS, 50 µg/mL L-ascorbic acid (to promote collagen hydroxylation), and the respective test compounds. Recommended concentrations are 0.1 mM to 1 mM. Include a vehicle-only control.

  • Incubation: Incubate the cells for 48-72 hours to allow for collagen synthesis and deposition into the extracellular matrix.

  • Collagen Staining:

    • Aspirate the media and wash the cell layers twice with PBS.

    • Fix the cells with cold methanol (B129727) for 15 minutes.

    • Aspirate the methanol and allow the plate to air dry completely.

    • Add 300 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle shaking.

    • Remove the staining solution and wash extensively with 0.01 M HCl to remove unbound dye.

  • Quantification:

    • Add 200 µL of 0.1 M NaOH to each well to elute the bound dye.

    • Incubate for 30 minutes with shaking until the color is fully dissolved.

    • Transfer 100 µL of the eluate from each well to a 96-well plate and measure the absorbance at 550 nm using a plate reader.

    • A decrease in absorbance relative to the vehicle control indicates an inhibition of collagen deposition.[3]

This protocol uses an ELISA-based method to measure the activity of the HIF-1α transcription factor in nuclear extracts, which is an indicator of its stabilization.[4]

A. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa or HepG2)

  • DMEM with 10% FBS

  • Synthesized cis-4-Hydroxy-L-proline HCl and alternatives

  • Cobalt Chloride (CoCl₂) (hypoxia-mimicking agent, positive control)

  • HIF-1α Transcription Factor Activity Assay Kit (e.g., Abcam ab133104, Cayman Chemical 600960).[4] These kits typically include:

    • 96-well plate pre-coated with HIF-1 response element DNA

    • Primary antibody against HIF-1α

    • HRP-conjugated secondary antibody

    • Wash buffers and developing solutions

  • Nuclear Extraction Kit

B. Methodology:

  • Cell Seeding and Treatment: Seed cells in a 10 cm dish and grow to 80-90% confluency. Treat the cells with the synthesized compound and alternatives at desired concentrations for 16-24 hours. Include an untreated control and a positive control treated with CoCl₂ (100 µM).

  • Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol for the nuclear extraction kit. Determine the protein concentration of each extract.

  • HIF-1α Activity Assay (ELISA):

    • Perform the assay according to the HIF-1α activity kit's manual.[4]

    • Briefly, add equal amounts of nuclear extract protein (e.g., 10-20 µg) to the wells of the assay plate.

    • HIF-1α from the extract binds to the immobilized DNA response element.

    • Wash the wells to remove unbound proteins.

    • Add the primary anti-HIF-1α antibody, followed by the HRP-conjugated secondary antibody.

    • Add the developing solution and measure the colorimetric output (absorbance at 450 nm) on a plate reader.

    • An increase in absorbance relative to the vehicle control indicates stabilization and increased activity of HIF-1α.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and relevant biological pathways.

G cluster_0 Protocol 1: Collagen Synthesis Assay cluster_1 Protocol 2: HIF-1α Stabilization Assay p1_1 Seed Fibroblast Cells p1_2 Treat with Compounds (48-72h) p1_1->p1_2 p1_3 Fix and Stain (Sirius Red) p1_2->p1_3 p1_4 Elute Dye (NaOH) p1_3->p1_4 p1_5 Measure Absorbance (550 nm) p1_4->p1_5 p2_1 Seed Cancer Cells p2_2 Treat with Compounds (16-24h) p2_1->p2_2 p2_3 Prepare Nuclear Extracts p2_2->p2_3 p2_4 Perform ELISA p2_3->p2_4 p2_5 Measure Absorbance (450 nm) p2_4->p2_5

Caption: Experimental workflows for validating biological activity.

G cluster_0 Normal Collagen Synthesis cluster_1 Inhibited Synthesis Proline L-Proline Procollagen Procollagen Chain Proline->Procollagen Incorporation Helix Stable Triple Helix Procollagen->Helix Folding Secreted Secreted Mature Collagen Helix->Secreted cisHyp cis-4-Hydroxy-L-proline BadProcollagen Defective Procollagen cisHyp->BadProcollagen Incorporation NoHelix Unstable Helix BadProcollagen->NoHelix Misfolding Degradation Intracellular Degradation NoHelix->Degradation

Caption: Mechanism of collagen synthesis inhibition by cis-4-Hydroxy-L-proline.

G cluster_0 Normoxia (Normal O2) cluster_1 Hypoxia (Low O2) or PHD Inhibition HIF HIF-1α PHD Prolyl Hydroxylase (PHD) Stable HIF-1α Stable OH Hydroxylation (HIF-1α-OH) PHD->OH Adds -OH to Proline VHL VHL Protein Binding OH->VHL Degrade Proteasomal Degradation VHL->Degrade Nucleus Translocation to Nucleus Stable->Nucleus Transcription Gene Transcription Nucleus->Transcription PHD_Inhibitor cis-4-Hydroxy-L-proline (Potential Inhibitor) PHD_Inhibitor->PHD Blocks Activity

Caption: Simplified pathway of HIF-1α regulation and potential intervention point.

References

A Comparative Guide to the Synthesis of cis-4-Hydroxy-L-proline: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cis-4-Hydroxy-L-proline, a valuable chiral building block for pharmaceuticals, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by available data, to aid researchers in selecting the most suitable method for their needs.

At a Glance: Key Performance Indicators

FeatureChemical SynthesisEnzymatic Synthesis
Starting Material Typically trans-4-Hydroxy-L-prolineL-proline
Key Transformation Stereochemical inversion of the hydroxyl groupDirect stereospecific hydroxylation
Number of Steps Multi-step (protection, inversion, deprotection)Typically a single enzymatic step
Reagents Mitsunobu reagents (e.g., DEAD, PPh₃), protecting groups, solventsL-proline cis-4-hydroxylase, co-factors (O₂, Fe²⁺, α-ketoglutarate)
Yield Variable, can be lowered by multiple steps. An 82% yield over three steps for a derivative has been reported.[1]Potentially high; an 87% yield has been reported for the analogous trans-isomer.[2]
Purity Requires purification to remove by-products and reagents.High purity of the desired stereoisomer.[3]
Cost-Effectiveness Can be expensive due to costly reagents and multiple steps.[3]Generally more cost-effective due to cheaper starting material and fewer steps.[3]
Environmental Impact Use of organic solvents and hazardous reagents can be a concern.Considered a greener alternative with lower environmental impact.[3]
Scalability Established for various scales, but can be complex.Demonstrated to be scalable for industrial production.[3]

Methodological Overview

Chemical Synthesis Workflow

The chemical synthesis of cis-4-Hydroxy-L-proline predominantly involves the stereochemical inversion of the hydroxyl group of the more abundant and less expensive trans-4-Hydroxy-L-proline.[3] A common and effective method for this transformation is the Mitsunobu reaction.[1][4]

The general workflow involves:

  • Protection: The amino and carboxyl groups of trans-4-Hydroxy-L-proline are protected to prevent side reactions.

  • Stereochemical Inversion: The protected trans-isomer undergoes a Mitsunobu reaction, where the hydroxyl group is displaced with inversion of configuration.[4][5][6] This is typically achieved using a nucleophile like a carboxylate, followed by hydrolysis.

  • Deprotection: The protecting groups are removed to yield the final cis-4-Hydroxy-L-proline.

This multi-step process can be intricate and may lead to a lower overall yield due to the complexity and number of reactions involved.[3][7]

cluster_chemical Chemical Synthesis trans_proline trans-4-Hydroxy-L-proline protection Protection of Amino & Carboxyl Groups trans_proline->protection inversion Stereochemical Inversion (e.g., Mitsunobu Reaction) protection->inversion deprotection Deprotection inversion->deprotection cis_proline_chem cis-4-Hydroxy-L-proline deprotection->cis_proline_chem cluster_enzymatic Enzymatic Synthesis l_proline L-proline enzyme L-proline cis-4-hydroxylase + O₂, Fe²⁺, α-ketoglutarate l_proline->enzyme cis_proline_enz cis-4-Hydroxy-L-proline enzyme->cis_proline_enz

References

Safety Operating Guide

Proper Disposal of cis-4-Hydroxy-L-proline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of cis-4-Hydroxy-L-proline Hydrochloride or its solutions down the drain. This compound is recognized as harmful to aquatic life. All waste, whether solid or liquid, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.

This guide provides detailed procedures for the safe and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before beginning any disposal-related activities, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required PPE:

  • Safety Goggles or Face Shield: To protect against accidental splashes of solutions.

  • Chemical-Resistant Lab Coat: To prevent contamination of personal clothing.

  • Nitrile or Neoprene Gloves: To protect against skin contact.

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its physical state. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the sanitary sewer.

Solid Waste Disposal

This category includes unused or expired solid this compound, as well as contaminated consumables.

  • Waste Collection:

    • Collect all solid waste, including contaminated weigh boats, pipette tips, and gloves, in a dedicated, leak-proof container clearly labeled for "Solid Chemical Waste."[1]

    • Ensure the container is compatible with the chemical and can be securely sealed.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • Clearly write the full chemical name: "this compound."

    • Include the date when the first item of waste was added to the container.

    • Provide the name of the principal investigator and the laboratory information.

  • Storage:

    • Store the sealed solid waste container in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area should be away from ignition sources and incompatible materials, such as strong oxidizing agents.[1]

Aqueous Solution (Liquid Waste) Disposal

Aqueous solutions of this compound are acidic and pose an environmental hazard.

  • Neutralization (for safety during storage, not for drain disposal):

    • While working in a fume hood and wearing appropriate PPE, dilute the acidic solution by slowly adding it to a larger volume of cold water.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the diluted solution while stirring gently.

    • Monitor the pH of the solution using pH strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0. Be cautious as neutralization can generate heat.

  • Waste Collection:

    • Collect the neutralized aqueous solution in a designated, leak-proof container for "Aqueous Hazardous Waste" or "Non-Halogenated Organic Waste" if organic solvents are present. Never mix incompatible waste streams.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.

  • Labeling:

    • Label the liquid waste container with "Hazardous Waste."

    • List all chemical components, including "neutralized this compound solution" and water, with their approximate concentrations.

    • Include the date the waste was first added and the responsible personnel's contact information.

  • Storage:

    • Store the sealed liquid waste container in a secondary containment bin within the designated SAA to prevent spills.

Final Disposal
  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for hazardous waste pickup and disposal.

Key Chemical and Disposal Data

PropertyValue/InformationSource
Chemical Name This compoundN/A
Molecular Formula C₅H₁₀ClNO₃[2]
Appearance White to off-white crystalline powder[1]
Primary Hazards Skin, eye, and respiratory irritation.
Environmental Hazards Harmful or toxic to aquatic life.[3]
Incompatible Materials Strong oxidizing agents.
Solid Waste Disposal Collect in a labeled "Solid Chemical Waste" container for EHS pickup.[1]
Liquid Waste Disposal Neutralize acidic solutions (pH 6-8), then collect in a labeled "Aqueous Hazardous Waste" container for EHS pickup. Do not pour down the drain. N/A

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_start Start: Identify Waste cluster_ppe Step 1: Safety First cluster_decision Step 2: Determine Waste Type cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_final Step 3: Final Disposal Waste cis-4-Hydroxy-L-proline hydrochloride Waste PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Waste->PPE Decision Solid or Liquid Waste? PPE->Decision Solid_Waste Collect in Labeled 'Solid Chemical Waste' Container Decision->Solid_Waste Solid Liquid_Waste Neutralize Solution (pH 6-8) in Fume Hood Decision->Liquid_Waste Liquid Label_Solid Label with: - 'Hazardous Waste' - Full Chemical Name - Date & Lab Info Solid_Waste->Label_Solid Store_Solid Store in Designated Satellite Accumulation Area Label_Solid->Store_Solid EHS_Pickup Arrange for Pickup by Institutional EHS or Licensed Contractor Store_Solid->EHS_Pickup Collect_Liquid Collect in Labeled 'Aqueous Hazardous Waste' Container Liquid_Waste->Collect_Liquid Label_Liquid Label with: - 'Hazardous Waste' - All Components & Concentrations - Date & Lab Info Collect_Liquid->Label_Liquid Store_Liquid Store in Secondary Containment in Satellite Accumulation Area Label_Liquid->Store_Liquid Store_Liquid->EHS_Pickup

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling cis-4-Hydroxy-L-proline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for cis-4-Hydroxy-L-proline hydrochloride was not located. The following information is based on the closely related compound, cis-4-Hydroxy-L-proline. The hydrochloride salt may possess different properties, and it is imperative to consult the supplier-specific SDS for the exact product in use.

This document provides essential safety and logistical information for handling this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets of related compounds to provide guidance on personal protective equipment, handling procedures, and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasseswith side-shields conforming to EN166 (EU) or NIOSH (US)[1]
Skin Protection GlovesChemical impermeable gloves (e.g., Nitrile rubber)
Protective ClothingLab coat or other protective clothing to prevent skin exposure
Respiratory Protection Dust Mask/RespiratorRequired when dusts are generated. A particulate filter device (EN 143) or N95 (US) type is recommended[1]
Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

AspectProcedure
Handling Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
Accidental Release and Disposal Plan

In the event of an accidental release, follow these procedures to mitigate the situation and dispose of the material safely.

PlanAction
Accidental Release Ensure adequate ventilation. Avoid dust formation. Sweep up and shovel into suitable containers for disposal.
Disposal Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don PPE prep_setup Set up well-ventilated workspace prep_ppe->prep_setup handle_weigh Weigh compound prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve post_clean Clean workspace and equipment handle_dissolve->post_clean storage_store Store in a cool, dry, well-ventilated place handle_dissolve->storage_store If not all material is used post_dispose Dispose of waste post_clean->post_dispose post_remove_ppe Doff PPE post_dispose->post_remove_ppe

Caption: Workflow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.